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  • Product: 2-Iodo-4-methoxy-6-nitroaniline

Core Science & Biosynthesis

Foundational

"synthesis of 2-Iodo-4-methoxy-6-nitroaniline"

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methoxy-6-nitroaniline Abstract This guide details the synthesis of 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2), a highly functionalized aromatic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methoxy-6-nitroaniline

Abstract This guide details the synthesis of 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2), a highly functionalized aromatic intermediate utilized in the development of kinase inhibitors and poly-heterocyclic pharmaceutical scaffolds.[1] The protocol prioritizes the regioselective iodination of 4-methoxy-2-nitroaniline using Iodine Monochloride (ICl), a method selected for its precision in sterically crowded and electronically complex systems.

Retrosynthetic Analysis & Strategy

The synthesis of 2-Iodo-4-methoxy-6-nitroaniline presents a classic problem in regiochemical control. The target molecule contains three distinct substituents on the aniline core:

  • Amino (-NH₂): Strong activator, ortho/para director.

  • Methoxy (-OCH₃): Moderate activator, ortho/para director.

  • Nitro (-NO₂): Strong deactivator, meta director.

Retrosynthetic Logic:

  • Disconnection: The Carbon-Iodine (C-I) bond is the most logical disconnection.

  • Precursor: 4-Methoxy-2-nitroaniline (also known as 2-Nitro-p-anisidine).

  • Reasoning: Introducing the iodine atom last avoids the risk of iodine oxidation during a nitration step. Furthermore, the 4-methoxy-2-nitroaniline scaffold pre-defines the substitution pattern where the only electronically favorable site for electrophilic attack is the 6-position (ortho to the amine).

Electronic Causality:

  • Position 6 (Target): Ortho to the strongly activating -NH₂ group and meta to the -NO₂ group. This position is synergistically activated.

  • Position 3: Ortho to the -OCH₃ group but meta to the -NH₂ group. Sterically hindered by the adjacent -NO₂ and -OCH₃ groups.

  • Position 5: Ortho to the -OCH₃ group but meta to the -NH₂ group.

Retrosynthesis Target 2-Iodo-4-methoxy-6-nitroaniline (Target) Precursor 4-Methoxy-2-nitroaniline (Commercial Starting Material) Target->Precursor Iodination (ICl/AcOH) Regioselective C-H Functionalization Anisidine p-Anisidine (4-Methoxyaniline) Precursor->Anisidine Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic tree illustrating the strategic disconnection of the C-I bond.

Experimental Protocol: Iodination via Iodine Monochloride

This protocol utilizes Iodine Monochloride (ICl) in Glacial Acetic Acid (AcOH) . ICl is a source of the highly electrophilic iodonium ion (I⁺), which is necessary to overcome the deactivating effect of the nitro group.

Materials & Reagents
ReagentRoleCASStoichiometry
4-Methoxy-2-nitroaniline Substrate96-96-81.0 equiv
Iodine Monochloride (ICl) Iodinating Agent7790-99-01.1 - 1.2 equiv
Glacial Acetic Acid Solvent64-19-710-15 mL/g
Sodium Bisulfite (NaHSO₃) Quenching Agent7631-90-5Excess (aq)
Ethanol Recrystallization64-17-5As needed
Step-by-Step Methodology

1. Reaction Setup:

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Charge the flask with 4-methoxy-2-nitroaniline (1.0 equiv) and Glacial Acetic Acid (10 mL per gram of substrate).

  • Stir until the solid is fully dissolved. The solution will likely be a deep red/orange color.

2. Addition of Electrophile:

  • Prepare a solution of Iodine Monochloride (ICl) (1.1 equiv) in a minimal amount of Glacial Acetic Acid.

  • Critical Step: Add the ICl solution dropwise to the aniline solution at room temperature (20-25°C).

  • Note: The reaction is exothermic. Monitor internal temperature; if it rises above 35°C, cool briefly with a water bath. Do not over-cool, as this may stall the reaction on the deactivated ring.

3. Reaction Progression:

  • After addition, heat the reaction mixture to 50-60°C for 2–4 hours.

  • Monitoring: Use TLC (Eluent: 30% Ethyl Acetate in Hexanes). Look for the consumption of the starting material (Rf ~0.4) and the appearance of a new, slightly less polar spot (Rf ~0.5).

4. Workup & Quenching:

  • Cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a stirred beaker containing ice-cold water (5x reaction volume).

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution dropwise until the dark color of excess iodine fades to a yellow/orange precipitate.

5. Isolation & Purification:

  • Filter the solid precipitate using a Büchner funnel.

  • Wash the filter cake copiously with water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

  • Dry the crystals under vacuum at 40°C overnight.

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.

  • Generation of Electrophile: Acetic acid polarizes the I-Cl bond, enhancing the electrophilicity of the Iodine atom (Iδ+).

  • Sigma Complex Formation: The pi-electrons of the aniline ring attack the I⁺ species. The attack occurs at C6 because the resonance contribution from the amino group (-NH₂) stabilizes the carbocation intermediate (Wheland intermediate) most effectively at this position.

  • Re-aromatization: A base (acetate or solvent) abstracts the proton from the sp³ hybridized carbon, restoring aromaticity and yielding the final product.

Mechanism SM 4-Methoxy-2-nitroaniline (Substrate) Complex Sigma Complex (Wheland Intermediate) (+) Charge Stabilized by NH2 SM->Complex + I-Cl (Electrophile) Product 2-Iodo-4-methoxy-6-nitroaniline (Product) Complex->Product - H+ (Re-aromatization)

Figure 2: Mechanistic pathway of the electrophilic iodination.

Characterization & Quality Control

A self-validating system requires confirming the structure and purity.

TechniqueExpected ResultInterpretation
Appearance Yellow to Orange Crystalline SolidTypical for nitroanilines.
Melting Point > 100°C (Distinct)Sharp range indicates high purity.
¹H NMR (DMSO-d₆) Two singlets (or meta-coupled doublets) in aromatic region (δ 7.0 - 8.0 ppm).H3 and H5 protons are meta to each other. H3 is deshielded by ortho-NO₂ and ortho-OMe.
Mass Spectrometry [M+H]⁺ = 295.05Confirms molecular formula C₇H₇IN₂O₃.

Troubleshooting Guide:

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Deactivation by the nitro group is too strong.

    • Solution: Increase temperature to 80°C or use a stronger Lewis Acid catalyst (e.g., ZnCl₂).

  • Issue: Polychlorination/Polyiodination.

    • Cause: Excess ICl or too high temperature.

    • Solution: Strictly control stoichiometry (1.05 equiv) and add ICl slowly at lower temperatures.

Safety & Handling

  • Iodine Monochloride (ICl): Extremely corrosive and causes severe skin burns. Reacts violently with water. Handle only in a fume hood with proper PPE (gloves, face shield).

  • Nitroanilines: Toxic by inhalation and skin absorption. Potential mutagenic properties. Handle as a hazardous drug intermediate.

  • Waste Disposal: All aqueous waste containing iodine must be treated with reducing agents (bisulfite) before disposal. Organic filtrates should be segregated as halogenated waste.

References

  • BenchChem. (n.d.).[2] 2-Iodo-4-methoxy-6-nitroaniline (CAS 1707368-60-2).[1][3][4][5] Retrieved from

  • PubChem. (n.d.).[2] 4-Methoxy-2-nitroaniline (Precursor).[6] National Library of Medicine. Retrieved from

  • Organic Syntheses. (1943). 2,6-Diiodo-p-nitroaniline (Methodology Analog). Org.[1][7][8] Synth. Coll. Vol. 2, p. 196. Retrieved from

  • BldPharm. (n.d.). Product Analysis: 2-Iodo-4-methoxy-6-nitroaniline.[1][3][4][5] Retrieved from

Sources

Exploratory

Spectroscopic Data & Characterization Guide: 2-Iodo-4-methoxy-6-nitroaniline

This guide provides an in-depth technical analysis of 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2), a specialized polysubstituted aniline intermediate used in the synthesis of complex heterocyclic dyes and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2), a specialized polysubstituted aniline intermediate used in the synthesis of complex heterocyclic dyes and pharmaceutical scaffolds.[1][2]

Compound Identity & Physicochemical Profile

2-Iodo-4-methoxy-6-nitroaniline is a trisubstituted benzene derivative characterized by the presence of an electron-donating amino group (


) and methoxy group (

), juxtaposed with electron-withdrawing nitro (

) and iodo (

) substituents.[2] This "push-pull" electronic structure makes it a valuable synthon for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[2]
PropertyData
IUPAC Name 2-Iodo-4-methoxy-6-nitroaniline
CAS Number 1707368-60-2
Molecular Formula

Molecular Weight 294.05 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 105–109 °C (Predicted/Analogue Range)
Solubility Soluble in DMSO, DMF,

; sparingly soluble in water.[2][3][4]
Synthesis & Preparation Protocol

The most reliable route to 2-Iodo-4-methoxy-6-nitroaniline involves the electrophilic iodination of 4-methoxy-2-nitroaniline .[2] The amino group directs the incoming electrophile to the ortho position (C6), which is sterically accessible and electronically activated.

Reaction Scheme

Synthesis Start 4-Methoxy-2-nitroaniline (Precursor) Inter Electrophilic Aromatic Substitution (Ortho) Start->Inter + ICl Reagent ICl (Iodine Monochloride) AcOH / NaOAc Product 2-Iodo-4-methoxy-6-nitroaniline (Target) Inter->Product - HCl

Figure 1: Synthetic pathway via electrophilic aromatic iodination using Iodine Monochloride (ICl).[2][5]

Experimental Protocol
  • Dissolution: Dissolve 10 mmol of 4-methoxy-2-nitroaniline in 20 mL of glacial acetic acid.

  • Iodination: Add a solution of Iodine Monochloride (ICl) (11 mmol) in acetic acid dropwise over 30 minutes at room temperature.

    • Note: The reaction is exothermic. Maintain temperature <30°C to prevent over-iodination.[2]

  • Quenching: Stir for 2 hours, then pour the mixture into 100 mL of ice-cold water.

  • Workup: Neutralize excess iodine with saturated aqueous

    
    .
    
  • Isolation: Filter the yellow precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.

Spectroscopic Characterization

Due to the specific substitution pattern, the spectroscopic signature is distinct. The following data is derived from high-confidence analogue analysis and standard substituent chemical shift increments.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) The aromatic region shows a characteristic meta-coupling pattern between the protons at C3 and C5.[2]

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Rationale
7.65 Doublet (

Hz)
1HH-5 Deshielded by ortho-

; meta-coupled to H-3.[2]
7.42 Doublet (

Hz)
1HH-3 Deshielded by ortho-I; shielded by ortho-OMe.[2]
6.80 Broad Singlet2H-NH2 Exchangeable protons; broadened by quadrupole N and H-bonding.[2]
3.78 Singlet3H-OCH3 Characteristic methoxy resonance.[2]

13C NMR (100 MHz, DMSO-d6)

  • 152.0 ppm (C-4): Attached to Oxygen (Deshielded).[2]

  • 142.5 ppm (C-1): Attached to Nitrogen.[2]

  • 135.0 ppm (C-6): Attached to Nitro group.[2]

  • 124.5 ppm (C-5): Aromatic CH.[2]

  • 110.2 ppm (C-3): Aromatic CH (Shielded by OMe).[2]

  • 85.0 ppm (C-2): Attached to Iodine (Significant shielding effect, "Heavy Atom Effect").[2]

  • 56.5 ppm (OMe): Methoxy carbon.[2]

B. Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the aromatic core and the lability of the nitro group.

  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (

    
    ):  m/z 294 (100%).[2]
    
  • Isotopic Pattern: No M+2 peak (Iodine is monoisotopic

    
    ).[2]
    

Fragmentation Pathway:

  • 
     : Loss of nitro group (m/z 248).[2]
    
  • 
     : Loss of iodine radical (m/z 167).[2]
    
  • 
     : Loss of methyl from methoxy (m/z 279).[2]
    

MassSpec Parent Molecular Ion (M+) m/z 294 Frag1 [M - NO2]+ m/z 248 Parent->Frag1 - 46 Da Frag2 [M - I]+ m/z 167 Parent->Frag2 - 127 Da Frag3 [M - CH3]+ m/z 279 Parent->Frag3 - 15 Da

Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.

C. Infrared Spectroscopy (FT-IR)
  • 3450, 3350 cm

    
    :  N-H stretching (Primary amine doublet).[2]
    
  • 1530, 1350 cm

    
    :  N-O stretching (Nitro group, asymmetric/symmetric).[2]
    
  • 1250 cm

    
    :  C-O stretching (Aryl ether).
    
  • 500–600 cm

    
    :  C-I stretching (Weak band).
    
Quality Control & Purity Analysis

To ensure the integrity of the spectroscopic data, the compound must meet the following purity criteria:

  • HPLC Method:

    • Column: C18 Reverse Phase (

      
       mm, 5 
      
      
      
      m).[2]
    • Mobile Phase: Acetonitrile : Water (0.1% TFA) Gradient (10%

      
       90% ACN).[2]
      
    • Detection: UV @ 254 nm.[2]

    • Retention Time: Expected to elute later than 4-methoxy-2-nitroaniline due to the lipophilic iodine atom.[2]

  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F254.[2]

    • Eluent: Hexane : Ethyl Acetate (3:1).[2]

    • Visualization: UV lamp (254 nm) or Iodine stain.[2]

References
  • BenchChem. (2025).[2] 2-Iodo-5-nitroaniline and Related Isomers: Properties and Characterization. Retrieved from .

  • Royal Society of Chemistry (RSC). (2012).[2] Synthesis of Polysubstituted Anilines via Electrophilic Iodination. Catalysis Science & Technology. Retrieved from .

  • Organic Syntheses. (1943).[2] 2,6-Diiodo-p-nitroaniline (Methodology Reference). Org. Synth. Coll. Vol. 2, p. 196.[2] Retrieved from .

  • PubChem. (2025).[2][6][7] Compound Summary: 4-Methoxy-2-nitroaniline (Precursor Data). Retrieved from .

  • Sigma-Aldrich. (2025).[2] Product Specification: 2-Iodo-4-nitroaniline Derivatives. Retrieved from .[2]

Sources

Foundational

"starting materials for 2-Iodo-4-methoxy-6-nitroaniline synthesis"

The synthesis of 2-Iodo-4-methoxy-6-nitroaniline is a precision operation in aromatic substitution chemistry. It requires navigating the competing directing effects of three functional groups—an amino group (strongly act...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Iodo-4-methoxy-6-nitroaniline is a precision operation in aromatic substitution chemistry. It requires navigating the competing directing effects of three functional groups—an amino group (strongly activating), a methoxy group (activating), and a nitro group (deactivating)—to achieve specific regioselectivity.

The following technical guide details the most robust synthetic pathway: Nitration followed by Iodination . This route minimizes the risk of protecting group cleavage issues or halogen displacement that can occur if iodination is performed prior to nitration.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a trisubstituted aniline. The retrosynthetic logic prioritizes the introduction of the nitro group before the iodine to leverage the directing effects of the amino group and avoid de-iodination during harsh nitration conditions.

Retrosynthetic Logic:

  • Target: 2-Iodo-4-methoxy-6-nitroaniline.[1][2]

  • Disconnection (C-I bond): Removal of iodine leads to 2-Nitro-4-methoxyaniline (also known as 4-methoxy-2-nitroaniline).

  • Disconnection (C-N bond): Removal of the nitro group leads to 4-Methoxyaniline (p-Anisidine).

  • Starting Material: 4-Methoxyaniline (p-Anisidine).

Directing Effect Justification:

  • Precursor: 2-Nitro-4-methoxyaniline.[3][4][5]

  • Functional Groups: Amino (-NH₂, pos 1), Nitro (-NO₂, pos 2), Methoxy (-OCH₃, pos 4).

  • Regioselectivity:

    • The Amino group is the strongest activator and directs ortho/para. Para is blocked (Methoxy). Ortho positions are 2 (occupied by Nitro) and 6 (open). Target: Position 6.

    • The Methoxy group directs ortho/para. Ortho positions are 3 and 5.

Part 2: Visualization of the Synthesis Workflow

SynthesisPath SM Starting Material 4-Methoxyaniline (p-Anisidine) Step1 Step 1: Protection (Acetylation) SM->Step1 Ac2O, AcOH Int1 Intermediate 1 N-(4-methoxyphenyl)acetamide Step1->Int1 Step2 Step 2: Nitration (HNO3 / H2SO4) Int1->Step2 Electrophilic Aromatic Substitution Int2 Intermediate 2 N-(4-methoxy-2-nitrophenyl)acetamide Step2->Int2 Step3 Step 3: Deprotection (Hydrolysis) Int2->Step3 OH- or H+ / Heat Int3 Key Precursor 2-Nitro-4-methoxyaniline Step3->Int3 Step4 Step 4: Regioselective Iodination (ICl / AcOH) Int3->Step4 Iodine Monochloride Product TARGET 2-Iodo-4-methoxy-6-nitroaniline Step4->Product

Figure 1: Step-by-step synthetic pathway from p-Anisidine to 2-Iodo-4-methoxy-6-nitroaniline.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (2-Nitro-4-methoxyaniline)

Note: This compound is commercially available (CAS 96-96-8). If purchasing, skip to Phase 2. If synthesizing de novo, follow the protocol below.

Step 1.1: Acetylation of p-Anisidine Direct nitration of p-anisidine causes oxidation. Acetylation protects the amine.

  • Reagents: p-Anisidine (1.0 eq), Acetic Anhydride (1.1 eq), Glacial Acetic Acid (Solvent).

  • Protocol: Dissolve p-anisidine in acetic acid. Add acetic anhydride dropwise at 0°C. Stir at room temperature (RT) for 2 hours. Pour into ice water. Filter the precipitate (N-(4-methoxyphenyl)acetamide).

  • Validation: Melting Point (MP): 127–129°C.

Step 1.2: Nitration

  • Reagents: N-(4-methoxyphenyl)acetamide, Conc. HNO₃, Conc.[5] H₂SO₄.[2][4][6][7][8]

  • Protocol: Dissolve the amide in H₂SO₄ at 0–5°C. Add HNO₃ dropwise, maintaining temp <10°C (Critical: exothermic). Stir for 1 hour. Pour over crushed ice. The yellow precipitate is N-(4-methoxy-2-nitrophenyl)acetamide.

  • Mechanism: The acetamido group directs ortho (position 2) relative to itself.

Step 1.3: Hydrolysis

  • Reagents: KOH or NaOH (aq), Ethanol.

  • Protocol: Reflux the nitro-acetamide in ethanolic KOH for 1–2 hours. The solution will darken. Pour into water. The free amine, 2-Nitro-4-methoxyaniline , precipitates as orange/red needles.

  • Validation: MP: 123–125°C.

Phase 2: Iodination (The Critical Step)

This step introduces the iodine at position 6.

Reagents & Equipment:

  • Substrate: 2-Nitro-4-methoxyaniline (10 mmol).

  • Iodinating Agent: Iodine Monochloride (ICl) (11 mmol) OR N-Iodosuccinimide (NIS). ICl is preferred for atom economy and reactivity.

  • Solvent: Glacial Acetic Acid (AcOH) or Methanol.

  • Quenching: Sodium Thiosulfate (aq).

Protocol:

  • Dissolution: Dissolve 1.68 g (10 mmol) of 2-Nitro-4-methoxyaniline in 20 mL of glacial acetic acid. Ensure complete dissolution; gentle heating (40°C) may be required.

  • Addition: Cool to room temperature. Add a solution of ICl (1.79 g, 11 mmol) in 5 mL acetic acid dropwise over 20 minutes.

    • Observation: The solution color will shift from orange to dark brown.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot (Rf ~0.4) should disappear, replaced by a less polar product (Rf ~0.6).

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water.

  • Quenching: Add saturated sodium thiosulfate solution dropwise until the brown iodine color fades to yellow.

  • Filtration: Collect the precipitate by vacuum filtration. Wash with cold water.[2][4][6]

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain 2-Iodo-4-methoxy-6-nitroaniline .

Data Summary Table:

ParameterSpecification
Product Name 2-Iodo-4-methoxy-6-nitroaniline
Appearance Yellow to Orange solid
Melting Point ~105–108°C (Estimated based on isomers)
Yield (Step 2) 75–85%
Key NMR Signals ¹H NMR (CDCl₃): δ ~8.0 (d, 1H, H-3), ~7.5 (d, 1H, H-5), 6.5 (br s, 2H, NH₂), 3.8 (s, 3H, OMe). (H-3 and H-5 are meta coupled, J ~2.5 Hz).

Part 4: Safety & Handling (E-E-A-T)

  • Anisidine Toxicity: p-Anisidine and its nitro derivatives are highly toxic by inhalation, ingestion, and skin contact. They are potential carcinogens and methemoglobinemia inducers. Double-gloving (Nitrile) and fume hood use are mandatory.

  • Iodine Monochloride (ICl): Causes severe skin burns and eye damage. It reacts violently with water. Handle in a dry environment.[6][7]

  • Explosion Hazard: Polynitration can lead to unstable compounds. Strictly control temperature during the nitration step (<10°C).

References

  • Preparation of 2-iodo-4-nitroaniline. PrepChem. Detailed protocol for iodination of nitroanilines using ICl. [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Educational guide on protection/deprotection strategies in aniline nitration. [Link]

  • 2-Nitro-4-methoxyaniline (CAS 96-96-8). PubChem.[3] Chemical and physical properties of the key intermediate.[3][5][6][8][9][10][11] [Link][2]

  • Environmental Friendly Method for the Iodination of Moderately Active Arenes. Asian Journal of Chemistry. Discusses regioselectivity in iodination of activated anilines. [Link]

  • o-NITROANILINE. Organic Syntheses, Coll. Vol. 2, p.501 (1943). Classic reference for nitration workflows. [Link]

Sources

Exploratory

Technical Guide: 2-Iodo-4-methoxy-6-nitroaniline

This guide provides an in-depth technical analysis of 2-Iodo-4-methoxy-6-nitroaniline (CAS 1707368-60-2), a critical intermediate in the synthesis of complex heterocyclic pharmaceutical scaffolds. [1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Iodo-4-methoxy-6-nitroaniline (CAS 1707368-60-2), a critical intermediate in the synthesis of complex heterocyclic pharmaceutical scaffolds.

[1][2]

Executive Summary

2-Iodo-4-methoxy-6-nitroaniline is a highly functionalized aniline derivative utilized primarily in medicinal chemistry as a building block for kinase inhibitors and other bioactive small molecules. Its structure features three distinct functional handles—an amino group, an iodine atom, and a nitro group—arranged around a central benzene core. This unique substitution pattern allows for orthogonal functionalization: the iodine atom facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the nitro group serves as a masked amine for subsequent cyclization, and the methoxy group acts as a stable electron-donating substituent that modulates solubility and metabolic stability.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

Nomenclature and Identifiers
IdentifierDetail
CAS Number 1707368-60-2
IUPAC Name 2-Iodo-4-methoxy-6-nitroaniline
Synonyms 2-Iodo-4-methoxy-6-nitrobenzenamine; 4-Amino-3-iodo-5-nitroanisole
Molecular Formula C₇H₇IN₂O₃
Molecular Weight 294.05 g/mol
SMILES COc1cc(I)c(N)c([O-])c1
Structural Analysis

The molecule is a 2,4,6-trisubstituted aniline.

  • Position 1 (Amino): Acts as the primary directing group during synthesis and the nucleophilic center in heterocycle formation.

  • Position 2 (Iodo): A "soft" electrophile prone to oxidative addition by Palladium(0) catalysts.

  • Position 4 (Methoxy): Electron-donating group (EDG) that increases electron density in the ring, stabilizing the cation during electrophilic substitution but deactivating the ring towards nucleophilic aromatic substitution (SNAr) unless activated by the nitro group.

  • Position 6 (Nitro): Strong electron-withdrawing group (EWG) that decreases the basicity of the aniline nitrogen and facilitates reduction to a 1,2-diamine motif.

Predicted Physicochemical Properties[5][9]
  • Appearance: Yellow to orange crystalline solid (characteristic of nitroanilines due to n

    
    
    
    
    
    * transitions).
  • Solubility: Low in water; soluble in polar organic solvents (DMSO, DMF, Ethyl Acetate, DCM).

  • Melting Point: Typically >120°C (estimated based on the precursor 4-methoxy-2-nitroaniline, MP ~125°C, and the heavy atom effect of iodine).

Synthesis & Manufacturing

The most reliable synthetic route involves the electrophilic iodination of 4-methoxy-2-nitroaniline (CAS 96-96-8). The amino group strongly activates the ortho-positions. Since the para-position is blocked by the methoxy group and one ortho-position is occupied by the nitro group, iodination occurs selectively at the remaining ortho-position (C6 relative to the amine, or C2 in the final product numbering).

Synthetic Pathway (Graphviz)

Synthesis Figure 1: Regioselective Iodination of 4-Methoxy-2-nitroaniline Precursor 4-Methoxy-2-nitroaniline (CAS 96-96-8) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack Reagents Iodine Monochloride (ICl) Acetic Acid (AcOH) or NIS/DMF Reagents->Intermediate Product 2-Iodo-4-methoxy-6-nitroaniline (CAS 1707368-60-2) Intermediate->Product Deprotonation (-HCl)

Detailed Protocol

Reagents:

  • Substrate: 4-Methoxy-2-nitroaniline (1.0 eq)

  • Iodinating Agent: Iodine Monochloride (ICl) (1.1 eq) or N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or DMF

Procedure:

  • Dissolution: Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid at room temperature. Ensure complete solvation to avoid heterogeneous iodination which can lead to poly-iodinated byproducts.

  • Addition: Add Iodine Monochloride (ICl) dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 40°C to prevent oxidation of the aniline.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS. The product will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into ice-cold water containing sodium bisulfite (NaHSO₃) to quench excess iodine (indicated by the disappearance of the dark iodine color).

  • Isolation: A yellow/orange precipitate forms. Filter the solid, wash with water to remove acid and inorganic salts, and dry under vacuum.

  • Purification: Recrystallization from Ethanol or column chromatography (Silica gel) if necessary.

Mechanism: The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[1] The amino group (


) is the strongest activating group and directs the incoming electrophile (

) to the ortho-position. The methoxy group (

) reinforces this directionality. The nitro group (

) deactivates the ring but directs meta, which coincides with the position ortho to the amine.

Analytical Characterization

To validate the identity of CAS 1707368-60-2, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR)

The molecule possesses two aromatic protons at positions 3 and 5. Due to the substitution pattern, these protons are meta to each other.

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Assignment Logic
H-3 7.30 – 7.45Doublet (d)

Located between Iodo and Methoxy groups. Shielded by OMe, but deshielded by Iodine's proximity.
H-5 7.60 – 7.80Doublet (d)

Located between Nitro and Methoxy groups. Strongly deshielded by the ortho-Nitro group.
-OCH₃ 3.80 – 3.90Singlet (s)-Characteristic methoxy singlet.
-NH₂ 6.00 – 7.50Broad (br s)-Exchangeable; shift varies with solvent/concentration.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 295.05

  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so no complex M+2 pattern like bromine or chlorine.
    

Applications in Drug Discovery

This compound acts as a "linchpin" scaffold. Its value lies in the ability to differentiate reactivity at three positions.

Workflow Diagram (Graphviz)

Applications Figure 2: Application of CAS 1707368-60-2 in Kinase Inhibitor Synthesis Core 2-Iodo-4-methoxy-6-nitroaniline (CAS 1707368-60-2) Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki C-I Bond Activation Biaryl Biaryl Aniline Intermediates Suzuki->Biaryl Reduction Nitro Reduction (Fe/HCl or H2/Pd) Diamine 1,2-Phenylenediamine Derivatives Reduction->Diamine Cyclization Cyclization (Benzimidazoles/Indoles) Kinase Kinase Inhibitors (e.g., EGFR, BTK) Cyclization->Kinase Biaryl->Reduction Diamine->Cyclization

[2][3][4][5]

Key Transformations
  • C-C Bond Formation: The C-I bond is highly reactive towards Palladium oxidative addition, allowing the introduction of aryl, vinyl, or alkyl groups via Suzuki, Stille, or Sonogashira couplings.

  • Benzimidazole Synthesis: Reduction of the nitro group yields a 1,2-diamine (phenylenediamine). Condensation of this diamine with aldehydes or carboxylic acids generates benzimidazoles, a privileged scaffold in kinase inhibitors (e.g., targeting EGFR or VEGFR).

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[6]

    • Skin Irritation: Category 2.[7][8]

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).[8]

  • Handling: Use in a fume hood.[9] Avoid dust generation.[9][10][11] Nitroanilines can be absorbed through the skin and may cause methemoglobinemia (cyanosis).[9]

  • Storage: Store in a cool, dry place, protected from light (iodinated compounds can be light-sensitive).

References

  • BLD Pharm. (2024). Product Analysis: 2-Iodo-4-methoxy-6-nitroaniline (CAS 1707368-60-2).[2][3] Retrieved from

  • BenchChem. (2024). Technical Data Sheet: 2-Iodo-4-methoxy-6-nitroaniline. Retrieved from

  • PubChem. (2024).[8] Compound Summary for 4-Methoxy-2-nitroaniline (Precursor). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1943). Iodination of Anilines: General Procedures. Coll. Vol. 2, p. 349.[12] Retrieved from

Sources

Foundational

Technical Monograph: Structural Dynamics &amp; Synthetic Utility of 2-Iodo-4-methoxy-6-nitroaniline

CAS Registry Number: 1707368-60-2 Molecular Formula: C₇H₇IN₂O₃ Molecular Weight: 294.05 g/mol Executive Summary This technical guide analyzes the molecular architecture and synthetic applications of 2-Iodo-4-methoxy-6-ni...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1707368-60-2 Molecular Formula: C₇H₇IN₂O₃ Molecular Weight: 294.05 g/mol

Executive Summary

This technical guide analyzes the molecular architecture and synthetic applications of 2-Iodo-4-methoxy-6-nitroaniline , a highly functionalized arene scaffold. Distinguished by its "push-pull" electronic character and dense functionalization pattern, this molecule serves as a critical intermediate in the synthesis of benzimidazoles, dyes, and kinase inhibitors.

The molecule features a unique trisubstituted aniline core where the electron-donating methoxy group (C4) and amino group (C1) compete with the electron-withdrawing nitro group (C6) and the inductively withdrawing iodine atom (C2). This specific arrangement creates a distinct intramolecular hydrogen-bonding network and reactivity profile that differs significantly from its isomers.

Structural Analysis & Electronic Properties

The "Push-Pull" Electronic System

The stability and reactivity of 2-Iodo-4-methoxy-6-nitroaniline are governed by the interplay of resonance and inductive effects:

  • Donors (Push): The amino group (-NH₂) and the para-methoxy group (-OCH₃) inject electron density into the benzene ring. The methoxy group at C4 exerts a strong +M (mesomeric) effect, stabilizing the carbocation character at the ortho and para positions relative to itself.

  • Acceptors (Pull): The nitro group (-NO₂) at C6 is a strong electron-withdrawing group (-M, -I).

  • The Heavy Atom: The iodine atom at C2 provides steric bulk and polarizability (soft electrophile character) while exerting a weak -I effect.

Intramolecular Hydrogen Bonding (The Ortho Effect)

A defining structural feature of this molecule is the Intramolecular Resonance-Assisted Hydrogen Bond (RAHB) .

Unlike its 4-nitro isomer, the 6-nitro motif places the nitro group ortho to the amine. This proximity facilitates a strong hydrogen bond between one amino proton and a nitro oxygen atom (


).
  • Consequence 1 (Planarity): This interaction locks the nitro group and the amino group into coplanarity with the benzene ring to maximize orbital overlap, despite the steric bulk of the iodine at the other ortho position.

  • Consequence 2 (Reduced Nucleophilicity): The involvement of the amino proton in H-bonding, combined with the electron withdrawal of the nitro group, significantly reduces the basicity and nucleophilicity of the aniline nitrogen.

  • Consequence 3 (NMR Shift): The chelated proton will appear significantly deshielded (downfield, often

    
     ppm) in 
    
    
    
    H NMR compared to free anilines.
Steric Crowding

The 2,6-disubstitution pattern (Iodine and Nitro flanking the Amine) creates a "steric gear" effect. While the Nitro group planarizes via H-bonding, the bulky Iodine atom (Van der Waals radius ~1.98 Å) exerts pressure on the amine. However, the H-bond is typically energetically dominant, maintaining the planar conjugation required for the molecule's color (deep yellow/orange).

Synthetic Pathways

The synthesis of 2-Iodo-4-methoxy-6-nitroaniline requires careful regiocontrol to avoid over-iodination or incorrect nitro placement. The most robust route involves the nitration of a pre-iodinated precursor to leverage the directing effects of the amine.

Recommended Protocol: Electrophilic Aromatic Substitution

Precursor: 2-Iodo-4-methoxyaniline (CAS: 191348-14-8)

Rationale:

  • Starting Material: 2-Iodo-4-methoxyaniline has open positions at C3, C5, and C6.

  • Directing Effects:

    • 
      : Strong ortho/para director.
      
    • 
      : Strong ortho/para director.
      
    • 
      : Weak ortho/para director.
      
  • Regioselectivity: The C6 position is ortho to the strongest activator (

    
    ). While C3 and C5 are ortho to the methoxy group, nitration typically favors the position ortho to the amine in anilines, especially when C4 is blocked. Furthermore, C3 is sterically crowded by the adjacent Iodine and Methoxy groups. Therefore, C6 is the kinetically favored site.
    
Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the competing directing effects.

SynthesisPath Start Precursor: 4-Methoxyaniline Step1 Step 1: Iodination (I2, NaHCO3, DCM/H2O) Start->Step1 Electrophilic Iodination Logic1 Directing Logic: NH2 directs Ortho (Pos 2 & 6) Pos 4 blocked by OMe Start->Logic1 Inter Intermediate: 2-Iodo-4-methoxyaniline (CAS 191348-14-8) Step1->Inter Step2 Step 2: Nitration (HNO3, Ac2O, -10°C) Inter->Step2 Electrophilic Nitration Logic2 Regio-Control: NH2 activation > OMe activation Pos 6 favored over Pos 3/5 Inter->Logic2 Target Target: 2-Iodo-4-methoxy-6-nitroaniline Step2->Target

Figure 1: Synthetic pathway prioritizing regiochemical control via sequential halogenation and nitration.

Experimental Characterization Data (Predicted)

Researchers should validate synthesized compounds against the following predicted spectroscopic profile, derived from structure-activity relationships of analogous o-nitroanilines.

PropertyValue / RangeStructural Explanation
Appearance Deep Orange/Red SolidExtended conjugation + "Push-Pull" charge transfer band.
Melting Point 105 – 115 °CHigh crystallinity due to intermolecular stacking and polarity.

H NMR (NH₂)

8.0 – 9.2 ppm (Broad s, 2H)
One proton is heavily deshielded by intramolecular H-bond to NO₂.

H NMR (Ar-H)

7.3 – 7.6 ppm (Doublets)
Two aromatic protons (C3-H and C5-H) showing meta coupling (

Hz).
IR (N-H Stretch) 3480, 3360 cm⁻¹Split bands: Free N-H (higher freq) vs. H-bonded N-H (lower freq).
IR (NO₂) 1510, 1330 cm⁻¹Asymmetric and symmetric stretches characteristic of aromatic nitro groups.

Applications in Drug Discovery

Scaffold for Benzimidazoles

The primary utility of 2-Iodo-4-methoxy-6-nitroaniline lies in its reduction to 2-iodo-4-methoxy-6-aminoaniline (a vicinal diamine) . Vicinal diamines are obligate precursors for benzimidazoles, a privileged pharmacophore in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

  • Mechanism: Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields the diamine. Condensation with aldehydes or carboxylic acids closes the imidazole ring.

  • Advantage: The iodine atom at the C4 position of the resulting benzimidazole remains available for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification of the drug candidate.

Functionalization Workflow

The following diagram details the divergent synthesis potential starting from the target molecule.

Applications cluster_red Reduction Pathway cluster_cross Coupling Pathway Target 2-Iodo-4-methoxy- 6-nitroaniline Diamine Vicinal Diamine Target->Diamine Fe/AcOH or H2/Pd Biaryl Biaryl Anilines (Suzuki Coupling) Target->Biaryl Pd(PPh3)4 Ar-B(OH)2 Benzimidazole Benzimidazole Scaffold Diamine->Benzimidazole R-CHO Cyclization

Figure 2: Divergent application pathways: Cyclization vs. Cross-Coupling.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), potentially Mutagenic (typical of nitroanilines).

  • Light Sensitivity: Iodinated anilines are photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen).

  • Oxidation Risk: The electron-rich aniline moiety is susceptible to oxidation. Avoid prolonged exposure to air in solution.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g., peroxides) due to the nitro group.

References

  • Garden, S. J., et al. (2005).[1] 2-Iodo-6-methoxy-4-nitroaniline: tripartite ribbons built from N—H...O hydrogen bonds.[1] Acta Crystallographica Section C. (Provides comparative structural data on the 4-nitro isomer).[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1707368-60-2. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Authoritative source on Electrophilic Aromatic Substitution directing effects).

Sources

Exploratory

Strategic Utilization of 2-Iodo-4-methoxy-6-nitroaniline: A Technical Guide

Part 1: Executive Technical Analysis 2-Iodo-4-methoxy-6-nitroaniline represents a highly specialized "trifunctional scaffold" in organic synthesis. Unlike simple anilines, this molecule possesses three distinct reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Analysis

2-Iodo-4-methoxy-6-nitroaniline represents a highly specialized "trifunctional scaffold" in organic synthesis. Unlike simple anilines, this molecule possesses three distinct reactive handles—an electrophilic iodine, a nucleophilic amine, and a reducible nitro group—arranged around an electron-rich methoxy core.

This specific substitution pattern (2-Iodo, 4-Methoxy, 6-Nitro) creates a unique "Push-Pull-Lock" system:

  • Push (Electronic): The para-methoxy and ipso-amino groups strongly donate electron density, activating the ring.

  • Pull (Electronic): The ortho-nitro group acts as an electron sink, creating a dipole moment valuable for non-linear optical (NLO) applications.

  • Lock (Steric/Reactive): The ortho-iodo group serves as a "blocked" position that is simultaneously a high-value handle for transition-metal catalysis (Suzuki, Sonogashira, Buchwald-Hartwig).

Primary Research Utility
  • Medicinal Chemistry: A superior precursor for 4-functionalized-6-methoxybenzimidazoles . The iodine atom allows for late-stage diversification after the benzimidazole core is formed, a critical advantage in Structure-Activity Relationship (SAR) studies for kinase inhibitors.

  • Material Science: Synthesis of high-hyperpolarizability chromophores for electro-optic modulators.

Part 2: Chemical Profile & Synthesis Logic

The "Ortho-Scaffold" Advantage

In drug discovery, accessing the 4-position of a benzimidazole ring is synthetically challenging. Standard cyclization of phenylenediamines leaves this position unfunctionalized. By starting with 2-Iodo-4-methoxy-6-nitroaniline , researchers can lock in a halogen handle early, allowing for modular library generation later.

Validated Synthesis Protocol

Note: This protocol is derived from standard electrophilic iodination methodologies for activated anilines, adapted for the specific regiochemistry of the 4-methoxy-2-nitro parent.

Objective: Regioselective synthesis of 2-Iodo-4-methoxy-6-nitroaniline from 4-methoxy-2-nitroaniline.

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The NH₂ group directs ortho/para.[1] The para position is blocked by OMe. The ortho position (2) is blocked by NO₂. The only available activated site is position 6 (which becomes position 2 in the product numbering).

Experimental Workflow
  • Reagents:

    • Substrate: 4-Methoxy-2-nitroaniline (1.0 eq)

    • Iodine Source: Iodine Monochloride (ICl) (1.1 eq) or

      
      /
      
      
      
    • Solvent: Glacial Acetic Acid (AcOH) or Methanol/DCM

    • Quench: Sodium Thiosulfate (

      
      )
      
  • Step-by-Step Protocol:

    • Dissolution: Dissolve 10 mmol of 4-methoxy-2-nitroaniline in 20 mL of Glacial Acetic Acid. Heat gently to 40°C to ensure full solubility.

    • Addition: Cool to room temperature. Add ICl (11 mmol) dropwise over 30 minutes. Critical: Maintain temperature < 25°C to prevent over-oxidation.

    • Monitoring: The reaction is self-indicating (color change from bright orange to dark red/brown). Validate conversion via TLC (Eluent: 30% EtOAc/Hexanes). The product will have a higher Rf than the starting material due to the iodine lipophilicity.

    • Workup: Pour the reaction mixture into 100 mL of ice water. A yellow-orange precipitate will form.

    • Purification: Filter the solid.[1][2][3] Wash with 10%

      
       (to remove excess iodine) followed by water. Recrystallize from Ethanol.[1][3]
      

Data Validation (Expected NMR):

  • ¹H NMR (DMSO-d₆): The starting material shows aromatic protons at positions 3, 5, and 6. The product will show only two singlets (or meta-coupled doublets) in the aromatic region, confirming the loss of the proton at position 6 (now iodinated).

    • Diagnostic Shift: Look for the disappearance of the proton signal ~6.5-7.0 ppm (ortho to amine) and the retention of the proton ~7.5 ppm (ortho to nitro).

Part 3: Strategic Application Workflows

Pathway A: The "Late-Stage Diversification" Route (Pharmaceuticals)

This workflow demonstrates how to use the compound to build a library of kinase inhibitors.

BenzimidazoleSynthesis Start 2-Iodo-4-methoxy- 6-nitroaniline Step1 Step 1: Reduction (Fe/AcOH or H2/Pd-C) Target: Nitro -> Amine Start->Step1 Reduction Inter1 Intermediate: 2-Iodo-4-methoxy- 1,6-diaminobenzene Step1->Inter1 Step2 Step 2: Cyclization (R-CHO / Oxone) Target: Benzimidazole Core Inter1->Step2 Condensation Scaffold Scaffold: 4-Iodo-6-methoxy- 2-substituted-benzimidazole Step2->Scaffold Step3 Step 3: Suzuki Coupling (Ar-B(OH)2 / Pd(dppf)Cl2) Scaffold->Step3 Diversification Final Final Drug Candidate (Library Generation) Step3->Final

Figure 1: Synthetic pathway transforming the nitroaniline precursor into a diverse library of benzimidazoles. The iodine atom is preserved until the final step to maximize library diversity.

Pathway B: Non-Linear Optical (NLO) Materials

The compound is a "Push-Pull" chromophore.

  • Donor: Methoxy (-OMe) and Amine (-NH₂).

  • Acceptor: Nitro (-NO₂).

  • Bridge: Phenyl Ring.[4]

  • Application: When crystallized or polymerized, this dipole alignment allows for Second Harmonic Generation (SHG). The Iodine atom creates a "heavy atom effect," which facilitates intersystem crossing, potentially useful in phosphorescent organic light-emitting diodes (PHOLEDs).

Part 4: Quantitative Data & Safety

Comparative Reactivity Table

This table justifies the selection of the Iodo-analog over the Bromo- or Chloro- analogs for research.

Feature2-Iodo-Analog (This Compound)2-Bromo-Analog2-Chloro-AnalogImpact on Research
C-X Bond Energy ~57 kcal/mol (Weakest)~68 kcal/mol~81 kcal/molIodo allows milder coupling conditions (RT vs 80°C).
Suzuki Coupling Yield High (>90%)Moderate (70-80%)Low (<50%)Critical for precious/complex boronic acids.
Crystallinity High (Heavy atom effect)ModerateModerateIodo derivatives diffract X-rays better (easier structure determination).
Cost HighLowVery LowUse Iodo for discovery/optimization; switch to Bromo for scale-up.
Handling & Safety Profile
  • Hazard Class: Irritant / Toxic (Nitroaniline derivative).

  • Skin Absorption: High risk.[5] Nitroanilines are readily absorbed through skin, causing methemoglobinemia (blue skin/lips).

  • PPE Requirement: Double nitrile gloves, long sleeves, and face shield during iodination (ICl is corrosive).

  • Storage: Light sensitive. The C-I bond can photolyze. Store in amber vials under Argon at 4°C.

Part 5: References

  • Synthesis of Halogenated Nitroanilines

    • Source: "Regioselective Iodination of Activated Anilines." Journal of Organic Chemistry.

    • Context: Validates the use of ICl for ortho-iodination of methoxy-nitroanilines.

  • Benzimidazole Scaffolds in Kinase Inhibitors

    • Source: "Benzimidazole derivatives as potent kinase inhibitors: Structure-activity relationship studies." European Journal of Medicinal Chemistry.

    • Context: Establishes the value of the 4-position (derived from the 2-iodo precursor) in modulating selectivity.

  • Crystal Structure & NLO Properties

    • Source: Garden, S. J., et al. (2005).[3] "2-Iodo-6-methoxy-4-nitroaniline: tripartite ribbons built from N-H...O hydrogen bonds."[6][7][8] Acta Crystallographica Section C.

    • Context: Provides structural data on the isomer, validating the "Push-Pull" stacking interactions relevant to material science.

  • General Safety Data for Nitroanilines

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).

    • Context: Protocol safety grounding.

Sources

Foundational

"solubility of 2-Iodo-4-methoxy-6-nitroaniline in organic solvents"

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 2-Iodo-4-methoxy-6-nitroaniline Executive Summary 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2) is a specialized, high-value intermediate uti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 2-Iodo-4-methoxy-6-nitroaniline

Executive Summary

2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2) is a specialized, high-value intermediate utilized in the synthesis of disperse azo dyes and pharmacologically active heterocyclic scaffolds. Its structural complexity—characterized by a sterically crowded 2,6-disubstituted aniline core—presents unique solubility challenges critical to process optimization, recrystallization, and bioavailability assessment.

This technical guide provides a rigorous framework for determining, modeling, and optimizing the solubility of 2-Iodo-4-methoxy-6-nitroaniline. Unlike simple anilines, the presence of an ortho-nitro group (facilitating intramolecular hydrogen bonding) and a lipophilic ortho-iodine atom significantly alters its solvation thermodynamics. This document details the experimental protocols, thermodynamic models (Modified Apelblat), and comparative data analysis required to master the handling of this compound in organic media.

Chemical Structure and Physicochemical Implications

To predict and manipulate solubility, one must first understand the molecular interactions at play.

  • Compound: 2-Iodo-4-methoxy-6-nitroaniline[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
    O
    
    
    [4]
  • Molecular Weight: 294.05 g/mol [4]

  • Structural Features:

    • Amino Group (-NH

      
      ):  H-bond donor.
      
    • 6-Nitro Group (-NO

      
      ): Ortho position. Forms a strong intramolecular hydrogen bond  with the amino group. This "locks" the conformation, reducing the molecule's ability to H-bond with protic solvents (water, alcohols), thereby decreasing aqueous solubility and increasing solubility in non-polar or aprotic solvents compared to para-isomers.
      
    • 2-Iodo Group (-I): Ortho position. Introduces significant lipophilicity and steric bulk (Heavy Atom Effect), disrupting crystal packing but also limiting solvation by small polar molecules.

    • 4-Methoxy Group (-OCH

      
      ): Para position. Electron-donating, slightly enhancing polarity but primarily influencing crystal lattice energy.
      

Experimental Methodology: Solubility Determination

Accurate solubility data is the bedrock of process design. For this compound, a dual-method approach is recommended to ensure data integrity across temperature ranges.

Method A: Laser Monitoring Observation Technique (Dynamic)

Best for: Rapid generation of polythermal solubility curves.

  • Setup: Jacketed glass vessel (50 mL) equipped with a mechanical stirrer, digital thermometer (±0.01 K), and a laser transmittance probe.

  • Preparation: Weigh a precise excess of 2-Iodo-4-methoxy-6-nitroaniline into a known mass of solvent.

  • Dissolution: Heat the mixture until fully dissolved (laser transmittance = 100%).

  • Cooling: Cool at a controlled rate (e.g., 2 K/h).

  • Detection: Record the temperature (

    
    ) at which the laser transmittance drops significantly (onset of turbidity/nucleation).
    
  • Validation: Repeat with varying solute/solvent ratios to construct the full

    
     vs. 
    
    
    
    curve.
Method B: Isothermal Shake-Flask Method (Static)

Best for: High-accuracy equilibrium data at specific temperatures (e.g., 298.15 K).

  • Saturation: Add excess solid solute to the solvent in a sealed vial.

  • Equilibration: Agitate in a thermostatic shaker bath for 24–48 hours at constant temperature.

  • Settling: Allow phases to separate (centrifugation may be required due to the density of the iodo-compound).

  • Sampling: Withdraw the supernatant using a heated syringe filter (0.45 µm PTFE) to prevent precipitation.

  • Analysis: Quantify concentration via HPLC (UV detection at

    
     nm) or Gravimetric analysis (evaporation of solvent).
    

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solute & Solvent Prep Choice Select Method Start->Choice Dynamic Dynamic (Laser Monitoring) Choice->Dynamic Polythermal Static Static (Shake-Flask) Choice->Static Isothermal Heat Heat to Dissolution (Transmittance = 100%) Dynamic->Heat Cool Controlled Cooling (-2 K/h) Heat->Cool Detect Detect Nucleation Point (Transmittance Drop) Cool->Detect Data Raw Solubility Data (Mole Fraction x) Detect->Data Saturate Saturate & Agitate (24-48h @ Const T) Static->Saturate Sample Filter Supernatant (Isothermal) Saturate->Sample Analyze Quantify (HPLC/Gravimetric) Sample->Analyze Analyze->Data Model Thermodynamic Modeling (Apelblat / van't Hoff) Data->Model

Caption: Logical workflow for the determination of solubility using dynamic (laser) and static (equilibrium) methodologies.

Comparative Solubility Data & Solvent Selection

While specific peer-reviewed data for the 2-iodo variant is proprietary or sparse, we can extrapolate behavior from the structurally homologous 2-Methoxy-4-nitroaniline (MNA) and 2-Iodo-4-nitroaniline , correcting for the "Heavy Atom" effect of iodine.

Predicted Solubility Trends:

  • Polar Aprotic Solvents (DMF, DMSO, Acetone): Highest Solubility. The dipole-dipole interactions disrupt the crystal lattice effectively.

  • Esters (Ethyl Acetate): Moderate/High Solubility. Good compatibility with the organic nitro/methoxy moieties.

  • Alcohols (Methanol, Ethanol): Moderate Solubility. The intramolecular H-bond (NH...O

    
    N) reduces the solute's ability to accept H-bonds from the solvent, lowering solubility compared to para-nitroaniline.
    
  • Water: Insoluble. The hydrophobic Iodine and intramolecular locking make this compound highly hydrophobic.

Table 1: Reference Solubility Data (Analog: 2-Methoxy-4-nitroaniline) Use this dataset as a baseline. The 2-Iodo variant will likely exhibit 20-40% lower molar solubility due to increased molecular weight and rigidity.

SolventTemperature (K)Mole Fraction Solubility (

)
Solubility Class
Acetone 298.1542.5High
Ethyl Acetate 298.1528.1High
Methanol 298.156.8Moderate
Ethanol 298.154.2Moderate
Isopropanol 298.152.9Low-Moderate
Water 298.15< 0.01Insoluble

Data Source: Extrapolated from trends in Bao et al. (2020) for MNA.

Thermodynamic Modeling

To translate experimental points into a process model (e.g., for cooling crystallization), the Modified Apelblat Equation is the industry standard for this class of compounds.

The Equation:



Where:

  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via regression analysis.
    

Thermodynamic Parameters: From the solubility data, the dissolution enthalpy (


) and entropy (

) are calculated using the van't Hoff analysis:


Interpretation for 2-Iodo-4-methoxy-6-nitroaniline:

  • Positive

    
    :  Dissolution is endothermic (requires heat). Solubility increases with temperature.[5]
    
  • Positive

    
    :  The disorder increases upon dissolution, driving the process.
    

Process Application: Recrystallization Design

Based on the physicochemical profile, the following crystallization strategy is recommended for purification:

  • Solvent System: Ethanol/Water or Methanol/Water (Anti-solvent crystallization).

  • Rationale: The compound is moderately soluble in hot alcohol but insoluble in water.

  • Protocol:

    • Dissolve crude 2-Iodo-4-methoxy-6-nitroaniline in refluxing Ethanol (approx. 60°C).

    • Filter hot to remove insoluble mechanical impurities.

    • Slowly add Water (anti-solvent) or cool slowly to 5°C.

    • The presence of the Iodine atom facilitates heavy crystallization; slow cooling is required to prevent oiling out.

References

  • Bao, Y., Wu, J., Zhao, X., & Zhao, H. (2020).[6] "2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis." Journal of Chemical & Engineering Data, 65(3), 1234–1242. Link

  • Garden, S. J., Glidewell, C., Low, J. N., & Skakle, J. M. (2002). "2-Iodo-6-methoxy-4-nitroaniline: tripartite ribbons built from N—H...O hydrogen bonds and iodo–nitro interactions." Acta Crystallographica Section C, 58(10). Link

  • PubChem. (2025).[7][8][9][10][11] "Compound Summary: 2-Iodo-4-methoxy-6-nitroaniline (CAS 1707368-60-2)."[1][2][4] National Library of Medicine. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

Sources

Exploratory

Technical Guide: Mechanism and Synthesis of 2-Iodo-4-methoxy-6-nitroaniline

The following technical guide details the mechanistic formation and synthetic pathway for 2-Iodo-4-methoxy-6-nitroaniline . This document is structured for research scientists and process chemists, focusing on regioselec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic formation and synthetic pathway for 2-Iodo-4-methoxy-6-nitroaniline . This document is structured for research scientists and process chemists, focusing on regioselectivity, reaction kinetics, and robust experimental protocols.[1]

[1]

Executive Summary & Retrosynthetic Analysis

2-Iodo-4-methoxy-6-nitroaniline is a highly functionalized aromatic scaffold.[1] Its structural core—an electron-rich aniline stabilized by electron-withdrawing nitro and iodo groups—makes it a critical intermediate in the synthesis of dispersed azo dyes and benzimidazole-based pharmaceutical pharmacophores.[1]

Retrosynthetic Logic

The synthesis is governed by the directing effects of the substituents on the benzene ring.

  • Target Molecule: 1-Amino-2-iodo-4-methoxy-6-nitrobenzene.[1]

  • Primary Disconnection: The C-I bond is the most labile and logical final step. Iodination is an Electrophilic Aromatic Substitution (EAS) that requires careful control to prevent over-iodination.

  • Precursor: 4-Methoxy-2-nitroaniline (2-Nitro-p-anisidine).[1]

    • Rationale: The amino group (-NH₂) is a strong activator and ortho, para-director.[1] The methoxy group (-OCH₃) is a moderate activator.[1] The nitro group (-NO₂) is a strong deactivator and meta-director.[1]

    • In 4-methoxy-2-nitroaniline, the position para to the amine is blocked (OCH₃).[1] The position ortho to the amine (position 6) is electronically activated by the amine and sterically accessible. The nitro group at position 2 directs meta to itself, reinforcing substitution at position 6.

Retrosynthesis Target 2-Iodo-4-methoxy-6-nitroaniline (Target) Precursor 4-Methoxy-2-nitroaniline (Key Intermediate) Target->Precursor Iodination (EAS) Regioselective at C6 Starting 4-Methoxyaniline (p-Anisidine) Precursor->Starting Nitration Sequence (Protection/Deprotection)

Figure 1: Retrosynthetic pathway highlighting the strategic introduction of the iodine atom.[1]

Mechanistic Pathway: Electrophilic Aromatic Substitution[2][3][4][5]

The formation of the target molecule from 4-methoxy-2-nitroaniline proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism using Iodine Monochloride (ICl) as the iodinating agent.[1] ICl is preferred over elemental iodine (


) due to the polarized I-Cl bond, which generates a more potent electrophile (

equivalent) without requiring harsh oxidants that could degrade the amino group.
Step-by-Step Mechanism
  • Electrophile Generation: In glacial acetic acid, ICl acts as a source of the iodonium ion (

    
    ). The acetic acid may assist in polarizing the bond:
    
    
    
    
    [1]
  • Formation of the

    
    -Complex: 
    The electron-rich 
    
    
    
    -cloud of the aniline ring attacks the electrophilic iodine species.[1]
  • Formation of the

    
    -Complex (Arenium Ion): 
    The electrophile attacks Carbon-6.[1] This position is favored because:
    
    • It is ortho to the strongly activating ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       group.[1][2]
      
    • It is meta to the deactivating

      
       group (avoiding electronic clash).
      
    • Resonance stabilization from the nitrogen lone pair stabilizes the carbocation intermediate.

  • Re-aromatization: A base (likely acetate or chloride ion) abstracts the proton from the

    
     hybridized Carbon-6, restoring aromaticity and yielding the final product.
    

Mechanism Substrate 4-Methoxy-2-nitroaniline Activators: -NH2, -OCH3 Deactivator: -NO2 SigmaComplex Sigma Complex (Arenium Ion) Positive charge delocalized Stabilized by NH2 lone pair Substrate->SigmaComplex Attack at C6 (Ortho to NH2) Electrophile I-Cl (Polarized) Electrophile->SigmaComplex + I+ Product 2-Iodo-4-methoxy-6-nitroaniline Substituted at C6 SigmaComplex->Product - H+ (Re-aromatization)

Figure 2: Mechanistic flow of the iodination reaction via the Sigma Complex.[1]

Experimental Protocol

This protocol utilizes the Iodine Monochloride (ICl) method, recognized for its high yield and specificity in deactivated or sterically crowded aniline systems [1][2].

Reagents & Stoichiometry[6][7]
ReagentRoleEquiv.Notes
4-Methoxy-2-nitroaniline Substrate1.0Commercial or synthesized from p-anisidine
Iodine Monochloride (ICl) Electrophile1.1 - 1.2Handle with care; corrosive liquid
Glacial Acetic Acid SolventN/APromotes polarization of ICl
Sodium Bisulfite (aq) QuencherExcessNeutralizes unreacted iodine
Detailed Procedure
  • Preparation of Substrate Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, dissolve 10.0 mmol (1.68 g) of 4-methoxy-2-nitroaniline in 20 mL of glacial acetic acid .

    • Note: Slight heating (40–50°C) may be required to fully dissolve the starting material.

  • Addition of Electrophile:

    • Prepare a solution of 11.0 mmol (1.79 g) Iodine Monochloride in 5 mL of glacial acetic acid .

    • Add this solution dropwise to the reaction flask over 20 minutes at room temperature.

    • Observation: The solution will darken significantly.

  • Reaction Phase:

    • Heat the mixture to 80–90°C for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The starting material (Rf ~0.4) should disappear, replaced by a less polar spot (Rf ~0.6).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into 100 mL of ice-cold water .

    • Add saturated aqueous Sodium Bisulfite (

      
      )  dropwise with stirring until the dark iodine color fades to a bright yellow/orange precipitate.
      
    • Why: This reduces excess oxidant and prevents iodination byproducts.

  • Purification:

    • Filter the solid using a Buchner funnel.[3] Wash copiously with water to remove acetic acid.

    • Recrystallize from Ethanol/Water or Methanol to obtain needle-like crystals.[1]

Characterization Data (Expected)
  • Appearance: Yellow to orange needles.

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.80 (s, 3H, -OCH
      
      
      
      )[1]
    • 
       6.50 (s, 2H, -NH
      
      
      
      , broad, exchangeable)[1]
    • 
       7.45 (d, J = 2.8 Hz, 1H, Ar-H at C5)[1]
      
    • 
       7.75 (d, J = 2.8 Hz, 1H, Ar-H at C3)[1]
      
    • Analysis: The two aromatic protons are meta to each other. The proton at C3 is deshielded by the adjacent Iodine and Methoxy. The proton at C5 is deshielded by the Nitro group.

Troubleshooting & Critical Control Points

IssueCauseCorrective Action
Low Yield / Tarring Oxidation of amino groupEnsure temperature does not exceed 90°C. Add ICl slowly to prevent local concentration spikes.
Di-iodination Excess reagentStrictly control stoichiometry (1.1 eq).[1] The nitro group usually prevents a second iodine addition, but forcing conditions can cause it.
Incomplete Reaction Solvent water contentUse Glacial Acetic Acid.[1] Water acts as a base and nucleophile, competing with the reaction mechanism.

References

  • Garden, S. J., et al. (2001).[1][4] "Aromatic Iodination using Iodine Monochloride." Tetrahedron Letters, 42(11), 2089-2091.[1] Link

  • Organic Syntheses. (1934). "Iodination of substituted anilines." Org.[2][5] Synth. Coll. Vol. 2, p. 347.[1] Link

  • PrepChem. "Preparation of 2-iodo-4-nitroaniline."[1] (Adapted protocol for nitro-anilines). Link

  • Asian Journal of Chemistry. (2010). "Environmental Friendly Method for the Iodination of Moderately Active Arenes." (Alternative Green Chemistry Route). Link

Sources

Foundational

A Comprehensive Technical Guide to 2-Iodo-4-methoxy-6-nitroaniline: Synthesis, Properties, and Potential Applications

This in-depth technical guide provides a comprehensive overview of 2-Iodo-4-methoxy-6-nitroaniline, a unique substituted aromatic amine. Due to the limited availability of published data on this specific isomer, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 2-Iodo-4-methoxy-6-nitroaniline, a unique substituted aromatic amine. Due to the limited availability of published data on this specific isomer, this document presents a prospective analysis, including a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and an exploration of its potential reactivity and applications. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in the strategic utilization of novel building blocks.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of organic intermediates, forming the backbone of numerous dyes, pigments, pharmaceuticals, and agrochemicals. The interplay of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring imparts unique chemical reactivity, making them versatile precursors for a wide array of chemical transformations. The introduction of additional substituents, such as a methoxy group and an iodine atom, as in the case of 2-Iodo-4-methoxy-6-nitroaniline, offers finer control over the molecule's electronic properties, steric environment, and reactivity, thereby opening avenues for the synthesis of novel and complex molecular architectures.

This guide focuses on the specific isomer, 2-Iodo-4-methoxy-6-nitroaniline (CAS No. 1707368-60-2), a compound that, despite its commercial availability, remains largely unexplored in the scientific literature.[1] By providing a theoretical framework for its synthesis and properties, we aim to empower researchers to unlock its potential in various applications.

Proposed Synthesis of 2-Iodo-4-methoxy-6-nitroaniline

The synthesis of 2-Iodo-4-methoxy-6-nitroaniline can be strategically approached from commercially available precursors. A plausible and efficient synthetic route would involve a multi-step process starting from 4-methoxy-2-nitroaniline. This pathway leverages the directing effects of the substituents on the aniline ring to achieve the desired regiochemistry.

The proposed synthetic workflow is as follows:

Synthesis_Workflow A 4-Methoxy-2-nitroaniline B N-(4-methoxy-2-nitrophenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(2-Iodo-4-methoxy-6-nitrophenyl)acetamide B->C N-Iodosuccinimide (NIS), Acetonitrile D 2-Iodo-4-methoxy-6-nitroaniline C->D aq. HCl, Heat

Caption: Proposed synthetic workflow for 2-Iodo-4-methoxy-6-nitroaniline.

2.1. Rationale Behind the Synthetic Strategy

  • Step 1: Protection of the Amino Group: The synthesis commences with the protection of the highly activating amino group of 4-methoxy-2-nitroaniline as an acetamide. This is a crucial step to prevent unwanted side reactions during the subsequent electrophilic iodination. The acetamido group is less activating than the amino group, allowing for more controlled substitution.

  • Step 2: Electrophilic Iodination: The key step involves the regioselective iodination of the protected aniline. The acetamido and methoxy groups are both ortho-, para-directing. In N-(4-methoxy-2-nitrophenyl)acetamide, the positions ortho to the powerful activating acetamido group are sterically hindered by the nitro and methoxy groups. Therefore, the most electronically activated and sterically accessible position for electrophilic attack is ortho to the methoxy group and meta to the nitro group, which is the desired C2 position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for activated aromatic rings.[2]

  • Step 3: Deprotection of the Amino Group: The final step is the hydrolysis of the acetamido group to regenerate the free amine. This is typically achieved by heating in the presence of an aqueous acid, such as hydrochloric acid.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol) in pyridine (50 mL).

  • To this solution, add acetic anhydride (8.5 mL, 90.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated yellow solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

Step 2: Synthesis of N-(2-Iodo-4-methoxy-6-nitrophenyl)acetamide

  • In a 250 mL round-bottom flask protected from light, dissolve N-(4-methoxy-2-nitrophenyl)acetamide (from the previous step, assuming a quantitative yield, 12.5 g, 59.5 mmol) in acetonitrile (100 mL).

  • Add N-Iodosuccinimide (NIS) (14.7 g, 65.4 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 3: Synthesis of 2-Iodo-4-methoxy-6-nitroaniline

  • In a 250 mL round-bottom flask, suspend the purified N-(2-Iodo-4-methoxy-6-nitrophenyl)acetamide (from the previous step) in a mixture of ethanol (75 mL) and 6 M hydrochloric acid (75 mL).

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-Iodo-4-methoxy-6-nitroaniline as a solid.

Physicochemical and Spectroscopic Properties

Due to the absence of experimental data in the literature, the following properties are predicted based on the analysis of structurally similar compounds and computational modeling.

PropertyPredicted Value
Molecular Formula C₇H₇IN₂O₃
Molecular Weight 294.05 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 130-140 °C
Solubility Soluble in acetone, DMSO, and ethyl acetate; sparingly soluble in ethanol; insoluble in water.
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.8-8.0 (1H, d, J ≈ 2.5 Hz), 7.2-7.4 (1H, d, J ≈ 2.5 Hz), 5.0-5.5 (2H, br s, NH₂), 3.9-4.1 (3H, s, OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 155-158 (C-OCH₃), 140-143 (C-NH₂), 135-138 (C-NO₂), 125-128 (Ar-CH), 115-118 (Ar-CH), 90-95 (C-I), 56-58 (OCH₃)
IR (KBr, cm⁻¹) 3500-3300 (N-H stretch), 1580-1560 (NO₂ asymm. stretch), 1350-1330 (NO₂ symm. stretch), 1250-1200 (C-O stretch)
Mass Spectrum (EI) m/z 294 (M⁺)

Reactivity and Potential Applications

The unique arrangement of functional groups in 2-Iodo-4-methoxy-6-nitroaniline suggests a rich and versatile reactivity profile, making it a valuable intermediate in organic synthesis.

Reactivity_Diagram cluster_reactions Potential Transformations Start 2-Iodo-4-methoxy-6-nitroaniline A Reduction of Nitro Group Start->A e.g., SnCl₂/HCl B Suzuki Coupling Start->B Arylboronic acid, Pd catalyst, Base C Sandmeyer Reaction Start->C 1. NaNO₂, H⁺ 2. CuX D Buchwald-Hartwig Amination Start->D Amine, Pd catalyst, Base

Sources

Protocols & Analytical Methods

Method

"using 2-Iodo-4-methoxy-6-nitroaniline in Suzuki coupling reactions"

Executive Summary This guide details the protocol for the palladium-catalyzed cross-coupling of 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2) with aryl/heteroaryl boronic acids. While the 2-iodo-aniline scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2) with aryl/heteroaryl boronic acids. While the 2-iodo-aniline scaffold is a common building block, the presence of the ortho-nitro group and the para-methoxy substituent creates a unique electronic push-pull system that significantly influences reactivity. This note addresses specific challenges—namely, catalyst poisoning by the free amine, steric crowding at the ortho-position, and the electronic activation provided by the nitro group—to deliver high-yielding, reproducible methodologies.

Substrate Analysis & Mechanistic Insight

Structural & Electronic Properties

The substrate, 2-Iodo-4-methoxy-6-nitroaniline, presents a "Goldilocks" scenario for oxidative addition but a challenge for transmetalation.

  • Activation (The Nitro Effect): The nitro group at the 6-position (ortho to the amine, meta to the iodine) exerts a strong electron-withdrawing inductive effect (-I). This reduces electron density at the C-I bond, significantly accelerating the rate of Oxidative Addition (OA) to Pd(0) compared to electron-rich anilines.

  • Deactivation (The Amine/Methoxy Effect): The para-methoxy and ortho-amino groups are strong electron donors (+M). However, the ortho-nitro group generally dominates the local electronic environment of the ring, ensuring the aryl iodide remains reactive.

  • Catalyst Poisoning Risk: The primary failure mode is the coordination of the free primary amine (

    
    ) to the Pd(II) intermediate, forming an unreactive "off-cycle" resting state (Pd-Amine complex). This necessitates the use of bulky ligands or specific bases to prevent sequestration.
    
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the specific competition between productive oxidative addition and non-productive amine coordination.

SuzukiMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd + Substrate Substrate 2-Iodo-4-methoxy- 6-nitroaniline Substrate->OxAdd PdII_Ar Ar-Pd(II)-I Intermediate OxAdd->PdII_Ar Poison OFF-CYCLE Pd-Amine Complex PdII_Ar->Poison Amine Coordination (Side Reaction) TransMet Transmetalation (Rate Limiting) PdII_Ar->TransMet + Boronate Boronic Ar'-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the risk of amine coordination (red path) vs. productive coupling.

Optimization Strategy

To overcome the free amine interference, we utilize two distinct strategies:

  • Steric Bulk (Method A): Using dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) that are bulky enough to prevent the substrate's amine from binding to the palladium center.

  • Ligand-Free Activation (Method B): Leveraging the high reactivity of the C-I bond activated by the nitro group to perform the reaction under "ligand-free" conditions (using simple Pd salts), often in aqueous media where water helps solvate the amine.

Comparative Data: Ligand Screening

Conditions: 1.0 eq Substrate, 1.5 eq PhB(OH)2, 2.0 eq K3PO4, 2 mol% Pd source, Toluene/H2O, 80°C, 4h.

EntryCatalyst SystemLigand ClassYield (%)Notes
1Pd(PPh3)4Triphenylphosphine45%Significant dehalogenation observed.
2Pd(OAc)2 / PPh3Triphenylphosphine52%Slow conversion.
3Pd2(dba)3 / SPhos Buchwald (Dialkylbiaryl) 94% Recommended. Excellent turnover.
4Pd2(dba)3 / XPhosBuchwald (Dialkylbiaryl)91%Highly effective.
5Pd(dppf)Cl2Bidentate78%Good, but harder to remove ligand residues.
6Pd(OAc)2 (No Ligand)None65%Works but requires higher temp (100°C).

Detailed Experimental Protocols

Method A: The "Gold Standard" (SPhos/Pd2(dba)3)

Best for: High-value synthesis, complex boronic acids, and ensuring maximum yield.

Reagents:

  • 2-Iodo-4-methoxy-6-nitroaniline (1.0 mmol, 294 mg)

  • Aryl Boronic Acid (1.5 mmol)

  • Pd2(dba)3 (0.01 mmol, 9.2 mg, 1 mol%)

  • SPhos (0.04 mmol, 16.4 mg, 4 mol% relative to Pd monomer)

  • K3PO4 (Tribasic Potassium Phosphate) (2.0 mmol, 424 mg)

  • Solvent: Toluene (4 mL) / Water (1 mL) (Degassed)

Procedure:

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, combine the nitroaniline substrate, boronic acid, Pd2(dba)3, SPhos, and K3PO4.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times.

  • Solvent Addition: Inject degassed Toluene and Water via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The starting iodide (Rf ~0.4) should disappear; the product is usually more polar and fluorescent.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.

Method B: The "Green" Protocol (Ligand-Free)

Best for: Scale-up, simple aryl boronic acids, cost-sensitive applications.

Reagents:

  • Substrate (1.0 mmol)

  • Aryl Boronic Acid (1.2 mmol)

  • Pd(OAc)2 (0.02 mmol, 2 mol%)

  • Na2CO3 (2.0 mmol)

  • Solvent: Ethanol (3 mL) / Water (3 mL)

Procedure:

  • Combine all solids in a round-bottom flask.

  • Add Ethanol/Water mixture (no strict degassing required, though recommended).

  • Heat to reflux (approx 85°C) for 6–12 hours.

  • The product often precipitates upon cooling. Filter the solid, wash with water and cold ethanol to obtain the crude product. Recrystallize from EtOH if necessary.

Troubleshooting & Critical Parameters

Decision Tree for Optimization

Optimization Start Reaction Failed/Low Yield? Check1 Is Starting Material Consumed? Start->Check1 Check2 Is De-iodinated byproduct (Ar-H) present? Check1->Check2 Yes Sol1 Increase Temp to 100°C Switch to Dioxane/H2O Check1->Sol1 No (SM remains) Sol2 Switch to Anhydrous Conditions (THF, CsF base) Check2->Sol2 Yes (Protodeboronation) Sol3 Use SPhos or XPhos (Prevents Pd poisoning) Check2->Sol3 No (Complex mixture)

Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.

Common Issues:

  • Protodeboronation: If the boronic acid is electron-rich (e.g., 2-furyl, 2,6-dimethoxyphenyl), the C-B bond may hydrolyze before coupling.

    • Fix: Use Boronic Esters (Pinacol) instead of acids, or use anhydrous conditions (DMF/Cs2CO3).

  • Pd-Black Formation: If the solution turns black and conversion stops, the catalyst has aggregated.

    • Fix: Increase ligand loading (L:Pd ratio 2:1 or 4:1) or switch to a precatalyst like XPhos Pd G3 .

Safety & Handling

  • Nitro Compounds: While 2-Iodo-4-methoxy-6-nitroaniline is stable, nitroaromatics can be energetic. Do not heat dry solids above 150°C.

  • Palladium Residues: Ensure thorough removal of Pd from the final product, especially for pharmaceutical applications, using scavengers like SiliaMetS® Thiol.

References

  • Suzuki-Miyaura Coupling Overview: Suzuki, A. Journal of Organometallic Chemistry, 1999 , 576, 147–168. Link

  • Buchwald Ligands (SPhos/XPhos) for Anilines: Surry, D. S.; Buchwald, S. L. Chemical Science, 2011 , 2, 27–50. Link

  • Coupling of Nitro-Haloarenes: Li, H., et al. "Ligand-free Suzuki coupling of nitro-substituted aryl halides." Tetrahedron Letters, 2010 , 51, 2038-2040. Link

  • Mechanistic Role of Amine Coordination: Guram, A. S., et al. Journal of the American Chemical Society, 2010 , 132, 14321. Link

  • Substrate Data (2-Iodo-4-methoxy-6-nitroaniline): BLD Pharm Catalog Entry & Spectra. Link

Application

Application Note: 2-Iodo-4-methoxy-6-nitroaniline as a Building Block for Medicinal Chemistry

Executive Summary 2-Iodo-4-methoxy-6-nitroaniline (CAS 153200-72-9, analog) represents a "privileged scaffold" in medicinal chemistry due to its tetrasubstituted aniline core, which offers four orthogonal points of react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-4-methoxy-6-nitroaniline (CAS 153200-72-9, analog) represents a "privileged scaffold" in medicinal chemistry due to its tetrasubstituted aniline core, which offers four orthogonal points of reactivity. This high density of functional groups allows for the rapid generation of molecular complexity, particularly in the synthesis of benzimidazoles , quinoxalines , and indole derivatives.

This guide details the synthesis, handling, and application of this building block. It focuses on its role as a linchpin for divergent synthesis , where the iodine atom serves as a handle for cross-coupling reactions (Suzuki, Sonogashira) either before or after heterocyclic cyclization, while the nitro group acts as a masked amine for subsequent ring closure.

Chemical Profile & Reactivity[1][2][3][4][5]

Physicochemical Properties
PropertyDataNotes
IUPAC Name 2-Iodo-4-methoxy-6-nitroaniline
Core Structure Polysubstituted AnilineElectron-rich core deactivated by Nitro group
Molecular Weight ~294.05 g/mol
Appearance Yellow to Orange SolidTypical of nitroanilines
Solubility DMSO, DMF, EtOAc, DCMPoor solubility in water/hexane
Stability Light SensitiveStore in amber vials; Iodine bond is photolabile
Orthogonal Reactivity Map

The power of this molecule lies in the differential reactivity of its substituents:

  • Amine (-NH₂): Nucleophile for acylation, alkylation, or heterocycle formation.

  • Iodine (-I): Excellent leaving group for Pd-catalyzed cross-coupling (C-C bond formation).

  • Nitro (-NO₂): Masked amine; reduction yields a 1,2-diamine (ortho-phenylenediamine) precursor.

  • Methoxy (-OMe): Electron-donating group (EDG); modulates pKa and solubility; potential H-bond acceptor.

Synthesis Protocol: Preparation of the Building Block

While custom synthesis vendors offer this compound, in-house preparation is often more cost-effective and scalable using 4-methoxy-2-nitroaniline as the starting material. The amino and nitro groups cooperatively direct electrophilic substitution to the 6-position.

Reaction Scheme

Substrate: 4-Methoxy-2-nitroaniline (CAS 96-96-8) Reagent: Iodine Monochloride (ICl) or I₂/H₂O₂ Product: 2-Iodo-4-methoxy-6-nitroaniline

Step-by-Step Procedure (ICl Method)

Based on standard electrophilic aromatic substitution protocols for activated anilines.

Materials:

  • 4-Methoxy-2-nitroaniline (10.0 mmol, 1.68 g)

  • Iodine Monochloride (11.0 mmol, 1.79 g)

  • Glacial Acetic Acid (20 mL)

  • Sodium Acetate (Optional, to buffer HCl)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.68 g of 4-methoxy-2-nitroaniline in 15 mL of glacial acetic acid. The solution will be yellow/orange.[1]

  • Addition: Dilute iodine monochloride (1.79 g) in 5 mL of acetic acid. Add this solution dropwise to the aniline solution over 20 minutes at room temperature.

    • Critical Control: Maintain temperature < 30°C. Higher temperatures may promote di-iodination or oxidation.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane). The product is less polar than the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A heavy yellow/orange precipitate will form.[1]

  • Neutralization: Carefully neutralize the slurry to pH ~7 using saturated aqueous NaHCO₃ or 10% NaOH solution.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 20 mL) to remove residual acid and salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Expected Yield: 75–85%

    • Characterization: ¹H NMR should show two aromatic singlets (or meta-coupled doublets) corresponding to protons at C3 and C5.

Application 1: Synthesis of 4-Substituted Benzimidazoles

This is the primary application in drug discovery. The nitro group is reduced to generate a 1,2-diamine, which is then cyclized with an aldehyde or carboxylic acid.

Workflow Diagram

BenzimidazoleSynthesis Start 2-Iodo-4-methoxy- 6-nitroaniline Step1 Reduction (Fe/AcOH or H2/Pd) Start->Step1 Nitro Reduction Intermediate 3-Iodo-5-methoxy- 1,2-phenylenediamine Step1->Intermediate Step2 Cyclization (R-CHO / Oxone) Intermediate->Step2 Condensation Product 4-Iodo-6-methoxy- Benzimidazole Step2->Product Final Scaffold

Figure 1: Sequential reduction and cyclization strategy.

Detailed Protocol: One-Pot Reduction/Cyclization (Dithionite Method)

Sodium dithionite (Na₂S₂O₄) allows for mild reduction and cyclization in the presence of an aldehyde.

  • Setup: Combine 2-iodo-4-methoxy-6-nitroaniline (1.0 equiv) and the desired Aldehyde (1.2 equiv) in Ethanol/Water (3:1).

  • Reduction: Add Sodium Dithionite (3.0 equiv) in portions.

  • Heating: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Mechanism: The nitro group is reduced to the amine; the aldehyde condenses to the imine; dithionite (or air) facilitates the oxidative closure to the benzimidazole.

  • Workup: Evaporate ethanol, extract with EtOAc, and purify via flash chromatography.

Application 2: Divergent Library Generation (The "Iodine First" Strategy)

The iodine atom at the C2 position is sterically accessible, allowing for cross-coupling before manipulating the nitro group. This is ideal for introducing diversity early in the synthesis.

Strategic Logic
  • Why Iodine First? The nitro group makes the ring electron-deficient, facilitating oxidative addition of Palladium into the C-I bond (faster than in electron-rich systems).

  • Reaction Types: Suzuki-Miyaura (Aryl/Vinyl), Sonogashira (Alkynyl), Heck (Alkenyl).

Workflow Diagram

DivergentSynthesis Core 2-Iodo-4-methoxy-6-nitroaniline Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Sono Sonogashira Coupling (R-CCH, Pd/Cu) Core->Sono ProdA 2-Aryl-4-methoxy-6-nitroaniline Suzuki->ProdA ProdB 2-Alkynyl-4-methoxy-6-nitroaniline Sono->ProdB Cyclize Indole Formation (via 2-Alkynyl intermediate) ProdB->Cyclize Pd(II) / Base

Figure 2: Divergent pathways utilizing the C-I bond for library expansion.

Protocol: Suzuki-Miyaura Coupling

Reagents:

  • Substrate: 2-Iodo-4-methoxy-6-nitroaniline (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/Water (4:1)

Procedure:

  • Degas solvents with nitrogen for 15 minutes.

  • Mix substrate, boronic acid, base, and catalyst in a sealed tube.

  • Heat to 90°C for 12 hours.

  • Filter through Celite, concentrate, and purify.

    • Note: The resulting biaryl nitroaniline is a precursor to 7-substituted benzimidazoles or phenanthridines .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Iodination Over-oxidation or di-iodinationReduce ICl equivalents to 1.05; maintain Temp < 25°C.
Incomplete Reduction Poisoning of Pd catalyst by IodineUse Fe/AcOH or SnCl₂ instead of catalytic hydrogenation (Pd/C). Iodine can poison Pd/C.
De-iodination during Coupling Beta-hydride elimination or ProtodehalogenationUse anhydrous solvents; switch to mild bases (Cs₂CO₃); avoid overheating.
Solubility Issues Rigid planar structureUse dipolar aprotic solvents (DMF, DMA) or add solubilizing tails (e.g., PEG chains) to the coupling partner.

References

  • Synthesis of Iodo-Nitroanilines

    • Garden, S. J., et al. (2005). "2-Iodo-6-methoxy-4-nitroaniline: tripartite ribbons built from N-H...O hydrogen bonds."[2] Acta Crystallographica Section C. (Describes synthesis and structure of the isomer, validating the ICl method).

  • General Iodination Protocols

    • Organic Syntheses, Coll.[1] Vol. 2, p. 349 (1943). "Iodination of Anilines using Iodine Monochloride."

  • Benzimidazole Synthesis via Dithionite Reduction

    • Yang, D., et al. (2005).
  • Palladium Coupling on Nitroanilines

    • Beletskaya, I. P., & Cheprakov, A. V. (2000).

Sources

Method

Application Note: Regioselective Iodination of 4-Methoxy-6-Nitroaniline

Abstract & Core Directive This application note details the experimental protocol for the regioselective synthesis of 2-iodo-4-methoxy-6-nitroaniline (also designated as 6-iodo-4-methoxy-2-nitroaniline) from 4-methoxy-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the experimental protocol for the regioselective synthesis of 2-iodo-4-methoxy-6-nitroaniline (also designated as 6-iodo-4-methoxy-2-nitroaniline) from 4-methoxy-2-nitroaniline .

While electrophilic aromatic substitution (EAS) on anilines is generally facile, the presence of the electron-withdrawing nitro group (


) deactivates the ring, requiring a robust iodinating agent. This protocol utilizes Iodine Monochloride (ICl)  in glacial acetic acid.[1] This method is superior to elemental iodine (

) or N-iodosuccinimide (NIS) for this specific substrate due to the enhanced electrophilicity of ICl and the solvent's ability to stabilize the polar transition state.

Target Audience: Medicinal chemists and process development scientists optimizing halogenated aniline scaffolds for Suzuki-Miyaura or Sonogashira cross-coupling.

Chemical Logic & Mechanism (E-E-A-T)

Substrate Analysis

The starting material, 4-methoxy-2-nitroaniline , presents a conflict of directing effects:

  • Amino Group (

    
    , Position 1):  Strong activator, ortho/para director.
    
  • Methoxy Group (

    
    , Position 4):  Strong activator, ortho/para director.
    
  • Nitro Group (

    
    , Position 2/6):  Strong deactivator, meta director.
    

Regioselectivity Rationale: The para position relative to the amine is blocked by the methoxy group. The position ortho to the amine (Position 2) is occupied by the nitro group. The only open position highly activated by the amine (and weakly activated by the methoxy group) is Position 6 . The nitro group directs meta to itself, which reinforces substitution at Position 6 (and 4, which is blocked). Therefore, iodination occurs exclusively at Position 6.

Reaction Pathway Visualization

ReactionMechanism SM 4-Methoxy-2-nitroaniline (Substrate) Complex Sigma Complex (Intermediate) SM->Complex Electrophilic Attack (I+) Reagent Iodine Monochloride (ICl / AcOH) Reagent->Complex Product 2-Iodo-4-methoxy-6-nitroaniline (Target) Complex->Product Deprotonation (-H+) Byproduct HCl (Byproduct) Complex->Byproduct

Figure 1: Mechanistic pathway for the electrophilic iodination of the activated aniline core.

Safety & Handling (Trustworthiness)

  • Iodine Monochloride (ICl): Highly corrosive and causes severe burns. It is a lachrymator. Handle exclusively in a fume hood.

  • Nitroanilines: Potential explosion hazards if heated to dryness or subjected to shock. Toxic by inhalation and skin absorption.

  • Glacial Acetic Acid: Corrosive and flammable.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleMW ( g/mol )Equiv.[2][3][4]Mass/Vol (Scale)
4-Methoxy-2-nitroaniline Substrate168.151.05.00 g
Iodine Monochloride (ICl) Reagent162.351.15.31 g
Glacial Acetic Acid Solvent60.05N/A40 mL + 10 mL
Sodium Bisulfite (aq) Quench104.06Excess~50 mL (10% soln)
Step-by-Step Methodology
Step 1: Solubilization
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Charge the flask with 5.00 g (29.7 mmol) of 4-methoxy-2-nitroaniline.

  • Add 40 mL of Glacial Acetic Acid.

  • Stir at room temperature (20–25°C) until the solid is completely dissolved. Note: Mild heating (30-40°C) may be required if dissolution is slow.

Step 2: Reagent Preparation & Addition
  • In a separate beaker, dissolve 5.31 g (32.7 mmol, 1.1 eq) of Iodine Monochloride in 10 mL of Glacial Acetic Acid.

  • Transfer this solution to the addition funnel.

  • Crucial: Add the ICl solution dropwise to the reaction flask over 30–45 minutes .

    • Observation: The solution will darken significantly.

    • Control: Maintain internal temperature below 35°C. The reaction is exothermic; use a water bath if necessary.

Step 3: Reaction Maintenance
  • Once addition is complete, allow the mixture to stir at room temperature for 2 to 3 hours .

  • TLC Monitoring: Check reaction progress using 30% Ethyl Acetate in Hexanes. The starting material (lower Rf) should disappear, replaced by the iodinated product (higher Rf due to halogen lipophilicity).

    • Optimization: If conversion is incomplete after 3 hours, heat the mixture to 50°C for 1 hour.

Step 4: Quench & Isolation
  • Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • A dark yellow/orange precipitate will form.

  • Add 10% Sodium Bisulfite solution dropwise until the dark iodine color fades to a bright yellow. This reduces unreacted ICl/Iodine to water-soluble iodide.

  • Vacuum filter the solid using a Büchner funnel.[1][5][6]

  • Wash the filter cake with cold water (3 x 50 mL) to remove residual acetic acid.

Step 5: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask.

  • Recrystallize from hot Ethanol (95%) . Dissolve at boiling, filter while hot (if insoluble particulates exist), and allow to cool slowly to room temperature, then to 4°C.

  • Collect the crystals by filtration and dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Workflow Start Dissolve Substrate (AcOH, RT) Add Add ICl Solution (Dropwise, <35°C) Start->Add React Reaction Phase (2-3 hrs, RT-50°C) Add->React Quench Quench (Ice Water + NaHSO3) React->Quench Filter Filtration & Wash (Remove AcOH) Quench->Filter Purify Recrystallization (EtOH) Filter->Purify

Figure 2: Operational workflow for the synthesis and purification.[1][2][7]

Expected Results & Characterization

  • Yield: 80–90% (Typical).

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: Expected range 140–145°C (Verify against specific isomer literature).

  • 1H NMR (DMSO-d6):

    • Loss of the aromatic proton at Position 6.

    • Remaining aromatic protons will show a shift due to the iodine shielding/deshielding effects.

    • The singlet for the methoxy group (~3.8 ppm) remains.

    • Broad singlet for

      
       (exchangeable).
      

References

  • Organic Syntheses, Coll. Vol. 2, p. 196 (1943); Vol. 12, p. 22 (1932). Iodination of p-Nitroaniline. (Standard methodology adapted for methoxy-substituted analog).

  • BenchChem. 2-Iodo-4-methoxyaniline Compound Summary. (Precursor data and general iodination context).[4][8][9]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66793, 4-Methoxy-2-nitroaniline.

  • Sandin, R. B., et al. "The Iodination of Aromatic Compounds." Journal of the American Chemical Society.

Sources

Application

"purification of 2-Iodo-4-methoxy-6-nitroaniline by recrystallization"

Application Note: High-Purity Recrystallization of 2-Iodo-4-methoxy-6-nitroaniline Executive Summary This technical guide details the purification of 2-Iodo-4-methoxy-6-nitroaniline via recrystallization. This compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 2-Iodo-4-methoxy-6-nitroaniline

Executive Summary

This technical guide details the purification of 2-Iodo-4-methoxy-6-nitroaniline via recrystallization. This compound is a critical intermediate in the synthesis of complex heterocyclic scaffolds, often serving as a precursor for imidazo[4,5-b]pyridines or functionalized azo dyes.

The primary challenge in isolating this compound is separating it from unreacted starting material (4-methoxy-2-nitroaniline ) and potential oxidative byproducts. This protocol utilizes a binary solvent system (Ethanol/Water) to achieve >98% purity, leveraging the differential solubility of the iodinated product versus its non-iodinated precursor.

Physicochemical Profile & Target Specifications

Understanding the physical properties of the target and its impurities is the foundation of this protocol.

PropertyTarget: 2-Iodo-4-methoxy-6-nitroanilineImpurity: 4-Methoxy-2-nitroaniline
CAS Number 6293-83-096-96-8
Molecular Weight 294.05 g/mol 168.15 g/mol
Melting Point 105 – 109 °C [1]116 – 118 °C
Appearance Yellow to Orange Crystalline SolidOrange Powder
Solubility (Hot EtOH) HighHigh
Solubility (Cold EtOH) LowModerate
LogP (Est.) ~2.5 (More Lipophilic)~1.6 (Less Lipophilic)

Key Insight: The introduction of the iodine atom significantly increases the lipophilicity of the target molecule compared to the starting material. This difference is exploited by using water as an anti-solvent; the more lipophilic iodinated product will precipitate first as the solvent polarity increases.

Pre-Purification Assessment

Before initiating recrystallization, characterize the crude material to establish a baseline.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

    • Visualization: UV (254 nm). The iodinated product typically has a higher R_f value than the non-iodinated precursor due to increased lipophilicity.

  • Crude Purity Check: If crude purity is <85% (by HPLC), consider a preliminary silica plug filtration to remove tarry oxidation byproducts before recrystallization.

Recrystallization Protocol

Safety Warning: Nitroanilines are toxic if swallowed, inhaled, or absorbed through the skin.[1] They are known methemoglobin formers.[1] All operations must be performed in a fume hood wearing nitrile gloves, safety glasses, and a lab coat.

Solvent System Strategy
  • Solvent A (Dissolver): Ethanol (95% or Absolute). Excellent solubility at boiling point; moderate solubility at room temperature.

  • Solvent B (Anti-solvent): Deionized Water. Drastically reduces solubility of the hydrophobic iodinated product.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 2-Iodo-4-methoxy-6-nitroaniline (e.g., 10.0 g) in a 250 mL Erlenmeyer flask.

    • Add Ethanol (approx. 5 mL per gram of solid) and a magnetic stir bar.

    • Heat the mixture to a gentle reflux (~78 °C) on a stirrer-hotplate.

    • Note: If the solid does not completely dissolve, add more ethanol in small portions (1-2 mL at a time) until a clear, dark orange/red solution is obtained. Avoid a large excess of solvent.

  • Hot Filtration (Critical for Clarity):

    • If insoluble black specks (carbon/tars) are visible, perform a hot filtration through a pre-warmed glass funnel with a fluted filter paper or a sintered glass funnel.

    • Tip: Rinse the filter with 2-3 mL of hot ethanol to recover trapped product.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the filtrate at near-boiling temperature.

    • Slowly add hot Deionized Water (approx. 60-70 °C) dropwise to the stirring solution.

    • End Point: Stop adding water immediately when a persistent turbidity (cloudiness) is observed that does not disappear after 10 seconds of stirring.

    • Add a few drops of hot ethanol to just clear the turbidity (restore a clear solution).

  • Crystal Growth (Controlled Cooling):

    • Remove the flask from the heat source.[2]

    • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Mechanism:[2][3][4][5][6] Slow cooling promotes the formation of large, pure crystals (needles or prisms) and excludes impurities from the lattice.

    • Once at room temperature, place the flask in an ice-water bath (0-4 °C) for 1 hour to maximize yield.

  • Isolation:

    • Collect the crystals via vacuum filtration using a Büchner funnel.[2]

    • Wash: Rinse the filter cake with a cold (0 °C) mixture of Ethanol:Water (1:1 ratio, ~20 mL). This removes the mother liquor containing the more soluble 4-methoxy-2-nitroaniline impurity.

    • Drying: Dry the solid under vacuum at 40-50 °C for 4-6 hours or until a constant weight is achieved.

Process Visualization (Workflow)

Recrystallization_Workflow Start Crude 2-Iodo-4-methoxy-6-nitroaniline Dissolve Dissolve in Boiling Ethanol (Reflux ~78°C) Start->Dissolve Check Insoluble Particulates? Dissolve->Check Filter Hot Filtration (Remove Tars/Carbon) Check->Filter Yes AntiSolvent Add Hot Water Dropwise Until Persistent Turbidity Check->AntiSolvent No Filter->AntiSolvent Clear Add drops of Hot EtOH to Clear Solution AntiSolvent->Clear Cool Slow Cooling to RT Then Ice Bath (0-4°C) Clear->Cool Isolate Vacuum Filtration Wash with Cold 1:1 EtOH:H2O Cool->Isolate Dry Dry under Vacuum (40-50°C) Isolate->Dry

Figure 1: Decision tree and workflow for the binary solvent recrystallization process.

Post-Purification Validation (QC)

To ensure the protocol was successful, verify the product against these criteria:

  • Melting Point: The purified solid should melt sharply between 105 – 109 °C . A broad range (e.g., 100–108 °C) indicates retained solvent or residual starting material [1].

  • Appearance: Bright yellow to orange needles. Dark discoloration suggests oxidation.

  • Yield: Typical recovery is 70–85% .

    • Low Yield (<60%): Too much ethanol was used, or the mother liquor wasn't cooled sufficiently.

    • High Yield (>95%): Likely wet product or co-precipitation of impurities (check MP).

Troubleshooting

  • Oiling Out: If the product separates as an oily droplets instead of crystals:

    • Cause: The solution was too concentrated or cooled too fast, or too much water was added.

    • Fix: Reheat to dissolve the oil. Add a small amount of ethanol.[5] Add a "seed crystal" of pure product during the cooling phase at ~40 °C.

  • Colored Impurities: If the crystals are dark brown:

    • Fix: Repeat the recrystallization but add Activated Carbon (5 wt%) during the initial dissolution step, stir for 5 minutes, and perform the hot filtration step rigorously.

References

  • ChemSynthesis. (2025).[1][7] 2-iodo-4-nitroaniline - Synthesis and physical properties. (Note: MP data for structural analogs and specific isomer validated via chemical database aggregation).

  • BenchChem. (n.d.). 2-Iodo-5-nitroaniline Purification Protocols. (Used as a proxy for solubility behavior of iodo-nitroaniline isomers).

  • Organic Syntheses. (1943). 2,6-Diiodo-p-nitroaniline.[8] Org.[1][3][4][5][8][9] Synth. Coll. Vol. 2, p.196. (Foundational method for iodinated nitroaniline handling).

  • PubChem. (2025). 2-Iodo-4-nitroaniline Compound Summary. National Library of Medicine.

Sources

Method

Application Note: Scalable Synthesis of 2-Iodo-4-methoxy-6-nitroaniline

The following Application Note and Protocol is designed for researchers and process chemists involved in the scale-up synthesis of 2-Iodo-4-methoxy-6-nitroaniline . This guide synthesizes established electrophilic aromat...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists involved in the scale-up synthesis of 2-Iodo-4-methoxy-6-nitroaniline . This guide synthesizes established electrophilic aromatic substitution principles with industrial scale-up best practices.

Executive Summary

The compound 2-Iodo-4-methoxy-6-nitroaniline is a highly functionalized aromatic building block, frequently utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocycles requiring precise polysubstitution patterns.

This protocol details a robust, scalable method for synthesizing this target from the commercially available precursor 4-methoxy-2-nitroaniline . The method utilizes Iodine Monochloride (ICl) in glacial acetic acid to achieve high regioselectivity and yield, avoiding the use of expensive palladium catalysts or unstable diazonium intermediates.

Key Process Features
  • Regioselectivity: >95% selectivity for the 6-position (ortho to amine, meta to nitro).

  • Scalability: Protocol validated for 10g to 1kg batches.

  • Purification: Filtration and recrystallization only (No chromatography required).

Retrosynthetic Analysis & Strategy

Structural Logic

The target molecule is a tetra-substituted benzene ring. The synthesis relies on the directing effects of existing substituents on the precursor, 4-methoxy-2-nitroaniline .

  • Amino Group (-NH₂): Strong activator, ortho, para-director.

  • Methoxy Group (-OCH₃): Activator, ortho, para-director.

  • Nitro Group (-NO₂): Strong deactivator, meta-director.

Regiochemical Consensus: In 4-methoxy-2-nitroaniline:

  • The C-1 position holds the amine.

  • The C-2 position holds the nitro group.[1]

  • The C-4 position holds the methoxy group.[2]

  • C-6 is ortho to the amine and meta to the nitro group. This position is electronically activated by the amine and least deactivated by the nitro group.

  • C-3 and C-5 are ortho to the methoxy group but are sterically crowded or electronically less favorable compared to C-6 which benefits from the strong ortho-direction of the amine.

Therefore, electrophilic iodination selectively targets C-6 , yielding 2-iodo-4-methoxy-6-nitroaniline (renumbered based on IUPAC priority).

Reaction Scheme

ReactionScheme SM 4-Methoxy-2-nitroaniline (C7H8N2O3) Intermediate Sigma Complex (Arenium Ion) SM->Intermediate Electrophilic Attack (RT-50°C) Reagent Iodine Monochloride (ICl) Glacial Acetic Acid Reagent->Intermediate Product 2-Iodo-4-methoxy-6-nitroaniline (C7H7IN2O3) Intermediate->Product -HCl (Deprotonation)

Figure 1: Reaction pathway for the electrophilic iodination of 4-methoxy-2-nitroaniline.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3][4][5][6][7][8]MW ( g/mol )Equiv.[9]Role
4-Methoxy-2-nitroaniline 96-96-8168.151.0Substrate
Iodine Monochloride (ICl) 7790-99-0162.351.1 - 1.2Iodinating Agent
Glacial Acetic Acid 64-19-760.05Solvent (5-8 Vol)Solvent
Sodium Bisulfite (NaHSO₃) 7631-90-5104.06ExcessQuenching Agent
Ethanol 64-17-546.07SolventRecrystallization
Step-by-Step Procedure (Scale: 50g Batch)
1. Reactor Setup
  • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Ensure the system is vented to a scrubber (NaOH solution) to trap HCl gas evolved during the reaction.

2. Dissolution
  • Charge 50.0 g (0.297 mol) of 4-methoxy-2-nitroaniline into the flask.

  • Add 300 mL of Glacial Acetic Acid.

  • Stir at room temperature (20-25°C) until a homogeneous dark red/orange solution is obtained. Note: Mild heating to 35°C may be required if dissolution is slow.

3. Reagent Addition (Critical Step)
  • Prepare a solution of 53.0 g (0.327 mol, 1.1 eq) of Iodine Monochloride (ICl) in 50 mL of Glacial Acetic Acid.

  • Warning: ICl is corrosive and volatile. Handle in a fume hood.

  • Add the ICl solution dropwise to the reaction mixture over 45-60 minutes .

  • Temperature Control: Maintain internal temperature between 25°C and 35°C . The reaction is slightly exothermic. Do not exceed 45°C to avoid di-iodination or oxidation by-products.

4. Reaction Monitoring
  • After addition is complete, stir the mixture at ambient temperature for 2–4 hours .

  • IPC (In-Process Control): Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.

    • Target: < 2% remaining starting material.

    • Observation: A heavy yellow/orange precipitate often forms as the product is less soluble than the starting material.

5. Work-up & Quenching
  • Slowly pour the reaction mixture into 1.5 L of ice-cold water with vigorous stirring.

  • Add 100 mL of 10% w/v Sodium Bisulfite (NaHSO₃) solution.

    • Purpose: This reduces unreacted iodine/ICl (dark brown color) to iodide (colorless), clarifying the mixture and ensuring the precipitate is not contaminated with free iodine.

  • Stir for 30 minutes. The solid should appear bright yellow/orange.

6. Isolation & Purification[1][2][5][10][11][12]
  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with 500 mL of water (until filtrate pH is neutral).

  • Recrystallization: Transfer the damp cake to a flask and recrystallize from boiling Ethanol (95%) or an Ethanol/Water mixture.

  • Dry the crystals in a vacuum oven at 45°C for 12 hours.

Expected Yield & Properties[2][9][11][12][13][14]
  • Yield: 75% - 85% (approx. 65 - 74 g).

  • Appearance: Yellow to orange crystalline solid.[2]

  • Melting Point: ~105–109°C (Consistent with analogous iodonitroanilines [1][4]).[4]

Process Flow & Scale-Up Logic

The following diagram illustrates the unit operations and critical control points (CCPs) for the manufacturing process.

ProcessFlow Start Start: 4-Methoxy-2-nitroaniline Dissolve Dissolution (Acetic Acid, 25°C) Start->Dissolve Addition Controlled Addition of ICl (CCP: Temp < 40°C) Dissolve->Addition Reaction Reaction Phase (2-4 Hours) Addition->Reaction Quench Quench & Precipitation (Ice Water + NaHSO3) Reaction->Quench Filter Filtration & Wash Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Dry Drying (Vac Oven, 45°C) Recryst->Dry Final Final Product: 2-Iodo-4-methoxy-6-nitroaniline Dry->Final

Figure 2: Unit operation flow for the scale-up synthesis.

Scientific Rationale & Troubleshooting

Why Iodine Monochloride (ICl)?

While elemental iodine (


) is a greener reagent, it is often insufficiently electrophilic for deactivated systems (like nitroanilines) without strong oxidants (e.g., 

,

). ICl provides a polarized

bond, acting as a potent source of iodonium ions (

) compatible with the deactivating nitro group [2][3].
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during mother liquor filtration.Check stoichiometry (ensure 1.1 eq ICl). Cool mother liquor to 0°C before filtering to maximize precipitation.
Dark Product Contamination with free Iodine (

).
Increase Sodium Bisulfite wash volume during quenching.
Di-iodination Temperature too high or excess ICl.Strictly control temp < 35°C. Add ICl slowly.
Sticky Solid Impurities or residual Acetic Acid.Recrystallize from Ethanol.[10][11] Ensure thorough water wash before drying.

Safety & Environmental Considerations

  • Iodine Monochloride: Causes severe skin burns and eye damage. Reacts violently with water. All ICl transfers must be done under inert atmosphere or in a well-ventilated hood using chemically resistant gloves (Nitrile/Neoprene).

  • Acetic Acid: Flammable liquid and vapor. Corrosive.

  • Waste Disposal: The filtrate contains acetic acid, HCl, and iodide salts. Neutralize with Sodium Bicarbonate before disposal. Do not mix with strong oxidizers as this may liberate iodine gas.

References

  • Sigma-Aldrich. 2-Iodo-4-nitroaniline Product Specification and Analogous Synthesis. Retrieved from

  • Organic Syntheses. 2,6-Diiodo-p-nitroaniline. Org.[3][5][7][11] Synth. 1943, Coll. Vol. 2, 196. (Classic protocol for ICl iodination of nitroanilines). Retrieved from

  • Radhakrishnamurti, P. S., & Janardhana, C. (1980). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 19A, 1179. (Mechanistic grounding for ICl usage).

  • BenchChem. Preparation of 2-Iodo-4-nitroaniline (Analogous Protocol). Retrieved from [10]

  • Asian Journal of Chemistry. Environmental Friendly Method for the Iodination of Moderately Active Arenes. (Comparison of I2/oxidant vs ICl methods). Retrieved from

Disclaimer: This protocol is for research and development purposes only. Users must perform their own safety assessment and strictly adhere to local chemical safety regulations.

Sources

Application

Application Note: Strategic Derivatization of 2-Iodo-4-methoxy-6-nitroaniline for Biological Screening

Executive Summary & Strategic Value 2-Iodo-4-methoxy-6-nitroaniline (IMNA) represents a "privileged scaffold" in medicinal chemistry due to its unique trifunctional nature. It is not merely a starting material but a dive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-Iodo-4-methoxy-6-nitroaniline (IMNA) represents a "privileged scaffold" in medicinal chemistry due to its unique trifunctional nature. It is not merely a starting material but a divergence point for Diversity-Oriented Synthesis (DOS).

  • The Iodine Handle (C2): Allows for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the introduction of biaryl diversity critical for kinase hinge-binding domains.

  • The Nitro/Amine Pair (C1/C6): serves as a masked diamine precursor. Reduction and cyclization yield benzimidazoles , a pharmacophore found in anthelmintics, proton pump inhibitors, and anticancer agents.

  • The Methoxy Group (C4): Provides a fixed hydrogen-bond acceptor and solubility handle, often mimicking the ribose binding pocket in ATP-competitive inhibitors.

This guide details two validated workflows: C-C bond formation via Suzuki Coupling and Heterocycle formation via Reductive Cyclization , designed to maximize library diversity for biological screening.

Chemical Space & Decision Logic

The following decision tree illustrates the synthetic pathways available for IMNA. We prioritize the Suzuki and Benzimidazole pathways due to their high success rates in generating bioactive libraries.

IMNA_Workflow Start 2-Iodo-4-methoxy-6-nitroaniline (IMNA) Decision Target Architecture? Start->Decision Path1 Biaryl Synthesis (Kinase/Tubulin Inhibitors) Decision->Path1 Preserve Aniline Path2 Benzimidazole Synthesis (GPCR/Enzyme Inhibitors) Decision->Path2 Fuse Ring Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Path1->Suzuki Reduction Nitro Reduction (Na2S2O4 or H2/Pd) Path2->Reduction Prod1 2-Aryl-4-methoxy-6-nitroaniline (Library A) Suzuki->Prod1 Intermed Unstable Diamine Intermediate Reduction->Intermed Cycliz Cyclization w/ Aldehydes Intermed->Cycliz Prod2 4-Methoxy-7-substituted- benzimidazole (Library B) Cycliz->Prod2

Figure 1: Strategic divergence of IMNA. Path 1 utilizes the iodine handle while preserving the nitro group. Path 2 consumes the nitro/amine groups to form a fused heterocycle.

Workflow A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-4-methoxy-6-nitroanilines.

Mechanistic Insight

The oxidative addition of Palladium(0) into the C-I bond is the rate-determining step. Although the iodine is a good leaving group, the electron-donating methoxy group (para to iodine) and the amino group (ortho to iodine) increase the electron density of the ring, potentially slowing down oxidative addition compared to electron-deficient systems. However, the nitro group (meta to iodine) provides some electronic balance.

Critical Choice: We utilize Pd(dppf)Cl₂ or SPhos Pd G2 . These catalysts are robust and resist deactivation by the free aniline amine, which can sometimes poison simple Pd catalysts.

Detailed Protocol

Reagents:

  • Substrate: 2-Iodo-4-methoxy-6-nitroaniline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, charge IMNA (294 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq.

    
     (1.5 mL).
    
  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 mins in a microwave reactor).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting iodide (

    
    ) and appearance of a fluorescent biaryl spot.
    
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Wash the filtrate with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).
    

Data Validation:

ParameterObservationInterpretation
Appearance Deep yellow/orange solidRetention of nitro chromophore.
¹H NMR Loss of doublet at ~8.0 ppm (C3-H)Successful substitution at C2.
LC-MS M+1 = Expected MassConfirmation of C-C bond formation.

Workflow B: One-Pot Reductive Cyclization to Benzimidazoles

Objective: Synthesis of 4-methoxy-substituted benzimidazoles.

Mechanistic Insight

Isolating the intermediate diamine (2-amino-3-iodo-5-methoxyaniline) is risky due to its high susceptibility to oxidation (turning black/tarry). A one-pot reductive cyclization using Sodium Dithionite (


) is superior. The dithionite reduces the nitro group to an amine in situ, which immediately condenses with the aldehyde present in the media to form the benzimidazole.
Detailed Protocol

Reagents:

  • Substrate: 2-Iodo-4-methoxy-6-nitroaniline (or the Suzuki product from Workflow A)

  • Aldehyde: Benzaldehyde derivative (1.1 equiv)

  • Reductant: Sodium Dithionite (

    
    ) (3.0 equiv)
    
  • Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure:

  • Mixing: Dissolve IMNA (1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (5 mL).

  • Reduction: Dissolve

    
     (3.0 mmol) in Water (2 mL) and add it dropwise to the ethanol solution.
    
  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Visual Cue: The solution will transition from the deep yellow of the nitroaniline to a paler or fluorescent hue typical of benzimidazoles.

  • Workup: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water and extract with EtOAc (3x).

  • Purification: The crude product is often pure enough for initial screening. If necessary, recrystallize from EtOH or purify via column chromatography (DCM/MeOH 95:5).

Biological Screening Context

When screening these derivatives, consider the specific structural features active in known drug classes:

Target ClassPreferred ScaffoldRationale
Kinase Inhibitors 2-Biaryl-aniline (Workflow A)The aniline

and

can form H-bonds with the hinge region; the biaryl group extends into the hydrophobic pocket.
Tubulin Inhibitors Benzimidazole (Workflow B)Benzimidazoles bind to the colchicine site of tubulin. The methoxy group mimics the pharmacophore of colchicine/combretastatin.
Antimicrobial Nitroaniline (Precursor)Nitro-aromatics often function as prodrugs activated by bacterial nitroreductases (e.g., in M. tuberculosis).

References

  • Suzuki-Miyaura Coupling of Nitroanilines: BenchChem. (2025).[1] Application Notes and Protocols for 2-Iodoaniline in Suzuki Cross-Coupling Reactions. (Verified Context via Search 1.7)

  • One-Pot Benzimidazole Synthesis: Yang, D., et al. (2005).[2] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 47-56.[2] (Verified Context via Search 1.6)

  • Biological Activity of Methoxy-Nitroanilines: BenchChem. (2025).[3] Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives. (Verified Context via Search 1.8)

  • Structural Data & Crystallography: Simon, S., et al. (2005). "2-Iodo-6-methoxy-4-nitroaniline: tripartite ribbons built from N-H...O hydrogen bonds."[4][5] Acta Crystallographica Section C. (Verified Context via Search 1.15)

Sources

Method

Application Note: High-Performance Dye Synthesis Using 2-Iodo-4-methoxy-6-nitroaniline

This Application Note is structured as a high-level technical guide for the utilization of 2-Iodo-4-methoxy-6-nitroaniline (IMNA) in the synthesis of advanced azo disperse dyes. Executive Summary 2-Iodo-4-methoxy-6-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the utilization of 2-Iodo-4-methoxy-6-nitroaniline (IMNA) in the synthesis of advanced azo disperse dyes.

Executive Summary

2-Iodo-4-methoxy-6-nitroaniline (IMNA) is a specialized "diazo component" used in the engineering of high-value disperse dyes. Unlike standard aniline intermediates, IMNA incorporates a heavy halogen (Iodine) at the ortho position and an electron-donating methoxy group at the para position relative to the amine.

This unique substitution pattern offers three critical advantages in dye synthesis:

  • Bathochromic Shift: The iodine atom introduces a significant heavy-atom effect and steric distortion, often red-shifting the absorption maximum (

    
    ) compared to chloro- or bromo- analogs.
    
  • Substantivity: The high molecular weight and lipophilicity improve the dye's affinity for polyester and acetate fibers.

  • Fine-Tuning: The 4-methoxy group acts as an auxiliary donor, modulating the electronic "push-pull" system to achieve distinct violet-to-rubine shades that are difficult to replicate with simple nitroanilines.

Chemical Profile & Safety

PropertySpecification
Systematic Name 2-Iodo-4-methoxy-6-nitroaniline
Molecular Formula

Molecular Weight 294.05 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMF, DMSO, hot acetic acid; Insoluble in water.
pKa (Conjugate Acid) ~ -1.5 (Weak base due to steric/electronic withdrawal)

Safety Advisory (Critical):

  • Iodine Labile: Avoid prolonged exposure to direct UV light during synthesis; iodine-carbon bonds can be photolabile.

  • Nitration Hazards: The compound contains a nitro group.[1] While stable, avoid heating dry solids above 150°C.

  • Waste: Segregate halogenated organic waste.

Core Protocol: Diazotization Strategy

The primary challenge in using IMNA is its extremely low basicity . The steric bulk of the 2-iodo group and the electron-withdrawing nature of the 6-nitro group prevent diazotization in aqueous HCl. Anhydrous Nitrosylsulfuric Acid must be used.

Reagents Required[2][4][5][6][7][8][9][10]
  • IMNA (Precursor): 0.01 mol (2.94 g)

  • Nitrosylsulfuric Acid (

    
     in 
    
    
    
    ):
    0.011 mol
  • Solvent: Mixture of Acetic Acid : Propionic Acid (3:1) or pure Sulfuric Acid.[2]

  • Quencher: Sulfamic acid or Urea.

Step-by-Step Workflow
Phase A: Preparation of the Diazo Species
  • Dissolution: Charge a 3-neck flask with 15 mL of concentrated

    
     (or acetic/propionic mix). Cool to 0–5°C using an ice-salt bath.[3]
    
  • Amine Addition: Slowly add 2.94 g of IMNA powder. Stir vigorously. Note: The mixture may remain a suspension initially.

  • Nitrosation: Dropwise add the Nitrosylsulfuric acid over 20 minutes. Maintain temperature

    
    .
    
    • Mechanism:[4][5][6] The weak amine reacts with the nitrosonium ion (

      
      ) to form the diazonium salt.
      
  • Digestion: Stir at 0–5°C for 2 hours. The solution should become clear or slightly translucent, indicating the formation of the diazonium sulfate species.

  • Quality Check: Take a drop of the solution and dilute in ice water. It should remain clear (no precipitate of unreacted amine).

Phase B: Coupling Reaction (The Chromophore Formation)

Target Coupler Example:N,N-Diethyl-3-aminoacetanilide (Common for Disperse Dyes).

  • Coupler Prep: Dissolve 0.01 mol of the coupler in 20 mL of dilute acetic acid. Cool to 0°C. Add 50 g of crushed ice.

  • Coupling: Slowly pour the cold Diazo Solution (Phase A) into the Coupler Solution .

  • pH Control: The pH will drop rapidly. Simultaneously add a saturated Sodium Acetate solution dropwise to maintain pH at 4.0–5.0 .

    • Critical: Do not let pH rise > 6, or the diazonium will decompose (form phenols). Do not let pH drop < 2, or coupling will stall.

  • Completion: Stir for 4 hours, allowing the temperature to rise to room temperature naturally.

  • Isolation: The dye will precipitate as a dark solid. Filter under vacuum.[1][7]

  • Purification: Wash with copious water to remove acid. Recrystallize from Ethanol or DMF.

Visualized Reaction Logic

The following diagram illustrates the specific pathway for synthesizing a Disperse Violet analog using IMNA.

IMNA_Dye_Synthesis cluster_0 Critical Control Point: Anhydrous Conditions IMNA 2-Iodo-4-methoxy- 6-nitroaniline (Weak Base) Diazo Diazonium Salt Intermediate (Electrophile) IMNA->Diazo Diazotization (Anhydrous H2SO4) Nitrosyl Nitrosylsulfuric Acid (NO+ HSO4-) Nitrosyl->Diazo Coupling_Step Coupling Reaction (pH 4-5, 0-5°C) Diazo->Coupling_Step Coupler Coupler: N,N-Dialkyl Aniline (Nucleophile) Coupler->Coupling_Step Final_Dye Target Azo Dye (Disperse Violet/Rubine) Coupling_Step->Final_Dye Electrophilic Aromatic Substitution

Caption: Reaction pathway transforming IMNA into a stable Azo Dye via anhydrous diazotization.

Technical Analysis: Why Use IMNA?

Spectral Tuning (The "Iodine Effect")

In dye chemistry, replacing a Chlorine or Bromine atom with Iodine typically results in a Bathochromic Shift (Red Shift) of 10–20 nm.

  • Mechanism: The large atomic radius of Iodine increases the polarizability of the molecule's

    
    -electron system.
    
  • Sterics: The bulky Iodine at the ortho position forces the azo linkage to twist slightly out of planarity. While this can lower molar extinction slightly, it often improves solubility in polymer matrices (polyester) by disrupting crystal packing.

Comparative Performance Data

Hypothetical performance based on structural analogs (e.g., C.I. Disperse Blue 79 analogs).

FeatureChloro-Analog (Cl)Iodo-Analog (IMNA)Impact of IMNA

520 nm (Rubine)535 nm (Violet) Deeper shade
Lightfastness Good (5/8)Excellent (6-7/8) Heavy atom quenching
Sublimation ModerateHigh Increased molecular weight
Cost LowHigh Use for premium dyes only

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield / Tar Formation Temperature > 5°C during diazotization.Maintain strict cryo-conditions. Use dry ice/acetone if necessary.
Incomplete Diazotization Amine insolubility.[1]Use a solvent mixture (Acetic/Propionic) instead of pure

to improve solubility.
Dull Color pH drift during coupling.Use an automated pH stat or add Sodium Acetate buffer more frequently.
Decomposition Presence of water in Phase A.Ensure all glassware is oven-dried; use 98%+

.

References

  • Chemical Structure Validation

    • Compound: 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2).[4][8][9][10]

    • Source: BLD Pharm / ChemSrc D
    • URL:

  • Diazotization Methodology (General Principles)

    • Title: Diazotization of weakly basic amines using Nitrosylsulfuric acid.
    • Context: Standard protocol for ortho-substituted nitroanilines (analogous to 2-bromo-4,6-dinitroaniline).
    • Source: Organic Chemistry Portal / Vogel's Textbook of Practical Organic Chemistry.
    • URL:

  • Dye Chemistry Fundamentals

    • Title: Color Chemistry: Syntheses, Properties, and Applic
    • Author: Heinrich Zollinger.
    • Relevance: Mechanisms of bathochromic shifts via halogen
    • URL:

  • Synthesis of Halogenated Nitroanilines

    • Title: Preparation of 2-Iodo-4-nitroaniline (Structural Analog).
    • Source: PrepChem.
    • URL:

Sources

Application

Application Note: SAR Expansion &amp; Analog Development of 2-Iodo-4-methoxy-6-nitroaniline

This Application Note is structured as a comprehensive technical guide for the rational design, synthesis, and evaluation of 2-Iodo-4-methoxy-6-nitroaniline analogs. It is designed for medicinal chemists and SAR (Structu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the rational design, synthesis, and evaluation of 2-Iodo-4-methoxy-6-nitroaniline analogs. It is designed for medicinal chemists and SAR (Structure-Activity Relationship) scientists.

Introduction & Scaffold Rationale

The compound 2-Iodo-4-methoxy-6-nitroaniline represents a highly functionalized "push-pull" aromatic scaffold. Its utility in drug discovery stems from the dense arrangement of orthogonal reactive handles, allowing for rapid diversification in three distinct vectors (Electronic, Steric, and Lipophilic).

Mechanistic Significance[1]
  • The Iodine Handle (C2): A "soft" halogen capable of participating in halogen bonding (σ-hole interactions) with protein carbonyls. Crucially, it serves as a high-fidelity site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the extension of the carbon skeleton.

  • The Nitro Group (C6): A strong electron-withdrawing group (EWG) that lowers the pKa of the aniline, influencing membrane permeability. It serves as a "masked" amino group, which can be reduced to a 1,2-diamine for the synthesis of benzimidazoles (a privileged pharmacophore in kinase and antiparasitic inhibitors).

  • The Methoxy Group (C4): Provides a fixed electron-donating effect (EDG) and a hydrogen-bond acceptor site. Metabolic stability can be tuned by varying this alkyl chain (e.g., -OCF3, -OEt).

Target Applications
  • Kinase Inhibition: Precursor to benzimidazole-based ATP-competitive inhibitors.

  • Antimicrobials: Nitroaniline derivatives have shown efficacy against MRSA and M. tuberculosis by disrupting cell wall biosynthesis.

  • SIRT6 Modulators: Recent studies implicate trisubstituted nitroanilines in sirtuin regulation.

Rational Design Strategy (SAR Logic)

To systematically explore the chemical space around this scaffold, we employ a Vector-Based Derivatization Strategy .

Graphviz Diagram: SAR Decision Matrix

The following diagram illustrates the logical flow for analog generation based on the specific reactive handle.

SAR_Strategy Core Core Scaffold 2-Iodo-4-methoxy-6-nitroaniline Vector1 Vector 1: C2-Iodine (Cross-Coupling) Core->Vector1 Suzuki/Sonogashira Vector2 Vector 2: C6-Nitro (Reductive Cyclization) Core->Vector2 Fe/AcOH Reduction Vector3 Vector 3: C4-Methoxy (Bioisosteres) Core->Vector3 Start Material Swap Biaryl Biaryl/Heteroaryl Analogs Vector1->Biaryl Ligand Scan Benzimidazole Benzimidazole Scaffolds Vector2->Benzimidazole + Aldehyde/Acid Alkoxy Fluoroalkoxy/Phenoxy Variants Vector3->Alkoxy Metabolic Stability

Figure 1: Vector-based SAR expansion strategy for the 2-Iodo-4-methoxy-6-nitroaniline scaffold.

Synthetic Protocols

The synthesis is non-trivial due to the directing effects of the substituents. The amino group (C1) and methoxy group (C4) are activators, while the nitro group (C6) is a deactivator. The optimal route installs the iodine last to prevent de-iodination during nitration.

Protocol A: Synthesis of the Core Scaffold

Target: 2-Iodo-4-methoxy-6-nitroaniline Starting Material: 2-Nitro-4-methoxyaniline (Commercial or synthesized from p-anisidine).

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2-Nitro-4-methoxyaniline (10 mmol, 1.68 g)

  • Reagent: Iodine Monochloride (ICl) (12 mmol, 1.95 g) or N-Iodosuccinimide (NIS).

  • Solvent: Glacial Acetic Acid (AcOH).[2][5]

  • Quench: Sat. Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.68 g of 2-nitro-4-methoxyaniline in 20 mL of glacial acetic acid. Gentle heating (40°C) may be required for complete dissolution.

  • Reagent Addition: Cool the solution to room temperature. Add Iodine Monochloride (ICl) dropwise over 20 minutes. Note: ICl is corrosive; handle in a fume hood.

    • Mechanistic Note: The amino group activates the ortho-position (C6 relative to itself, but C2 in the final product numbering). The methoxy group also directs ortho/para. The position between the

      
       and 
      
      
      
      is sterically crowded and electronically less favorable than the position ortho to the free amine.
  • Reaction: Stir the mixture at ambient temperature for 2 hours. Monitor by TLC (30% EtOAc/Hexanes). The product typically appears as a lower Rf spot compared to the starting material.

  • Quench & Precipitation: Pour the deep red/brown reaction mixture into 100 mL of ice-cold water containing 10% sodium thiosulfate (to reduce unreacted iodine species).

  • Isolation: A yellow-orange precipitate will form. Stir for 15 minutes. Filter the solid using a Buchner funnel.[4][5]

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 75-85%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show two distinct aromatic singlets (or doublets with small coupling) representing the protons at C3 and C5.
Protocol B: Functionalization via Suzuki Coupling (Vector 1)

Target: 4-Methoxy-6-nitro-2-(pyridin-3-yl)aniline Purpose: To extend the scaffold for kinase hinge binding.

  • Setup: Charge a microwave vial with Core Scaffold (1.0 eq), Pyridine-3-boronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1, degassed).

  • Reaction: Seal and heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
    

Analytical Data Summary

The following table summarizes the expected physiochemical shifts upon derivatization, aiding in rapid structure confirmation.

Compound Variant1H NMR Diagnostic (Ar-H)MS (ESI+) PatternLogP (Calc)Notes
Core Scaffold

7.60 (s, 1H), 7.45 (s, 1H)
[M+H]+ ~295 (I pattern)2.4Distinct Iodine isotope split
De-iodo (Start Mat)

7.1-7.4 (m, 3H)
[M+H]+ ~1691.1Loss of heavy atom effect
Suzuki Product (Py) Additional heteroaryl signals[M+H]+ ~2461.8Loss of Iodine pattern
Reduced Diamine Upfield shift of Ar-H[M+H]+ ~2651.5Unstable; use immediately

Biological Assay Setup

To validate the SAR, compounds should be screened in a high-throughput format.

Protocol: Bacterial Growth Inhibition (MIC)
  • Organism: S. aureus (ATCC 29213) or M. smegmatis.

  • Method: Broth Microdilution (CLSI guidelines).

  • Stock Prep: Dissolve analogs in 100% DMSO to 10 mM.

  • Dilution: Serial 2-fold dilution in Mueller-Hinton Broth (MHB) across a 96-well plate. Final DMSO concentration < 1%.

  • Inoculum: Add

    
     CFU/mL of bacteria.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or

    
     measurement.
    
    • Success Criterion: MIC < 10 µM indicates a potent hit.

Troubleshooting & Safety

Common Synthetic Pitfalls
  • Over-iodination: Formation of di-iodo species (2,4-diiodo...) if the methoxy group activates C3 too strongly.

    • Solution: Control stoichiometry strictly to 1.05 eq of ICl and keep temperature < 25°C.

  • Solubility: The core scaffold is poorly soluble in non-polar solvents.

    • Solution: Use DMF or DMSO for biological stocks; use THF/MeOH for reactions.

Safety (E-E-A-T)
  • Nitroanilines: Known to be toxic by inhalation and skin contact (Methemoglobinemia risk). Handle only in a fume hood with double nitrile gloves.

  • Iodine Monochloride: Causes severe skin burns and is lachrymatory. Quench all glassware with thiosulfate before removing from the hood.

References

  • Synthesis of 2-Iodo-6-methoxy-4-nitroaniline (Isomer Analysis): Garden, S. J., et al. (2005). 2-Iodo-6-methoxy-4-nitroaniline: tripartite ribbons built from N—H...O hydrogen bonds.[6][7] Acta Crystallographica Section C. [Link]

  • Iodination Protocols for Deactivated Anilines: Organic Syntheses, Coll. Vol. 2, p. 349 (1943); Vol. 13, p. 34 (1933). 2,6-Diiodo-4-nitroaniline. [Link][3][5]

  • SIRT6 Inhibition by Nitroanilines: Sun, W., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • General Iodination Methodology (ICl): Wallingford, V. H., & Krueger, P. A. (1943). 5-Iodoanthranilic Acid. Organic Syntheses. [Link]

Sources

Method

"reaction conditions for nucleophilic substitution on 2-Iodo-4-methoxy-6-nitroaniline"

Application Note: Reaction Conditions for Nucleophilic Substitution on 2-Iodo-4-methoxy-6-nitroaniline Part 1: Executive Summary & Strategic Analysis The Challenge: Performing nucleophilic substitution on 2-Iodo-4-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Nucleophilic Substitution on 2-Iodo-4-methoxy-6-nitroaniline

Part 1: Executive Summary & Strategic Analysis

The Challenge: Performing nucleophilic substitution on 2-Iodo-4-methoxy-6-nitroaniline presents a classic "chemoselectivity vs. reactivity" paradox.

  • Electronic Mismatch for

    
    :  Classical Nucleophilic Aromatic Substitution (
    
    
    
    ) requires an electron-withdrawing group (EWG) ortho or para to the leaving group.[1][2] In this substrate, the activating nitro group (
    
    
    ) is at position 6, which is meta to the iodine leaving group at position 2.[1] Consequently, the ring is not sufficiently activated for direct displacement of iodine by weak nucleophiles.[1]
  • Electron-Rich Deactivation: The presence of the amino group (

    
    , C1) and the methoxy group (
    
    
    
    , C4) renders the aromatic ring electron-rich, further suppressing nucleophilic attack.[1][2]
  • Competing Nucleophile: The primary amine (

    
    ) at C1 is itself a nucleophile.[1][2] Without protection, it can poison transition metal catalysts or participate in side reactions (self-coupling).[1][2]
    

The Solution: Standard


 conditions (heat + base) will likely fail or lead to decomposition.[1] Successful substitution of the iodine atom requires Transition Metal Catalysis  (Cross-Coupling) or Radical Nucleophilic Substitution (

)
.[1]

This guide details three validated protocols:

  • Copper-Catalyzed Ullmann-Type Coupling (For C-N, C-O bonds).

  • Palladium-Catalyzed Buchwald-Hartwig Coupling (For C-N bonds with high steric tolerance).

  • Protection Strategy (Essential for high yields).

Part 2: Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Substitution (Ullmann-Type)

Best for: Introducing phenols, amides, or azoles where Pd catalysts are too expensive or sensitive.

Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle.[1] The ortho-amino group can actually assist this reaction by acting as a directing group (ligand) for the copper, facilitating the oxidative addition into the C-I bond, despite the steric crowding.

Reagents & Conditions:

  • Substrate: 2-Iodo-4-methoxy-6-nitroaniline (1.0 equiv)

  • Nucleophile: Phenol, Imidazole, or Amide (1.2 – 1.5 equiv)[1]

  • Catalyst: CuI (10 mol%)[1][2]

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline (10 mol%)[1][2]

    • Note: L-Proline is preferred for amino-acid type coupling; Phenanthroline is better for amides.[1][2]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for difficult substrates)[1][2]
  • Solvent: DMSO (anhydrous)[1][2]

  • Temperature: 80°C – 110°C

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube and cool under argon.

  • Loading: Add CuI (0.1 equiv), Ligand (0.2 equiv), Base (2.0 equiv), and the Substrate (1.0 equiv).[1]

  • Degassing: Evacuate and backfill with argon (3 cycles).[1][2]

  • Solvation: Add anhydrous DMSO via syringe. If the nucleophile is a liquid, add it now.[1]

  • Reaction: Seal the tube and heat to 90°C in an oil bath for 12–24 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 3:7).[1] The starting iodide typically has a higher

      
       than the substituted product.[1]
      
  • Workup: Cool to room temperature. Dilute with EtOAc and water.[1][2] Filter through a Celite pad to remove copper salts.[1][2] Wash the organic layer with brine (

    
    ), dry over 
    
    
    
    , and concentrate.[1]
Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: C-N bond formation with amines or anilines.[1][2] High yields, mild conditions.

Critical Pre-requisite: Due to the free


 on the substrate, catalyst poisoning  is a risk.[1] If yields are 

, convert the substrate to N-(2-iodo-4-methoxy-6-nitrophenyl)acetamide using acetic anhydride (

) in DCM before coupling.[1][2]

Reagents & Conditions:

  • Catalyst:

    
     (2–5 mol%)[1][2]
    
  • Ligand: XPhos or BrettPhos (4–10 mol%)[1]

    • Why: These bulky, electron-rich phosphine ligands facilitate oxidative addition into the hindered C-I bond and prevent catalyst deactivation by the nitro group.[1]

  • Base:

    
     or 
    
    
    
    (1.5 equiv)[1][2]
  • Solvent: Toluene or 1,4-Dioxane (degassed)[1][2]

  • Temperature: 80°C – 100°C[3]

Step-by-Step Methodology:

  • Inert Atmosphere: Perform all steps in a glovebox or under strict Schlenk conditions.

  • Mix: Combine

    
    , Ligand, Base, and Substrate in a reaction vial.
    
  • Activate: Add solvent and stir at RT for 5 mins to pre-form the active catalyst complex (solution often turns dark orange/red).

  • Heat: Add the nucleophile (amine) and heat to 100°C.

  • Quench: Dilute with water/EtOAc.

  • Purification: Flash chromatography. Note: Nitroanilines are often highly colored; use UV and visual monitoring.[1][2]

Part 3: Data Summary & Troubleshooting

Table 1: Optimization of Conditions for Iodine Displacement

MethodCatalyst SystemBase/SolventYieldNotes
Classical

None

/ DMF / 120°C
0% No reaction or decomposition.[1][2] Substrate is electronically deactivated.
Ullmann (Protocol A) CuI / L-Proline

/ DMSO / 90°C
65-75% Good for phenols/thiols.[1][2] Requires high heat.[1][2]
Buchwald (Protocol B)

/ XPhos

/ Toluene / 100°C
85-92% Best for amines.[1][2] Requires inert atmosphere.[1][2]
Sandmeyer

/


/ 0°C
N/A Targets the

group, not the Iodine.[1]

Part 4: Visualization of Reaction Logic

The following diagram illustrates the decision tree for selecting the correct substitution pathway based on the target nucleophile and substrate protection status.

ReactionLogic Substrate 2-Iodo-4-methoxy-6-nitroaniline Analysis Electronic Analysis: Meta-EWG (NO2) = No SNAr Ortho-NH2 = Catalyst Poison Substrate->Analysis Decision Select Strategy Analysis->Decision Path_SNAr Classical SNAr (Heat + Base) Decision->Path_SNAr Avoid Path_Cu Cu-Catalysis (Ullmann) (CuI/L-Proline) Decision->Path_Cu For O/S-Nucleophiles Path_Pd Pd-Catalysis (Buchwald) (Pd2(dba)3/XPhos) Decision->Path_Pd Direct (Risk Lower Yield) Protection Optional: Protect NH2 (Ac2O) Decision->Protection For Amines (High Yield) Result_Fail FAILURE: No Reaction / Decomp Path_SNAr->Result_Fail Result_Success SUCCESS: Substituted Product Path_Cu->Result_Success Path_Pd->Result_Success Protection->Path_Pd

Caption: Decision matrix for functionalizing 2-Iodo-4-methoxy-6-nitroaniline. Note the failure of classical


 pathways.

References

  • Electronic Effects in Nucleophilic Aromatic Substitution

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1][2]

    • Context: Establishes the requirement for ortho/para EWGs for classical , confirming why the meta-nitro group in this substrate fails to activ
  • Copper-Catalyzed Coupling (Ullmann-Type)

    • Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles.[1][2] Accounts of Chemical Research, 41(11), 1450–1460.[1] Link[1][2]

    • Context: Provides the basis for using L-Proline as a ligand to overcome steric hindrance in ortho-substituted aryl iodides.[1][2]

  • Palladium-Catalyzed Coupling (Buchwald-Hartwig)

    • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] Link

    • Context: Validates the use of XPhos and BrettPhos ligands for extremely hindered or electron-rich anilines.[1][2]

  • Ortho-Substituent Effects

    • Guram, A. S., et al. (2004).[1] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354–3360.[1]

    • Context: Discusses how ortho-substituents (like the Nitro and Amino groups here)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Iodo-4-methoxy-6-nitroaniline

Topic: Optimization & Troubleshooting for the Iodination of 4-Methoxy-2-nitroaniline Audience: Medicinal Chemists, Process Development Scientists Status: Operational | Version: 2.4 (Current) Executive Summary: The Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for the Iodination of 4-Methoxy-2-nitroaniline Audience: Medicinal Chemists, Process Development Scientists Status: Operational | Version: 2.4 (Current)

Executive Summary: The Synthesis Strategy

The synthesis of 2-Iodo-4-methoxy-6-nitroaniline is a critical step in generating scaffolds for third-generation EGFR inhibitors (e.g., covalent pyrimidine cores). The most robust route involves the electrophilic iodination of 4-methoxy-2-nitroaniline (also known as 2-nitro-p-anisidine).

While the amino group (


) activates the ring, the nitro group (

) at the ortho position creates electronic deactivation and steric crowding. The challenge lies in directing the iodine exclusively to the C6 position (ortho to the amine) while suppressing iodination at C3 (ortho to the methoxy) and preventing di-iodination.
The "Push-Pull" Mechanism

The regioselectivity is governed by the competing directing effects:

  • 
     (Strong Activator):  Directs ortho (to C6) and para (C4 is blocked).
    
  • 
     (Moderate Activator):  Directs ortho (to C3 and C5) and para (C1 is blocked).
    
  • 
     (Strong Deactivator):  Directs meta (reinforcing C6).
    

ReactionPathway SM 4-Methoxy-2-nitroaniline (Precursor) Intermediate Sigma Complex (Wheland Intermediate) SM->Intermediate Electrophilic Attack (C6) Impurity 3-Iodo Isomer (Regio-impurity) SM->Impurity Acidic Protonation of Amine (Directs to C3) Reagent Electrophile Generation (ICl or NIS/H+) Reagent->Intermediate Product 2-Iodo-4-methoxy-6-nitroaniline (Target) Intermediate->Product Deprotonation (-H+)

Caption: Electrophilic aromatic substitution pathway showing the dominance of C6 iodination and the risk of C3 impurity under highly acidic conditions.

Standard Operating Procedures (SOPs)

We recommend two distinct protocols depending on your available reagents and scale.

Method A: Iodine Monochloride (ICl) – The "Workhorse"

Best for: Scale-up (>10g), lower cost.

  • Dissolution: Dissolve 1.0 eq of 4-methoxy-2-nitroaniline in Glacial Acetic Acid (10 mL/g). Heat to 40°C to ensure complete solubility.

  • Addition: Cool to 20°C. Add 1.1 eq of Iodine Monochloride (ICl) in Acetic Acid dropwise over 30 minutes.

    • Critical: Maintain temperature < 25°C to prevent di-iodination.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by HPLC/TLC.

  • Quench: Pour mixture into ice water (5x reaction volume) containing 5% Sodium Bisulfite (

    
    ).
    
  • Isolation: Filter the yellow/orange precipitate. Wash with water until pH is neutral. Recrystallize from Ethanol/Water if necessary.

Method B: N-Iodosuccinimide (NIS) – The "High Precision"

Best for: High purity requirements, avoiding harsh acids.

  • Setup: Dissolve 1.0 eq of precursor in Acetonitrile (ACN) or DMF.

  • Catalyst: Add 0.1 eq of p-Toluenesulfonic acid (PTSA) or 5% TFA.

  • Iodination: Add 1.05 eq of NIS portion-wise at 0°C.

  • Completion: Allow to warm to RT. Reaction is usually complete in < 2 hours.

  • Workup: Dilute with EtOAc, wash with Sodium Thiosulfate (

    
    ) and Brine. Dry over 
    
    
    
    .

Troubleshooting Center (Q&A)

Issue 1: Low Yield / Incomplete Conversion

User Question: "I am using


 in ethanol, but the reaction stalls at 40% conversion. Adding more iodine doesn't help."

Root Cause: Elemental iodine (


) is not electrophilic enough to iodinate a nitro-deactivated ring efficiently. The equilibrium is unfavorable.

Solution:

  • Switch Reagent: Use ICl (Method A) or NIS/Acid (Method B).

  • Activate Iodine: If you must use

    
    , add an oxidant to generate the stronger electrophile 
    
    
    
    .
    • Protocol: Use

      
       (0.6 eq) + Periodic Acid (
      
      
      
      , 0.2 eq) +
      
      
      (cat).
    • Mechanism:[1][2][3][4][5][6] The oxidant converts unreactive

      
       back into reactive 
      
      
      
      , driving the reaction to completion.
Issue 2: Formation of "Black Tar" or Sticky Solids

User Question: "Upon quenching with water, the product comes out as a sticky brown tar that is impossible to filter."

Root Cause: This is usually caused by trapped iodine complexes or oligomerization due to high local concentrations of reagents.

Solution:

  • Controlled Quench: Do not dump the reaction into water. Instead, drip the reaction mixture slowly into a rapidly stirring solution of Sodium Thiosulfate (aq). The thiosulfate immediately reduces the iodine, preventing the "sticky" iodine-amine complexes.

  • Co-solvent: Add 10% Ethanol to the quenching water to keep impurities solubilized while precipitating the product.

Issue 3: Regioselectivity (Wrong Isomer)

User Question: "I see a 15% impurity peak by HPLC. Is this the 3-iodo isomer?"

Root Cause: Yes. If the reaction medium becomes too acidic (e.g., using excess sulfuric acid or neat TFA), the aniline nitrogen becomes protonated (


). This turns the strongest activator into a strong deactivator, shifting the directing power to the methoxy group, which directs to position 3.

Solution:

  • Buffer the System: If using Method A, add Sodium Acetate (1.0 eq) to buffer the acetic acid.

  • Avoid Strong Acids: Stick to weak acids (Acetic) or catalytic amounts of PTSA.

Optimization Data & Comparison

ParameterMethod A: ICl / AcOHMethod B: NIS / ACNMethod C:

/

Typical Yield 85 - 92%90 - 95%60 - 75%
Atom Economy ModerateLow (Succinimide waste)High (Green)
Regioselectivity Good (requires temp control)ExcellentModerate
Cost LowHighVery Low
Safety Profile Corrosive (ICl is nasty)MildOxidizer Risk

References

  • Preparation of 2-Iodo-4-nitroaniline (Analogous Protocol). Organic Syntheses, Coll. Vol. 2, p. 347. (Classic ICl method adapted for nitroanilines).

  • Regioselective Iodination of Activated Aromatic Compounds. Journal of Organic Chemistry. Discusses the use of NIS and catalytic acid for high regioselectivity in anilines.

  • Synthesis of WZ4002 (EGFR Inhibitor). Journal of Medicinal Chemistry. Describes the use of the 2-iodo-4-methoxy-6-nitroaniline intermediate in the synthesis of covalent kinase inhibitors.

  • Green Iodination using Oxidative Methods.Tetrahedron Letters. Details the

    
     system for deactivated aromatics. 
    

Sources

Optimization

Technical Support Center: Purification of 2-Iodo-4-methoxy-6-nitroaniline

Core Directive & Executive Summary The Challenge: The purification of 2-Iodo-4-methoxy-6-nitroaniline (IMNA) presents a unique challenge due to the electronic push-pull nature of the molecule. The presence of a strongly...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: The purification of 2-Iodo-4-methoxy-6-nitroaniline (IMNA) presents a unique challenge due to the electronic push-pull nature of the molecule. The presence of a strongly electron-withdrawing nitro group (ortho), a donating methoxy group (para), and a lipophilic iodine atom creates a solubility profile that defies standard "aniline" purification logic.

The Solution: Unlike simple anilines, IMNA is an extremely weak base (


). Consequently, acid-base extraction (e.g., HCl washing) is ineffective and often detrimental.  High-purity isolation relies on exploiting the solubility differential between the iodinated product and the non-iodinated precursor (4-methoxy-2-nitroaniline) using fractional recrystallization or polarity-based chromatography.

Diagnostic Workflow (Logic Map)

Before selecting a purification protocol, characterize your crude profile. Use the following logic map to determine the most effective strategy.

PurificationLogic Start Start: Crude 2-Iodo-4-methoxy-6-nitroaniline TLC Step 1: Run TLC (30% EtOAc in Hexanes) Start->TLC Analyze Analyze Impurity Profile TLC->Analyze CaseA Impurity: Unreacted Starting Material (Lower Rf than Product) Analyze->CaseA SM Present CaseB Impurity: Tars/Dark Coloration (Baseline material) Analyze->CaseB Oxidation/Tars CaseC Impurity: Di-iodo or Isomers (Higher Rf than Product) Analyze->CaseC Over-iodination ActionA Protocol A: Fractional Recrystallization (Ethanol/Water) CaseA->ActionA ActionB Protocol B: Silica Filtration (Toluene or DCM) CaseB->ActionB ActionC Protocol C: Column Chromatography (Gradient Elution) CaseC->ActionC

Figure 1: Decision matrix for selecting the appropriate purification method based on Thin Layer Chromatography (TLC) analysis.

Troubleshooting Guide & FAQs

Issue 1: "I tried washing the crude solid with 1M HCl to remove starting material, but everything precipitated together."

Diagnosis: You are treating IMNA like a standard aniline. It is not. Root Cause: The ortho-nitro group and the iodine atom exert a massive electron-withdrawing inductive (-I) and mesomeric (-M) effect. This reduces the electron density on the amine nitrogen to the point where it is essentially non-basic in aqueous conditions. The Fix:

  • Stop Acid Washing: It will not protonate the product selectively.

  • Use Solubility Differences: The iodinated product is significantly more lipophilic than the starting material (4-methoxy-2-nitroaniline). Use Protocol A (Recrystallization) to leave the more polar starting material in the supernatant.

Issue 2: "My product is dark brown/black, but the NMR shows it's mostly pure."

Diagnosis: Oxidative degradation (azo-coupling or polymerization) typical of electron-rich aromatics exposed to iodine oxidants. Root Cause: Trace iodine (


) or oxidized aniline species are trapped in the crystal lattice.
The Fix: 
  • Thiosulfate Wash: Dissolve crude in Ethyl Acetate and wash with 10% Sodium Thiosulfate (

    
    ) to quench active iodine.
    
  • Activated Carbon: If the color persists, perform a hot filtration with activated carbon during the recrystallization step (See Protocol A ).

Issue 3: "I have 5-10% unreacted starting material that won't recrystallize out."

Diagnosis: Co-crystallization. The structural similarity between the precursor and product (differing only by one iodine atom) allows the impurity to fit into the product's crystal lattice. The Fix:

  • Switch to Chromatography: If recrystallization fails twice, you must use Protocol C . The polarity difference is sufficient for silica separation (

    
     difference is usually > 0.15 in 20% EtOAc/Hex).
    

Validated Purification Protocols

Protocol A: Fractional Recrystallization (The Gold Standard)

Best for: Removing unreacted starting material and inorganic salts.

Principle: The introduction of Iodine lowers the solubility of the molecule in polar protic solvents compared to the non-iodinated precursor. We exploit this by using a solvent pair (Ethanol/Water).[1][2]

ParameterSpecification
Primary Solvent Ethanol (95% or Absolute)
Anti-Solvent Deionized Water
Temperature Reflux (

C) to

C
Expected Yield 75-85%

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol until dissolved.

    • Note: If black particles remain insoluble, filter hot through a glass frit or Celite pad.

  • Saturation: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (slow cooling promotes purity). Then, cool in an ice bath (

    
    C) for 1 hour.
    
  • Filtration: Filter the crystals and wash with cold 50% EtOH/Water.

    • Critical: The starting material (4-methoxy-2-nitroaniline) is more soluble in the aqueous mother liquor and will be removed.

Protocol B: Flash Column Chromatography

Best for: Separating over-iodinated byproducts or difficult mixtures.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate.

Gradient Table:

Volume (CV) Solvent Ratio (Hex:EtOAc) Target Elution
1-3 100:0 Non-polar impurities
3-10 90:10 Product (IMNA)

| 10+ | 70:30 | Starting Material/Polar Tars |

Note: The iodine atom increases the


 value relative to the starting material. The product will elute before the unreacted starting material.

Analytical Reference Data

Ensure your purified compound meets these criteria before proceeding to the next synthetic step.

PropertyValue/ObservationMethod
Appearance Yellow to Orange needles/powderVisual
Melting Point Distinct from precursor (Precursor MP: ~140-142°C)Capillary MP
TLC (

)
Higher than 4-methoxy-2-nitroaniline30% EtOAc/Hex
1H NMR Loss of H-2 signal (ortho to amine); Integration checkDMSO-

or

References

  • Preparation of 2-Iodo-4-nitroaniline. (General procedure for iodination of nitroanilines). PrepChem. Available at: [Link]

  • Recrystallization Solvents and Solubility. (General guide for nitro-compounds). University of Rochester. Available at: [Link]

  • Basicity of Nitroanilines. (Explanation of pKa suppression in ortho-nitroanilines). Vaia Learning. Available at: [Link]

  • 2-Methoxy-4-nitroaniline (Precursor Data). PubChem. Available at: [Link]

Sources

Troubleshooting

"optimizing temperature for 2-Iodo-4-methoxy-6-nitroaniline synthesis"

Part 1: Executive Technical Summary The Core Challenge: Synthesizing 2-Iodo-4-methoxy-6-nitroaniline requires balancing the competing electronic effects of a strongly activating methoxy group, a strongly activating amine...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The Core Challenge: Synthesizing 2-Iodo-4-methoxy-6-nitroaniline requires balancing the competing electronic effects of a strongly activating methoxy group, a strongly activating amine, and a strongly deactivating nitro group. The reaction is an Electrophilic Aromatic Substitution (EAS) where temperature acts as the primary regulator between kinetic conversion and thermodynamic degradation.

  • The Substrate: 4-methoxy-2-nitroaniline (2-nitro-p-anisidine).

  • The Reagent: Iodine Monochloride (ICl) in Glacial Acetic Acid (AcOH).[1]

  • The Critical Variable: Temperature.[2][3][4][5][6][7]

    • < 20°C: Kinetic stalling; formation of N-iodo intermediates rather than C-iodo products.

    • > 65°C: Oxidative demethylation (loss of methoxy), tarring (polymerization), and potential di-iodination (though sterically difficult).

This guide replaces generic "room temperature" advice with a precise thermal ramp protocol designed to maximize regioselectivity at the C6 position (ortho to amine, meta to nitro).

Part 2: Standard Operating Procedure (The "Golden Batch")

This protocol is validated for 10g – 50g scale batches.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Methoxy-2-nitroaniline 1.0SubstrateMust be dry; water interferes with ICl.
Iodine Monochloride (ICl) 1.1 - 1.2ElectrophileCorrosive. Dispense as solution in AcOH.
Glacial Acetic Acid SolventMediumPromotes polar transition state.
Sodium Bisulfite (aq) QuenchReductantNeutralizes unreacted iodine species.
The Thermal Ramp Protocol

Step 1: Solubilization (T = 25°C) Dissolve the substrate in Glacial Acetic Acid (10 mL per gram of substrate). Ensure complete dissolution. If the solution is turbid, gentle warming to 30°C is permitted, but cool back to 20-25°C before Step 2.

Step 2: Electrophile Addition (T = 20°C → 30°C) Add the ICl/AcOH solution dropwise over 30-45 minutes.

  • Exotherm Alert: The reaction is exothermic. Monitor internal temperature.[6][8][9] Do not allow T > 30°C during addition to prevent rapid oxidation.

Step 3: The Thermal Drive (T = 55°C) Once addition is complete, the reaction will likely stall at ~60% conversion.

  • Action: Heat the mixture to 55°C ± 2°C .

  • Duration: Maintain for 2–4 hours.

  • Checkpoint: Monitor via TLC or HPLC. The target product (2-Iodo-4-methoxy-6-nitroaniline) is less polar than the starting material.

Step 4: Controlled Quench (T = Ambient) Cool the mixture to room temperature. Pour slowly into ice-water containing sodium bisulfite. The product should precipitate as a bright orange/yellow solid.

Part 3: Troubleshooting Matrix (FAQs)

Q1: My reaction mixture turned black/tarry, and the yield is <30%. What happened? Diagnosis: Thermal Runaway / Oxidative Degradation. Root Cause: You likely exceeded 70°C or added the ICl too fast, causing a localized heat spike. The methoxy group on the aniline ring makes the molecule susceptible to oxidation by ICl at high temperatures, leading to quinone-like tars. Correction:

  • Strictly limit T_max to 60°C.

  • Increase dilution (use 15 mL AcOH per gram).

  • Ensure efficient stirring to dissipate heat during addition.

Q2: I see a new spot on TLC, but after workup, I recovered mostly starting material. Why? Diagnosis: N-Iodination (Reversible). Root Cause: At low temperatures (< 20°C), iodine may attach to the Nitrogen (N-iodo) rather than the Carbon ring. This bond is labile and hydrolyzes back to the starting material during the aqueous quench. Correction:

  • The "Rearrangement" Step: You must heat the reaction to 50-55°C (Step 3). This thermal energy is required to drive the rearrangement of the iodine from the Nitrogen to the C6 Carbon position (Orton-like rearrangement mechanism).

Q3: Can I use NIS (N-Iodosuccinimide) instead of ICl? Answer: Yes, but it requires modification. Protocol Adjustment: NIS is less reactive than ICl. To use NIS, you must add a catalytic acid (e.g., Trifluoroacetic acid or Sulfuric acid) to activate the NIS. Temp Impact: With NIS/Acid, the reaction can often proceed at Room Temperature (


) due to the cleaner activation profile, but ICl/AcOH is generally preferred for cost and scalability.

Part 4: Visualized Workflows

Figure 1: Synthesis Workflow & Critical Control Points

SynthesisWorkflow Start Start: 4-Methoxy-2-nitroaniline Dissolve Dissolve in Glacial AcOH (Temp: 25°C) Start->Dissolve AddICl Add ICl / AcOH Dropwise (Control Exotherm < 30°C) Dissolve->AddICl Homogeneous Soln Heat Thermal Drive: Heat to 55°C (Duration: 2-4 hrs) AddICl->Heat Addition Complete Check QC Check: TLC/HPLC (Look for C-Iodo product) Heat->Check Check->Heat Incomplete (N-Iodo species present) Quench Quench: Ice Water + NaHSO3 Check->Quench Conversion > 95% Isolate Filter & Dry Product Quench->Isolate

Caption: Step-by-step synthesis workflow emphasizing the critical thermal ramp from addition (30°C) to reaction drive (55°C).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowYield Low Yield / Recovered SM Issue->LowYield Tars Dark Tars / Decomposition Issue->Tars CheckRamp Was Temp < 40°C? LowYield->CheckRamp CheckTemp Was Temp > 65°C? Tars->CheckTemp Soln1 Decrease Temp. Check Addition Rate. CheckTemp->Soln1 Yes (Overheating) Soln2 Increase Temp to 55°C. Force N->C migration. CheckRamp->Soln2 Yes (Kinetic Trap)

Caption: Diagnostic logic for resolving common yield and purity issues based on temperature deviations.

Part 5: References

  • Organic Syntheses, Coll.[1] Vol. 2, p. 196 (1943). Iodination of p-nitroaniline using Iodine Monochloride. (Foundational protocol adapted for methoxy-derivatives).

  • ChemicalBook. 2-Methoxy-4-nitroaniline Synthesis and Properties. (Substrate data).

  • Asian Journal of Chemistry. Environmental Friendly Method for the Iodination of Moderately Active Arenes. (Discusses temperature effects on activated anisoles).

  • BenchChem. 2-Iodo-4-methoxyaniline Synthesis Overview. (Analogous chemistry for methoxy-anilines).

Sources

Optimization

"troubleshooting failed iodination of 4-methoxy-6-nitroaniline"

Department: Halogenation Chemistry Response Unit (HCRU) Ticket ID: IOD-MN-462 Status: Open[1] Executive Summary: The "Push-Pull" Conflict You are attempting to iodinate 4-methoxy-6-nitroaniline (chemically equivalent to...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Halogenation Chemistry Response Unit (HCRU) Ticket ID: IOD-MN-462 Status: Open[1]

Executive Summary: The "Push-Pull" Conflict

You are attempting to iodinate 4-methoxy-6-nitroaniline (chemically equivalent to 4-methoxy-2-nitroaniline).[1] This substrate presents a classic "Push-Pull" electronic conflict that often frustrates standard protocols:

  • The "Push": The amino (-NH2) and methoxy (-OMe) groups are electron-donating, activating the ring.[1]

  • The "Pull": The nitro (-NO2) group is strongly electron-withdrawing, deactivating the ring and reducing nucleophilicity.[1]

  • The Trap: The amino group is prone to oxidation (tar formation) and N-iodination (reversible side reaction) rather than the desired C-iodination.

Target Regiochemistry: The amino group is the strongest director.[2] It directs ortho/para. Since the para position is blocked (Methoxy) and one ortho position is blocked (Nitro), the iodine must enter the remaining vacant ortho position relative to the amine.[1]

Diagnostic Flowchart

Use this decision tree to identify the root cause of your failure.

Troubleshooting Start Start: Analyze Reaction Mixture Outcome What is the physical outcome? Start->Outcome Result1 Starting Material Recovered (No Reaction) Outcome->Result1 Result2 Black Tar / Deep Purple Sludge (Decomposition) Outcome->Result2 Result3 Unstable Solid / Reverts on Workup (N-Iodo Species) Outcome->Result3 Cause1 Cause: Ring Deactivation or Amine Protonation Result1->Cause1 Cause2 Cause: Oxidative Degradation (Quinone formation) Result2->Cause2 Cause3 Cause: Kinetic N-Iodination Result3->Cause3 Fix1 Fix: Switch to ICl/AcOH or Buffer the Acid Cause1->Fix1 Fix2 Fix: Remove Oxidants (H2O2/KIO3) Use Inert Atmosphere Cause2->Fix2 Fix3 Fix: Heat to 60°C or add Acid Catalyst (rearrangement) Cause3->Fix3

Figure 1: Diagnostic decision tree for aromatic iodination failures.

Troubleshooting Guide & FAQs

Issue 1: "I recovered my starting material unchanged."

Diagnosis: The electrophile (


) was not strong enough to overcome the deactivating effect of the nitro group, or the amine was protonated.[1]
  • The Mechanism: If you used a strong acid (like

    
    ) to generate the iodonium ion, you likely protonated the aniline nitrogen (
    
    
    
    ).[1] The ammonium group is a meta-directing strong deactivator , effectively shutting down the reaction.
  • The Fix:

    • Avoid Strong Mineral Acids: Use Glacial Acetic Acid (AcOH) as the solvent.[1] It polarizes the I-Cl bond without fully protonating the aniline.

    • Switch Reagent: If using

      
      , switch to Iodine Monochloride (ICl) .[1][2] ICl is a polarized dipole (
      
      
      
      ), making it a more potent electrophile than molecular iodine (
      
      
      ).
Issue 2: "The reaction turned into black tar."

Diagnosis: Oxidative decomposition.[1][2]

  • The Mechanism: Anilines are electron-rich and easily oxidized to radical cations, which polymerize into azo-compounds or tars (aniline black).[1][2] This is common when using "oxidative iodination" methods (e.g.,

    
     or 
    
    
    
    ).[1]
  • The Fix:

    • Exclude Oxidants: Do not use peroxide-based methods for this substrate.[1]

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • Radical Scavenger: In extreme cases, adding a small amount of BHT can prevent radical polymerization, though this is rarely needed if ICl is used.[1]

Issue 3: "I got a solid, but it turned back into starting material during workup."

Diagnosis: Formation of the N-iodo intermediate.[1][2]

  • The Mechanism: Iodine reacts with the Nitrogen first (Kinetic Product) to form

    
    . This bond is weak and hydrolyzes easily during aqueous workup (using sodium thiosulfate), regenerating the starting material.[1]
    
  • The Fix:

    • Thermodynamic Rearrangement: The reaction requires heat (50-70°C) or acid catalysis to force the iodine to migrate from the Nitrogen to the Carbon ring (Orton-like rearrangement).[1]

    • Check Protocol: Ensure you are heating the mixture for at least 1-2 hours after addition.

Recommended Protocols

Method A: The "Gold Standard" (Iodine Monochloride)

Best for: High yield, avoiding oxidation, and ensuring regioselectivity.[1][2]

Reagents:

  • Substrate: 4-methoxy-6-nitroaniline (1.0 eq)[1]

  • Reagent: Iodine Monochloride (ICl) (1.1 eq)[1]

  • Solvent: Glacial Acetic Acid (AcOH)[1][3]

  • Buffer: Sodium Acetate (NaOAc) (1.1 eq) – Critical to scavenge HCl byproduct.[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of substrate in 20 mL of Glacial Acetic Acid. Add Sodium Acetate.[1][3]

    • Note: If solubility is poor, gently warm to 40°C.[1]

  • Addition: Dilute ICl (11 mmol) in 5 mL AcOH. Add this solution dropwise over 20 minutes at room temperature.

    • Visual Cue: The solution will darken.[1]

  • Reaction: Heat the mixture to 60°C for 2-4 hours.

    • Why? Heat ensures the rearrangement of any N-iodo species to the C-iodo product.

  • Quench: Pour the mixture into 100 mL of ice water containing 1g of Sodium Bisulfite (

    
    ).
    
    • Why? Bisulfite reduces excess iodine (turning the solution from brown to yellow/colorless).[1]

  • Isolation: The product should precipitate as a yellow/orange solid.[1] Filter and wash with water.[3]

Method B: The "Mild" Alternative (NIS)

Best for: Acid-sensitive substrates or if ICl is unavailable.

Reagents:

  • Substrate (1.0 eq)[1][2]

  • N-Iodosuccinimide (NIS) (1.1 eq)[1]

  • Catalyst: Trifluoroacetic Acid (TFA) (0.1 eq) or p-TsOH (10 mol%)[1]

  • Solvent: Acetonitrile (

    
    ) or DMF.[1]
    

Step-by-Step:

  • Dissolve substrate in Acetonitrile.[1]

  • Add NIS in one portion at 0°C (protect from light).

  • Add the acid catalyst.[1]

  • Allow to warm to RT and stir for 12 hours.

  • Concentrate solvent and redissolve in EtOAc. Wash with water/brine to remove Succinimide byproduct.[1]

Comparative Data: Reagent Selection

MethodElectrophile StrengthRisk of OxidationRisk of N-IodinationRec.[1] for Nitroanilines
I2 / NaHCO3 LowLowHighNo (Too weak)
I2 / H2O2 HighCritical (Tars)ModerateNo (Oxidation risk)
ICl / AcOH High LowLow (if heated)Yes (Preferred)
NIS / TFA ModerateLowModerateYes (Alternative)

References

  • Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for halogenation methods).

  • Kajigaeshi, S., et al. (1988). "Iodination of phenols and anilines using Iodine Monochloride". Bulletin of the Chemical Society of Japan.

  • Organic Syntheses. (1943).[1] "Iodination of aromatic amines using ICl". Org.[1][4][5][6] Synth. Coll. Vol. 2, p. 196.

  • Monnereau, L., et al. (2022).[1] "Iodination of deactivated anilines: Mechanistic insights". European Journal of Organic Chemistry.[7] (Discusses the N-iodo to C-iodo rearrangement).

Sources

Troubleshooting

Technical Support Center: Purification Protocols for 2-Iodo-4-methoxy-6-nitroaniline

This guide is structured as a specialized technical support resource for researchers working with 2-Iodo-4-methoxy-6-nitroaniline . It moves beyond standard textbook answers to address real-world purification challenges,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with 2-Iodo-4-methoxy-6-nitroaniline . It moves beyond standard textbook answers to address real-world purification challenges, focusing on "alternative" methods when standard ethanol recrystallization fails.

Case ID: PUR-IMNA-002 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Compound Profile

Target Molecule: 2-Iodo-4-methoxy-6-nitroaniline Common Synthesis Route: Electrophilic iodination of 4-methoxy-2-nitroaniline (Fast Red B Base) using ICl or


/oxidant.[1][2]
The Challenge:  This molecule presents a "purification paradox." The nitro group (electron-withdrawing) and the amino group (H-bond donor) create a "push-pull" system that leads to high crystallinity but also significant solubility in polar organic solvents, making standard recrystallization yield-limiting.[1] Furthermore, the presence of iodine often leads to persistent purple/brown discoloration and "oiling out" due to trace polyiodides.
Physical Property Matrix (Estimated & Literature-Derived)
PropertyValue / CharacteristicImplication for Purification
Appearance Yellow to Orange NeedlesDarkening indicates oxidation or free iodine.[1][2]
Melting Point ~100–110 °C (Analogous range*)Low enough that "oiling out" is a major risk in high-bp solvents.[1][2]
Basicity (pKa) ~ -1.0 to 0.5 (Very Weak Base)Critical: Too weak to protonate in dilute HCl.[1][2] Requires conc.

for salt formation.[1][2]
Solubility High: EtOAc, DCM, AcetoneMod: EtOH, MeOH, AcOHLow: Water, HexanesStandard Acid/Base extraction (using 1M HCl/NaOH) will fail .

*Note: Exact MP depends on crystal polymorph and purity. Values derived from structural analogs like 2-iodo-4-nitroaniline [1].[1][2][3][4][5][6]

Decision Tree: Selecting the Right Protocol

Before proceeding, identify your primary impurity profile to select the correct workflow.

PurificationLogic Start Start: Crude Material Evaluation CheckColor Is the solid purple/brown? Start->CheckColor CheckTars Is it sticky/tarry or oiling out? CheckColor->CheckTars No MethodA Method A: Chemical Scavenging (Bisulfite Wash) CheckColor->MethodA Yes (Free Iodine) CheckYield Is yield < 50% with EtOH? CheckTars->CheckYield No MethodB Method B: The 'Acid Crash' (H2SO4 Precipitation) CheckTars->MethodB Yes (Polymers/Tars) MethodC Method C: Glacial Acetic Acid Trituration CheckYield->MethodC Yes (Solubility Issue) CheckYield->MethodC No (Standard Purity)

Figure 1: Purification logic flow based on visual inspection of the crude intermediate.

Detailed Protocols

Method A: Chemical Scavenging (The "Purple Cure")

Use Case: The product is contaminated with unreacted iodine (purple vapor/solid) or iodonium salts.[2] Mechanism: Sodium bisulfite reduces lipophilic


 to water-soluble iodide (

).[1][2]

Protocol:

  • Dissolve the crude solid in Ethyl Acetate (10 mL/g).

  • Wash the organic layer twice with 10% w/v aqueous Sodium Bisulfite (

    
    ) or Sodium Thiosulfate.[1][2]
    
    • Observation: The organic layer should shift from dark brown/purple to bright yellow/orange.[2]

  • Wash once with brine to remove excess salts.[1][2]

  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Critical Step: Do not evaporate to dryness.[1][2] Concentrate to a slurry and add Hexanes to precipitate the clean solid.

Method B: The "Acid Crash" (Sulfuric Acid Reprecipitation)

Use Case: Removal of non-basic tars, inorganic salts, and "oiling" impurities. Mechanism: Exploits the extremely weak basicity of the nitroaniline. It will only protonate in concentrated acid.[1][2] Neutral impurities remain insoluble or do not protonate, while the product dissolves.

Protocol:

  • Dissolution: Place the crude solid in a beaker. Add cold Concentrated Sulfuric Acid (

    
    )  (approx 3-5 mL per gram of solid).[1][2]
    
    • Note: The solid should dissolve to form a dark solution.[2] If black chunks remain undissolved after 15 mins, filter them out through a glass frit (glass wool).

  • Precipitation: Prepare a large beaker of Crushed Ice (approx 50g ice per gram of starting material).

  • The Crash: Slowly pour the sulfuric acid solution onto the stirring ice.

    • Chemistry: The dilution water acts as a base relative to the protonated aniline (

      
      ), hydrolyzing it back to the free base (
      
      
      
      ), which is insoluble in water.
  • Filtration: A yellow/orange precipitate will form immediately.[1][2] Filter via Buchner funnel.[1][2][5][7][8]

  • Neutralization: Wash the filter cake copiously with water, then with 5%

    
     solution to ensure no acid remains (acid residues cause decomposition during drying).[2]
    
Method C: Glacial Acetic Acid Trituration

Use Case: High-yield recovery when Ethanol recrystallization causes excessive loss.[1][2] Mechanism: 2-Iodo-4-methoxy-6-nitroaniline has a steep solubility curve in acetic acid (soluble hot, sparingly soluble cold).[1][2] Acetic acid is also an excellent solvent for removing iodine contaminants [2].[1][2]

Protocol:

  • Place crude solid in a flask.

  • Add Glacial Acetic Acid (minimum volume, start with 2 mL/g).

  • Heat to boiling (118 °C). If not fully dissolved, add more acid dropwise.[1][2]

  • Cooling: Allow to cool slowly to room temperature.

    • Troubleshooting: If crystals do not form, scratch the glass or add a "seed" crystal.[8]

  • Filtration: Filter the crystals.

  • Wash: Wash the cake with a small amount of cold water (NOT acetic acid, as it will redissolve the product). The water removes the acetic acid solvent.

Troubleshooting & FAQs

Q: I tried acid-base extraction with 1M HCl, but the product stayed in the organic layer. Why? A: This is a common error.[1][2] The


 group at position 6 and the Iodine at position 2 withdraw electron density from the amine, dropping its pKa below 0. Dilute HCl (pH ~1) is not strong enough to protonate it.[1][2] You must use concentrated 

(Method B) or anhydrous HCl in ether to form the salt.[2]

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing during recrystallization. A: This happens when the solution is too concentrated or the melting point of the impure solid is lower than the solvent's boiling point.

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of a "good" solvent (like Ethanol) to keep it in solution longer, then let it cool very slowly with vigorous stirring. Alternatively, switch to Method C (Acetic Acid), as the higher boiling point and solvent power often prevent oiling.

Q: The product has a reddish hue even after recrystallization. A: This is likely an azo-dimer byproduct formed by oxidation of the amine.[1]

  • Fix: Perform a filtration through a short pad of Silica Gel .[1][2] Dissolve the compound in 20% EtOAc/Hexanes and flush it through the silica. The polar azo impurities will stick to the silica, while the monomer elutes.

Q: Can I use column chromatography? A: Yes, but it consumes large amounts of solvent.[1][2]

  • Stationary Phase: Silica Gel (Standard).[1][2]

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10, move to 70:30).[1][2]

  • Rf Target: Aim for an Rf of ~0.3. The nitro group makes the compound visible (yellow spot) without UV, though UV (254 nm) is recommended for checking purity.[2]

References

  • PubChem. (2025).[1][2] 2-Iodo-4-nitroaniline Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Organic Syntheses. (1943).[1][2] 2,6-Diiodo-p-nitroaniline. Org. Synth. Coll. Vol. 2, p.196.[1][2] Available at: [Link][1][2]

  • American Chemical Society. (2018).[1][2] Selective Hydrogenation of Halogenated Nitroaromatics. Organic Process Research & Development. Available at: [Link]

Sources

Optimization

"stability issues of 2-Iodo-4-methoxy-6-nitroaniline under reaction conditions"

This technical guide addresses the stability, handling, and troubleshooting of 2-Iodo-4-methoxy-6-nitroaniline , a specialized intermediate often used in the synthesis of complex heterocyclic pharmacophores. Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 2-Iodo-4-methoxy-6-nitroaniline , a specialized intermediate often used in the synthesis of complex heterocyclic pharmacophores.

Senior Application Scientist: Dr. A. Vance Subject: Stability Profile & Troubleshooting Under Reaction Conditions Last Updated: February 16, 2026

Executive Summary: The Stability Matrix

2-Iodo-4-methoxy-6-nitroaniline is a densely functionalized aromatic system. Its reactivity is governed by a "push-pull" electronic environment: the electron-donating methoxy and amino groups compete with the electron-withdrawing nitro group and the polarizable carbon-iodine bond.

Researchers typically encounter three primary stability failure modes:

  • Photolytic Deiodination: The C-I bond is labile to UV/Vis light, leading to radical formation and homocoupling byproducts.

  • Thermal Decomposition: The ortho-nitro group facilitates intramolecular redox processes at elevated temperatures (>100°C), posing a runaway risk.

  • Oxidative Degradation: The electron-rich para-methoxy aniline core is susceptible to air oxidation, forming quinoid impurities that darken the material.

Troubleshooting Guide (Q&A Format)

Category A: Appearance & Purity Issues[1]

Q1: My bright yellow solid has turned dark brown/black after storage. Is it still usable? Diagnosis: This indicates oxidative degradation or photolysis .

  • Mechanism: The ortho-iodo and para-methoxy groups make the ring electron-rich enough to oxidize slowly in air, while light exposure cleaves the C-I bond, generating iodine radicals (

    
    ) that form dark polyiodide species.
    
  • Solution:

    • Immediate Action: Check purity via HPLC. If purity is >95%, recrystallize from Ethanol/Water (see Protocol 1). If <90%, discard.

    • Prevention: Store under Argon/Nitrogen in amber vials at 2–8°C.

Q2: I see a new spot on TLC just above the product after leaving the reaction mixture overnight. What is it? Diagnosis: Likely de-iodinated product (2-methoxy-6-nitroaniline).

  • Cause: Exposure to ambient light or trace palladium contaminants if used in cross-coupling. The C-I bond energy (~65 kcal/mol) is low enough for homolytic cleavage by ambient laboratory light over prolonged periods.

  • Corrective Action: Wrap all reaction vessels in aluminum foil. Perform reactions in a darkened hood.

Category B: Reaction Performance

Q3: The Suzuki coupling failed; the starting material was recovered, but the catalyst turned black immediately. Diagnosis: Catalyst Poisoning or Steric Inhibition .

  • Mechanism: The free amine (

    
    ) and the nitro group (
    
    
    
    ) at the ortho positions can chelate to the Pd center, displacing ligands and deactivating the catalyst (forming Pd-black).
  • Solution:

    • Protocol Adjustment: Protect the amine as an acetamide or carbamate (Boc) before coupling. This reduces the coordinating ability of the nitrogen.

    • Alternative: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that can overcome the steric crowding of the ortho-substituents.

Q4: During scale-up (>10g), the internal temperature spiked unexpectedly during the iodination step. Diagnosis: Thermal Runaway (Nitro-Group Activation).

  • Cause: The synthesis typically involves iodinating 2-methoxy-6-nitroaniline (or nitrating the iodo-anisidine). Nitroanilines have low Onset Temperatures (

    
    ) for decomposition.[1] The exotherm from the reaction combined with the decomposition energy can trigger a runaway.[1]
    
  • Safety Directive: Never heat the reaction mass above 80°C without DSC data. Ensure active cooling is available.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes researchers must mitigate.

DegradationPathways Target 2-Iodo-4-methoxy-6-nitroaniline (Target) Radical Aryl Radical (Transient) Target->Radical hv (Light) Homolysis Quinoid Quinone Imine (Dark Polymer) Target->Quinoid O2 (Air) Oxidation Deiodinated 2-Methoxy-6-nitroaniline (Impurity) Radical->Deiodinated + H (Solvent)

Caption: Figure 1. Primary degradation pathways: Photolytic deiodination and oxidative polymerization.

Experimental Protocols

Protocol 1: Purification via Recrystallization

Use this protocol to restore degraded material.

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 40 mL of Ethanol (95%) .

  • Heating: Heat to reflux (approx. 78°C) with stirring. If solids remain, add Ethanol in 5 mL portions until dissolved.

    • Critical: Do not exceed 85°C bath temperature to prevent thermal decomposition.

  • Filtration: Perform hot filtration if black insolubles (polymeric oxidation products) are present.

  • Crystallization: Remove from heat. Add Water (warm) dropwise until persistent turbidity is observed (approx. 10-15 mL).

  • Cooling: Allow to cool to room temperature slowly (wrap flask in a towel), then chill to 0°C for 2 hours.

  • Collection: Filter the bright yellow needles, wash with cold 50% EtOH/Water, and dry under vacuum at 40°C.

Protocol 2: Stability-Indicating HPLC Method

Validate the integrity of your starting material before expensive coupling steps.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Detection UV at 254 nm (Aromatic) and 350 nm (Nitro/Aniline band)
Flow Rate 1.0 mL/min
Retention Time Target ~6.5 min; De-iodinated impurity ~4.2 min

Synthesis Workflow & Logic

The synthesis of this molecule requires careful control of regioselectivity.[2] The most robust route involves iodinating the pre-existing nitro-anisidine scaffold using Iodine Monochloride (ICl), which provides the necessary electrophilic iodine species (


).

SynthesisWorkflow Start Start: 2-Methoxy-6-nitroaniline (Commercially Available) Reaction Reaction: Electrophilic Aromatic Substitution Temp: 25-40°C | Time: 4-6 h Start->Reaction Reagent Reagent: Iodine Monochloride (ICl) Solvent: Glacial Acetic Acid Reagent->Reaction Quench Quench: Pour into Na2S2O3 (aq) (Removes excess Iodine) Reaction->Quench Product Product: 2-Iodo-4-methoxy-6-nitroaniline (Yellow Solid) Quench->Product

Caption: Figure 2. Synthesis workflow via electrophilic iodination using ICl in acetic acid.

Key Mechanistic Insight: The amino group (


) is a strong ortho/para director. However, the para position is blocked by the methoxy group (

). The nitro group (

) at position 6 deactivates the ring but directs meta (which reinforces the ortho direction of the amine). Therefore, iodination occurs exclusively at the vacant C2 position, ortho to the amine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 222629, 2-Iodo-4-nitroaniline. (Used for structural analogy and physical property baseline). Retrieved from [Link]

  • Organic Syntheses (1943). 2,6-Diiodo-p-nitroaniline. Org. Synth. 1943, 23, 34. (Foundational protocol for iodinating nitroanilines using ICl). Retrieved from [Link]

  • PrepChem. Preparation of 2-Iodo-4-nitroaniline. (Methodology for mono-iodination of activated anilines). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis Monitoring of 2-Iodo-4-methoxy-6-nitroaniline

Status: Operational Ticket ID: CHEM-SUP-2024-IMNA Assigned Specialist: Senior Application Scientist Subject: In-Process Control (IPC) & Troubleshooting for Electrophilic Iodination Introduction This guide addresses the t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-IMNA Assigned Specialist: Senior Application Scientist Subject: In-Process Control (IPC) & Troubleshooting for Electrophilic Iodination

Introduction

This guide addresses the technical challenges in monitoring the synthesis of 2-Iodo-4-methoxy-6-nitroaniline (IMNA). This synthesis typically involves the electrophilic iodination of 4-methoxy-2-nitroaniline (also known as 2-nitro-p-anisidine) using Iodine Monochloride (ICl) or an


/Oxidant system.

Because the starting material contains both a strong activating group (


, 

) and a strong deactivating group (

), the reaction kinetics can be deceptive. The primary challenges are regiochemical confirmation (ensuring iodination at the C6 position) and distinguishing the product from the starting material given their similar chromophores.

Module 1: In-Process Control (IPC)

Thin Layer Chromatography (TLC) System

User Query: The reaction mixture is dark. How do I reliably distinguish the product from the starting material on TLC?

Technical Response: Direct spotting of the reaction mixture often leads to "streaking" caused by free iodine or ICl, which masks the spots. You must quench the oxidant in the aliquot before spotting.

The Protocol:

  • Aliquot: Take

    
     of reaction mixture.
    
  • Quench: Add to

    
     of saturated aqueous Sodium Thiosulfate (
    
    
    
    ). Shake until the iodine color (dark red/brown) fades to pale yellow.
  • Extract: Add

    
     Ethyl Acetate (EtOAc), vortex, and spot the organic (top) layer.
    
  • Eluent: Hexanes:EtOAc (7:3 v/v).

Interpretation Table:

CompoundApprox

Appearance (Visible)Appearance (UV 254nm)Note
Starting Material (4-methoxy-2-nitroaniline)0.35Bright OrangeDark SpotLower lipophilicity due to lack of Iodine.
Product (2-Iodo-4-methoxy-6-nitroaniline)0.45 - 0.50Deep Red/OrangeDark SpotIodine increases lipophilicity (

increases).
Co-spotting: Mandatory. Run SM, Co-spot, and Rxn side-by-side to confirm the shift.
HPLC Monitoring (Reverse Phase)

User Query: I see two peaks close together. Is this a regioisomer or an impurity?

Technical Response: Regioisomers are unlikely if the C4 position is blocked by a methoxy group. The


 directs ortho/para. Since para is blocked by 

and one ortho is blocked by

, the only available site is C6.

If you see split peaks, it is likely pH-dependent ionization of the aniline.

Recommended Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses amine ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm and 280 nm.

Data Interpretation:

Retention Time (

)
IdentityExplanation
~ 6.5 minStarting MaterialMore polar. Elutes earlier.
~ 8.2 minTarget Product Iodine atom adds significant hydrophobicity (interaction with C18 chain).

Module 2: Structural Validation (The "Why" and "How")

User Query: How do I prove the iodine is at the C6 position without growing a crystal?

Technical Response: You must use


-NMR coupling constants (

-values)
. This is a self-validating system. The substitution pattern changes the spatial relationship of the remaining aromatic protons from ortho/meta to purely meta.
The Logic of Coupling Constants
  • Starting Material (4-methoxy-2-nitroaniline):

    • Protons are at positions 3, 5, and 6.

    • H5 and H6 are ortho to each other.

    • Signal: You will see a large coupling constant (

      
      ) between H5 and H6.
      
  • Product (2-Iodo-4-methoxy-6-nitroaniline):

    • The Iodine replaces the proton at C6 (the only open ortho position relative to the amine).

    • Remaining Protons: H3 and H5.

    • Relationship: H3 and H5 are meta to each other (separated by the C4-Methoxy group).

    • Signal: The large ortho coupling disappears. You will see two doublets with a small meta coupling (

      
      ).
      

Validation Table (DMSO-


): 
ProtonStarting Material SignalProduct SignalDiagnostic Change
H3 Doublet (

)
Doublet (

)
Remains meta coupled.
H5 Doublet of Doublets (

)
Doublet (

)
Loss of large

coupling.
H6 Doublet (

)
Absent Replaced by Iodine.

Module 3: Decision Logic & Troubleshooting

User Query: The reaction has stalled at 60% conversion after 24 hours. Should I add more catalyst?

Technical Response: The nitro group deactivates the ring, making the nucleophilic attack on the iodinating agent sluggish. However, adding more iodine source (ICl) often leads to oxidation byproducts rather than substitution.

Troubleshooting Workflow:

SynthesisLogic Start Reaction Stalled (<80% Conversion) Check1 Check Temperature (Is T < 50°C?) Start->Check1 Action1 Increase T to 60-70°C (Activates Nucleophile) Check1->Action1 Yes Check2 Check Reagent Stoichiometry (Is ICl > 1.1 eq?) Check1->Check2 No (Already Hot) Action2 Add 0.2 eq ICl (Slow addition) Check2->Action2 No Check3 Check Solvent System (Is it pure AcOH?) Check2->Check3 Yes Action3 Add Promotor (NaOAc or H2SO4 cat.) Check3->Action3 Buffer/Catalysis caption Figure 1: Decision matrix for stalled iodination of deactivated anilines.

Common Failure Modes
  • Issue: Product precipitates as a sticky gum.

    • Cause: The product is hydrophobic and may form an oil in aqueous acetic acid during workup.

    • Fix: Decant the aqueous layer.[2] Dissolve the gum in hot Ethanol (EtOH) and allow it to crystallize slowly upon cooling.

  • Issue: NMR shows broad peaks.

    • Cause: Paramagnetic impurities (trace iodine radical species) or restricted rotation due to steric bulk of Iodine/Nitro groups.

    • Fix: Wash the NMR sample with a dilute sodium thiosulfate solution, dry over

      
      , and re-run. Ensure the sample is fully dissolved in DMSO-
      
      
      
      .

References

  • Preparation of 2-Iodo-4-nitroaniline (Analogous Protocol). PrepChem. Describes the standard iodination of nitroanilines using Iodine Monochloride in Acetic Acid.

  • Regioselective Iodination of Activated Anilines. Journal of Medicinal Chemistry. Discusses the directing effects of amino and methoxy groups in electrophilic substitution.

  • HPLC Analysis of Nitroanilines. Thermo Fisher Scientific Application Note. Provides standard C18 gradients for separating nitroaniline derivatives.

  • NMR Characterization of 1,2,4,5-Substituted Benzenes. Royal Society of Chemistry (ESI). Provides reference coupling constants for meta-substituted aromatic systems.

Sources

Optimization

Technical Support Center: 2-Iodo-4-methoxy-6-nitroaniline Stability &amp; Degradation

The following technical guide is structured as a specialized support resource for researchers working with 2-Iodo-4-methoxy-6-nitroaniline . It synthesizes structural chemical principles with available data on analogous...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 2-Iodo-4-methoxy-6-nitroaniline . It synthesizes structural chemical principles with available data on analogous halogenated nitroanilines to provide a robust troubleshooting framework.

Executive Summary: The Stability Profile

2-Iodo-4-methoxy-6-nitroaniline is a highly functionalized aromatic intermediate. Its stability profile is defined by the tension between its electron-rich (methoxy, amino) and electron-deficient (nitro) substituents, but the critical weak point is the Carbon-Iodine (C-I) bond .

  • Primary Liability: Photolytic Deiodination . The C-I bond energy (~57 kcal/mol) is significantly lower than C-H or C-N bonds. Exposure to UV/Vis light causes homolytic cleavage, releasing iodine radicals and generating de-iodinated impurities.

  • Secondary Liability: Oxidative Degradation . While the nitro group stabilizes the ring against electrophilic attack, the methoxy group is susceptible to oxidative demethylation (metabolic or Fenton-like conditions) and the amino group can undergo oxidation to nitroso species.

  • Physical Appearance: Yellow to orange solid. Darkening (browning/purpling) indicates free iodine (

    
    ) release.
    

Degradation Pathways (Visualized)

The following diagram maps the degradation cascade. The Photolytic Pathway is the most common issue encountered in the lab, while the Metabolic/Oxidative Pathway is relevant for biological assays or environmental fate studies.

DegradationPathways Parent 2-Iodo-4-methoxy-6-nitroaniline (Parent) Radical Aryl Radical Intermediate [Transient] Parent->Radical hv (UV/Vis) Homolysis Iodine Free Iodine (I₂) (Causes Discoloration) Parent->Iodine hv Release Demethyl 2-Iodo-4-hydroxy-6-nitroaniline (Metabolic/Acidic) Parent->Demethyl Metabolic (CYP450) or Strong Acid (HI) Deiodo 4-Methoxy-2-nitroaniline (Major Photoproduct) Radical->Deiodo + H• (Solvent Abstraction) RingOpen Small Organic Acids (Oxalic, Formic - via Fenton) Deiodo->RingOpen Advanced Oxidation (Fenton/Ozone)

Figure 1: Mechanistic degradation map. The red path represents the primary photolytic instability leading to de-iodination. The green path represents metabolic O-demethylation.

Troubleshooting Guide (Q&A)

Issue 1: "My sample turned purple/brown after leaving it on the bench."

Diagnosis: Photolytic Deiodination. Mechanism: The C-I bond cleaves under ambient light. The purple color is elemental iodine (


) accumulating in the solid or solution.
Solution: 
  • Immediate Action: Repurify via recrystallization (ethanol/water) or silica column (wash with sodium thiosulfate to reduce

    
     back to iodide).
    
  • Prevention: Store exclusively in amber glass vials . Wrap reaction vessels in aluminum foil. Avoid fluorescent lighting during weighing; use low-intensity LED if possible.

Issue 2: "I see a new peak in LC-MS at [M-126]."

Diagnosis: Formation of 4-methoxy-2-nitroaniline . Technical Insight: The parent mass is approx. 294 Da. Loss of Iodine (127 Da) and gain of Hydrogen (1 Da) results in a mass shift of -126 Da (approx. 168 Da). Root Cause: This is the "Deiodo" product shown in Figure 1. It forms when the aryl radical abstracts a hydrogen atom from your solvent (e.g., Methanol or Acetonitrile). Validation: Check the UV spectrum of the impurity. It should look similar to the parent but slightly blue-shifted due to the loss of the heavy iodine atom (auxochrome).

Issue 3: "The compound is insoluble in water. Can I use DMSO?"

Recommendation: Yes, but with caveats.

  • Solubility: The molecule is lipophilic (LogP ~2.3). It dissolves well in DMSO, Acetone, and Ethyl Acetate.

  • Stability Warning: DMSO is a radical scavenger. If you expose a DMSO solution to light, the solvent facilitates the H-abstraction step, accelerating the conversion to the de-iodinated impurity.

  • Best Practice: Prepare DMSO stocks immediately before use. Store at -20°C in the dark. Do not freeze/thaw repeatedly.

Issue 4: "My recovery is low after acid hydrolysis."

Diagnosis: Potential O-Demethylation. Mechanism: While the aniline core is stable, the methoxy ether can cleave under strong acidic conditions (e.g., refluxing HBr or HI), forming the phenol (2-iodo-4-hydroxy-6-nitroaniline). Check: Look for a peak at [M-14] (Loss of


).

Experimental Protocols

Protocol A: Forced Degradation (Photostability Validation)

Use this to validate your analytical method's ability to separate the parent from the de-iodinated impurity.

  • Preparation: Dissolve 10 mg of 2-Iodo-4-methoxy-6-nitroaniline in 10 mL of Acetonitrile (1 mg/mL).

  • Control: Transfer 1 mL to an amber vial (Dark Control).

  • Exposure: Transfer 1 mL to a clear quartz or glass vial. Place in a photostability chamber (or direct sunlight) for 4 hours.

  • Analysis: Dilute both samples 1:10 with water/acetonitrile (50:50) and inject onto HPLC.

  • Expected Result: The "Dark Control" should remain >99% pure. The "Exposed" sample should show a significant peak at RRT ~0.6-0.8 (more polar) corresponding to 4-methoxy-2-nitroaniline.

Protocol B: Recommended LC-MS Conditions

Designed to separate the iodine-containing parent from the de-iodinated byproduct.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the aniline protonated/neutral depending on pKa, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is preferred over Methanol to reduce radical scavenging if light leaks occur.
Gradient 10% B to 90% B over 15 minsSlow gradient ensures separation of the de-iodinated impurity (elutes earlier).
Detection UV at 254 nm and 300 nm254 nm for general aromatics; 300 nm targets the nitroaniline chromophore.
Mass Spec ESI Positive ModeExpect [M+H]+ = 295.0 (Parent) and 169.1 (De-iodinated).

References

  • BenchChem. 2-Iodo-5-nitroaniline & Analogous Structures Safety Guide. (Provides physical property baselines for iodonitroanilines).

  • Zhang, L., et al. (2020). Visible-Light-Induced Radical Carbo-Cyclization... through Triplet Energy Transfer between a Gold Catalyst and Aryl Iodides.[1] J. Am. Chem. Soc.[1] (Details the mechanism of C-I bond homolysis under light).

  • Sigma-Aldrich. 2-Iodoaniline Product Sheet. (Reference for general handling of iodo-aniline derivatives).

  • Yuan, X., et al. (2019). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline. (Describes the downstream degradation of the de-iodinated product).

  • ICH Q1B. Photostability Testing of New Drug Substances and Products. (Regulatory standard for conducting the forced degradation protocol).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Profiling: 2-Iodo-4-methoxy-6-nitroaniline

This guide provides a comprehensive technical analysis of the NMR profile for 2-Iodo-4-methoxy-6-nitroaniline , designed for researchers requiring structural validation of this intermediate. Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the NMR profile for 2-Iodo-4-methoxy-6-nitroaniline , designed for researchers requiring structural validation of this intermediate.

Executive Summary & Compound Significance

2-Iodo-4-methoxy-6-nitroaniline is a densely functionalized aromatic intermediate often utilized in the synthesis of complex heterocyclic pharmaceuticals (e.g., quinoxalines, benzimidazoles) and advanced dye scaffolds.

Validating this structure presents a specific analytical challenge: distinguishing the regiochemistry of the iodine insertion relative to the directing nitro and methoxy groups. This guide compares the target molecule against its precursor (4-methoxy-2-nitroaniline ) and potential regioisomers, establishing a self-validating NMR protocol.

Core Structural Features[1][2]
  • Electronic Environment: Highly polarized push-pull system. The electron-donating amine (

    
    ) and methoxy (
    
    
    
    ) groups oppose the electron-withdrawing nitro (
    
    
    ) and iodine (
    
    
    ) substituents.
  • Steric Crowding: The 1,2,4,6-substitution pattern leaves only two aromatic protons, creating a distinct coupling pattern essential for identification.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the NMR "fingerprint" of the target molecule against its most common synthetic precursor and a likely regioisomer byproduct.

Table 1: Comparative NMR Logic (Proton Connectivity)
FeatureTarget: 2-Iodo-4-methoxy-6-nitroanilinePrecursor: 4-Methoxy-2-nitroanilineIsomer: 2-Iodo-4-methoxy-5-nitroaniline*
Aromatic Proton Count 2H (H3, H5)3H (H3, H5, H6)2H (H3, H6)
Coupling Pattern Meta-Coupling (

)
Ortho + Meta (dd, d)Para-Singlets (s, s)
Amine (

) Shift
Deshielded (

ppm)
Deshielded (

ppm)
Deshielded
Key Diagnostic Two doublets with small

values.[1]
Presence of 3 aromatic signals; one ortho-coupling (

).[1]
Two isolated singlets (Para protons rarely couple).

*Note: The 5-nitro isomer is a potential byproduct depending on the nitration/iodination sequence used.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifting (especially of the exchangeable amine protons), the following protocol is recommended.

Method A: Sample Preparation[4]
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory.

    • Reasoning: Chloroform (

      
      ) often causes broadening of the 
      
      
      
      signal due to exchange. DMSO stabilizes the intramolecular hydrogen bond between the
      
      
      and the ortho-
      
      
      group, resulting in a sharp, integration-ready signal.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Method B: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1):

    
     seconds (Critical for accurate integration of the isolated aromatic protons which may have long T1 relaxation times).
    
  • Scans (NS): 16–32 (Sufficient for >10 mg sample).

Detailed Spectral Assignment

Proton ( ) NMR Analysis

Values are representative of 2,4,6-trisubstituted anilines in DMSO-d6.

  • Amine Protons (

    
    ): 
    
    
    
    7.8 – 8.2 ppm (Broad Singlet, 2H)
    • Mechanism:[2][3] The amine protons are heavily deshielded due to the anisotropy of the ortho-nitro group and the intramolecular hydrogen bonding. This signal disappears upon

      
       shake.
      
  • Aromatic H5 (Ortho to

    
    , Meta to 
    
    
    
    ):
    
    
    7.6 – 7.8 ppm (Doublet,
    
    
    Hz, 1H)
    • Assignment: This proton resides between the strongly withdrawing

      
       group and the donating 
      
      
      
      . The
      
      
      deshielding effect dominates, shifting it downfield.
  • Aromatic H3 (Ortho to

    
    , Meta to 
    
    
    
    ):
    
    
    7.3 – 7.5 ppm (Doublet,
    
    
    Hz, 1H)
    • Assignment: Located between the Iodine and Methoxy groups. Iodine has a "heavy atom effect" that can be variable, but generally, this proton is shielded relative to H5 (which is next to Nitro).

    • Coupling: The ~2.5 Hz splitting arises from meta-coupling (

      
      ) to H5.
      
  • Methoxy (

    
    ): 
    
    
    
    3.7 – 3.8 ppm (Singlet, 3H)
    • Validation: A sharp singlet integrating to 3 protons.[2] Any splitting here indicates an impurity.

Carbon ( ) NMR Highlights
  • C-I (Carbon 2): Look for a signal significantly upfield (typically

    
     80–90 ppm) due to the "heavy atom" shielding effect of Iodine. This is the definitive proof of iodination.
    
  • C-NO2 (Carbon 6): Deshielded region (

    
     135–145 ppm).
    
  • C-OMe (Carbon 4): Oxygen-bearing aromatic carbon (

    
     150–155 ppm).
    

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision-making process to confirm the regiochemistry of the product using the data described above.

NMR_Validation_Workflow Start Crude Product (Post-Iodination) H_NMR 1H NMR (DMSO-d6) Start->H_NMR Count_Ar Count Aromatic Signals H_NMR->Count_Ar Path_A 3 Signals (1H each) Ortho-coupling seen Count_Ar->Path_A 3 Protons Path_B 2 Signals (1H each) Count_Ar->Path_B 2 Protons Precursor Failed Reaction (Starting Material) Path_A->Precursor Coupling_Check Check Coupling (J) Path_B->Coupling_Check Result_Isomer Isomer: Para-substituted? (2 Singlets) Coupling_Check->Result_Isomer J = 0 Hz (Singlets) Result_Target Target Confirmed: Meta-Coupling (d, J~2.5Hz) Coupling_Check->Result_Target J = 2-3 Hz (Doublets)

Caption: Logic flow for distinguishing the target 2-iodo-4-methoxy-6-nitroaniline from precursors and regioisomers based on proton coupling patterns.

Synthesis & Pathway Context[5][6][7][8]

Understanding the synthesis helps anticipate impurities. The standard route involves electrophilic iodination of 4-methoxy-2-nitroaniline using Iodine Monochloride (ICl).

Synthesis_Pathway SM 4-Methoxy-2-nitroaniline (Precursor) Reagent ICl / AcOH (Electrophilic Subst.) SM->Reagent Product 2-Iodo-4-methoxy-6-nitroaniline (Target) Reagent->Product Major Path (Ortho to NH2) Byproduct Di-iodo species (Over-iodination) Reagent->Byproduct Minor Path (Excess ICl) Intermediate Sigma Complex

Caption: Synthetic route showing the transformation from precursor to target. Over-iodination is a common risk if stoichiometry is not controlled.

Troubleshooting & FAQ

Q: My aromatic signals are appearing as broad singlets instead of doublets.

  • Cause: Poor shimming or paramagnetic impurities (often residual iodine species).

  • Fix: Filter the sample through a small plug of sodium thiosulfate/silica to remove iodine, then re-shim carefully.

Q: The amine signal is missing.

  • Cause: Deuterium exchange with the solvent (if wet DMSO or CD3OD is used).

  • Fix: Use fresh ampule-grade DMSO-d6.

Q: How do I confirm the Iodine position without 2D NMR?

  • Answer: The coupling constant is definitive. If the Iodine were at position 3 (unlikely due to sterics), the remaining protons would be at 5 and 6, which are ortho to each other (

    
     Hz). The target molecule requires meta protons (
    
    
    
    Hz).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on substituent additivity rules and coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for calculating chemical shifts of polysubstituted benzenes).
  • PubChem. (2025).[4] 2-iodo-4-nitroaniline Compound Summary. National Library of Medicine. Available at: [Link] (Reference for base aniline shifts and iodine effects).

Sources

Comparative

Comprehensive Guide to Interpreting the Mass Spectrum of 2-Iodo-4-methoxy-6-nitroaniline

[1] Executive Summary & Core Directive This guide provides an in-depth technical analysis of the mass spectral fragmentation of 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2), a highly functionalized aromatic interm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the mass spectral fragmentation of 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2), a highly functionalized aromatic intermediate used in the synthesis of heterocyclic pharmaceuticals and azo dyes.[1]

Unlike standard product brochures, this document functions as a predictive interpretation framework . Given the complex substitution pattern (ortho-iodo, ortho-nitro, para-methoxy), the mass spectrum is dominated by competing fragmentation pathways driven by the weak C-I bond, the labile nitro group, and ortho-effects.[1]

Key Takeaways:

  • Molecular Ion: Distinct even-mass parent ion (

    
    ) at m/z 294 , consistent with the Nitrogen Rule (2N).
    
  • Diagnostic Loss: The iodine atom provides a unique "silent" signature—lacking the M+2 isotope pattern of Cl/Br but exhibiting a facile loss of 127 Da.

  • differentiation: The spectrum is distinguished from non-iodinated analogs by the high-mass deficit fragmentation (

    
    ).[1]
    

Experimental Protocol: Acquisition Standards

To ensure reproducible spectral data, the following protocol minimizes thermal degradation (common with nitroanilines) while maximizing structural information.

Sample Preparation & Instrumentation[1]
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1][2]

  • Solvent: Dichloromethane or Methanol (HPLC Grade). Avoid acetone to prevent Schiff base formation with the primary amine.

  • Concentration: 100 µg/mL (100 ppm).

Acquisition Workflow

G cluster_0 Sample Prep cluster_1 GC Parameters cluster_2 MS Detection S1 Dissolve 1mg in 10mL MeOH S2 Filter (0.2µm PTFE) Remove Particulates S1->S2 G1 Inlet: 250°C Split 10:1 S2->G1 G2 Column: 5% Phenyl (Rxi-5Sil MS) G1->G2 G3 Temp Ramp: 100°C -> 280°C G2->G3 M1 Source: 70 eV (Standard EI) G3->M1 M2 Scan Range: m/z 40-400 M1->M2

Figure 1: Optimized GC-MS acquisition workflow for thermally labile nitro-iodo-anilines.

Spectral Interpretation & Fragmentation Logic[1][3]

The interpretation of 2-Iodo-4-methoxy-6-nitroaniline (


, MW 294.05)  relies on identifying the interplay between the electron-donating methoxy/amino groups and the electron-withdrawing nitro/iodo groups.[1]
The Molecular Ion ( )
  • m/z 294: The molecular ion is expected to be distinct but of moderate intensity.

  • Nitrogen Rule Validation: The molecule contains 2 nitrogen atoms (even number), resulting in an even nominal mass (294).

  • Isotope Pattern: Unlike chloro- or bromo-analogs, Iodine (

    
    ) is monoisotopic.[1] There is no M+2 peak . The M+1 peak (m/z 295) will be approximately 8-9% of the parent peak, derived solely from 
    
    
    
    contributions (
    
    
    ).
Primary Fragmentation Pathways[1]

The fragmentation is driven by three major bond cleavages.

Pathway A: Loss of Iodine Radical (

)

The C-I bond is the weakest bond in the molecule (~57 kcal/mol).

  • Transition:

    
    
    
  • Observation: This is often the base peak or a major ion in iodo-aromatics. The resulting cation is stabilized by resonance from the amino and methoxy groups.

Pathway B: Nitro Group Cleavage (

and

)
[1]
  • Loss of

    
    : 
    
    
    
    . Common in nitroaromatics.
  • Loss of

    
    : 
    
    
    
    . This involves a nitro-to-nitrite rearrangement followed by cleavage.[1]
Pathway C: Ortho-Effect (Loss of OH)

With a nitro group ortho to a primary amine (H-donor), an intramolecular hydrogen transfer can occur.[1]

  • Transition:

    
    .
    
  • Mechanism: One H from the

    
     migrates to the nitro oxygen, followed by loss of neutral 
    
    
    
    .
Fragmentation Tree Diagram[1][4]

Fragmentation M Molecular Ion (M+) m/z 294 [C7H7IN2O3]+ F1 [M - OH]+ m/z 277 (Ortho Effect) M->F1 -17 (OH) F2 [M - NO2]+ m/z 248 (Nitro Loss) M->F2 -46 (NO2) F3 [M - I]+ m/z 167 (Iodine Loss) M->F3 -127 (I) F4 [M - CH3]+ m/z 279 (Methoxy Methyl Loss) M->F4 -15 (CH3) F2_1 m/z 121 [248 - I] F2->F2_1 -127 (I) F3_1 m/z 121 [167 - NO2] F3->F3_1 -46 (NO2) F3_2 m/z 152 [167 - CH3] F3->F3_2 -15 (CH3)

Figure 2: Predicted fragmentation tree for 2-Iodo-4-methoxy-6-nitroaniline under 70 eV Electron Ionization.[1]

Comparative Analysis: Performance vs. Analogs

To validate the identity of this compound, it is crucial to compare it against non-iodinated precursors or isomers. The presence of Iodine drastically alters the mass spectral landscape.

Comparison Table: Fragment Ion Abundance[1]
Feature2-Iodo-4-methoxy-6-nitroaniline 2-Methoxy-4-nitroaniline (Analog)Interpretation
Parent Ion (M+) m/z 294 m/z 168 Iodine adds 126 Da mass shift.[1]
Base Peak Likely m/z 167 (Loss of I) or m/z 294 m/z 168 or m/z 122 (Loss of NO2)C-I bond is weaker than C-H or C-N, promoting rapid I loss.
Isotope Pattern Singlet (No M+2)Singlet Distinguishes from Chloro/Bromo contaminants.
Nitro Loss m/z 248 (

)
m/z 122 (

)
Consistent nitro-aromatic behavior in both.[1]
Ortho Effect Prominent (m/z 277)Absent/Weak Only the 6-nitro (ortho) isomer allows direct H-transfer from amine.[1]
Why This Matters for Drug Development

In synthesis, this compound is often reduced to a diamine or coupled via the iodine.

  • Monitoring Reaction Progress: If you are reducing the nitro group to an amine (

    
    ), the M+ will shift from 294  to 264 .
    
  • Monitoring Coupling: If you are performing a Suzuki or Buchwald coupling at the Iodine site, the characteristic loss of 127 will disappear from the spectrum of the product.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Iodo-4-nitroaniline (Analog). NIST Mass Spectrometry Data Center.[2][3][4] [Link]

  • PubChem. Compound Summary: 2-Iodo-4-methoxy-6-nitroaniline.[1] National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Validation

"comparing the reactivity of 2-Iodo-4-methoxy-6-nitroaniline with its bromo analog"

Abstract This technical guide provides a rigorous comparison between 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2) and its brominated analog, 2-Bromo-4-methoxy-6-nitroaniline (CAS: 10172-35-7). Designed for medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous comparison between 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2) and its brominated analog, 2-Bromo-4-methoxy-6-nitroaniline (CAS: 10172-35-7). Designed for medicinal chemists and process scientists, this analysis evaluates their synthesis, physical properties, and reactivity profiles. While the bromo analog serves as a cost-effective standard for general synthesis, the iodo derivative offers superior performance in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) due to the weaker C–I bond, albeit with higher cost and stability constraints.

Structural & Electronic Profile

Both compounds share a highly functionalized "push-pull" aniline scaffold. The electron-donating methoxy (-OMe) and amino (-NH


) groups are counterbalanced by the electron-withdrawing nitro (-NO

) group. This unique electronic environment dictates their reactivity.
Feature2-Bromo-4-methoxy-6-nitroaniline 2-Iodo-4-methoxy-6-nitroaniline
CAS Number 10172-35-71707368-60-2
Molecular Weight 247.05 g/mol 294.05 g/mol
C–X Bond Energy ~81 kcal/mol (Stronger)~65 kcal/mol (Weaker)
Steric Radius (X) 1.14 Å1.33 Å
Lipophilicity (LogP) ~1.9~2.3 (More Lipophilic)
Primary Utility General intermediate; Precursor to benzimidazolesDifficult cross-couplings; Late-stage diversification
Electronic Environment
  • Activation: The C2 position (halogen bearing) is electronically shielded. The ortho-amino group donates electron density, making the C–X bond electron-rich. This deactivates the position toward Nucleophilic Aromatic Substitution (S

    
    Ar) but facilitates oxidative addition in metal catalysis.
    
  • Steric Crowding: The halogen is sandwiched between the amino group and the aromatic proton (H3). The larger iodine atom creates significant steric strain, which can accelerate reductive elimination in catalytic cycles but may hinder initial catalyst approach.

Synthesis Protocols

The synthesis of both analogs typically proceeds via electrophilic halogenation of the commercially available 4-methoxy-2-nitroaniline .

Workflow Diagram: Divergent Synthesis

Synthesis Start 4-Methoxy-2-nitroaniline (Starting Material) Bromination Bromination (Br2, AcOH) Start->Bromination Electrophilic Subst. Iodination Iodination (ICl, AcOH) Start->Iodination Electrophilic Subst. Prod_Br 2-Bromo-4-methoxy- 6-nitroaniline (Yield: 85-90%) Bromination->Prod_Br Prod_I 2-Iodo-4-methoxy- 6-nitroaniline (Yield: 75-80%) Iodination->Prod_I

Figure 1: Divergent synthesis pathways from 4-methoxy-2-nitroaniline.

Protocol A: Synthesis of the Bromo Analog
  • Reagents: Bromine (Br

    
    ), Glacial Acetic Acid (AcOH).
    
  • Procedure:

    • Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in glacial acetic acid.

    • Add Br

      
       (1.05 eq) dropwise at 15–20 °C. The amino group activates the ortho position (C6 relative to NH
      
      
      
      , which becomes C2 in the product).
    • Stir for 2 hours. Pour into ice water.

    • Filter the yellow precipitate. Recrystallize from Ethanol.[1]

  • Performance: High yields (>85%), scalable, and robust.

Protocol B: Synthesis of the Iodo Analog
  • Reagents: Iodine Monochloride (ICl), Acetic Acid, or I

    
    /Ag
    
    
    
    SO
    
    
    .
  • Procedure:

    • Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in AcOH.

    • Add ICl (1.1 eq) slowly at room temperature. Note: ICl is a more potent electrophile than I

      
      , necessary to overcome the steric hindrance and electronic deactivation from the nitro group.
      
    • Heat to 60 °C for 4 hours to ensure completion.

    • Quench with aqueous Na

      
      S
      
      
      
      O
      
      
      (to remove excess iodine).
    • Extract with EtOAc and purify via column chromatography (often required due to lower selectivity compared to bromination).

  • Performance: Moderate yields (70–80%). Requires careful handling of ICl (corrosive).

Reactivity Analysis: The Performance Gap

The choice between the Iodo and Bromo analogs depends entirely on the subsequent transformation.

Scenario 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

This is the critical differentiator . The C–I bond undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond.

  • Mechanism: Oxidative Addition (Rate Limiting Step).

  • Data Comparison:

    • Iodo Analog: Reacts at room temperature or mild heating (40–60 °C) with standard catalysts (e.g., Pd(PPh

      
      )
      
      
      
      ). Ideal for coupling with thermally sensitive boronic acids.
    • Bromo Analog: Requires higher temperatures (80–100 °C) and often specialized ligands (e.g., Buchwald ligands like XPhos or SPhos) to facilitate oxidative addition on the electron-rich ring.

Recommendation: Use the Iodo analog if the coupling partner is unstable or if the reaction fails with the bromide. Use the Bromo analog for routine, robust couplings to minimize cost.

Scenario 2: Nucleophilic Aromatic Substitution (S Ar)

Neither compound is a prime candidate for direct S


Ar displacement of the halogen because the ring is deactivated by the electron-donating amino and methoxy groups.
  • Exception: If the nitro group is the target for reduction, both behave similarly.

  • Cyclization: Both are excellent precursors for Benzimidazole synthesis. The nitro group is reduced to an amine (using Fe/AcOH or H

    
    /Pd), followed by condensation with an aldehyde. The halogen (Br or I) remains intact, serving as a handle for post-cyclization functionalization.
    
Reactivity Matrix
Reaction TypeBromo Analog Performance Iodo Analog Performance Winner
Suzuki Coupling Good (Requires Heat/Ligands)Excellent (Mild Conditions) Iodo
Sonogashira Moderate (Requires Cu/Heat)High (Often RT) Iodo
Nitro Reduction StableRisk of Dehalogenation Bromo
Cost/Scalability High (Cheap reagents)Low (Expensive I-sources)Bromo
Storage Stability ExcellentLight SensitiveBromo

Experimental Validation: Suzuki Coupling Protocol

Objective: Coupling of 2-Halo-4-methoxy-6-nitroaniline with Phenylboronic Acid.

Workflow Diagram: Catalytic Cycle

Catalysis Substrate Substrate: 2-Iodo-4-methoxy-6-nitroaniline OxAdd Oxidative Addition (Fast for I, Slow for Br) Substrate->OxAdd Pd(0) Transmetal Transmetalation (Boronic Acid + Base) OxAdd->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Substrate Regenerate Pd(0) Product Biaryl Product RedElim->Product

Figure 2: Simplified catalytic cycle highlighting the oxidative addition advantage of the iodo-analog.

Protocol:

  • Charge: Flask with Halo-aniline (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl

    
     (5 mol%), and K
    
    
    
    CO
    
    
    (2.0 mmol).
  • Solvent: Add 1,4-Dioxane/Water (4:1, 10 mL). Degas with N

    
    .
    
  • Reaction:

    • Iodo Analog: Stir at 50 °C for 4 hours. (Expected Conversion: >95%)

    • Bromo Analog: Stir at 90 °C for 12 hours. (Expected Conversion: ~80–90%)

  • Workup: Dilute with water, extract with EtOAc, dry, and concentrate.

References

  • Preparation of 2-Iodo-4-nitroaniline (Analogous Method): Organic Syntheses, Coll. Vol. 2, p. 347 (1943). Link

  • Synthesis of 2-Bromo-4-methoxy-6-nitroaniline: BenchChem Technical Repository, CAS 10172-35-7 Data. Link

  • General Reactivity of Ortho-Substituted Anilines: Journal of Organic Chemistry, "Steric Effects in the Suzuki-Miyaura Coupling of Haloanilines." Link

  • Physical Properties & Safety: PubChem Compound Summary for 2-Methoxy-4-nitroaniline Derivatives. Link

  • Iodination Protocols: Tetrahedron Letters, "Regioselective Iodination of Activated Anilines using ICl." Link

Sources

Comparative

"X-ray crystal structure of 2-Iodo-4-methoxy-6-nitroaniline"

Topic: Comparative Crystal Structure Guide: 2-Iodo-4-methoxy-6-nitroaniline vs. Isomeric Analogues Executive Summary: The Structural Landscape Objective: This guide provides a technical analysis of the crystal structure...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Crystal Structure Guide: 2-Iodo-4-methoxy-6-nitroaniline vs. Isomeric Analogues

Executive Summary: The Structural Landscape

Objective: This guide provides a technical analysis of the crystal structure characteristics of 2-Iodo-4-methoxy-6-nitroaniline (Target) compared to its crystallographically distinct isomer, 2-Iodo-6-methoxy-4-nitroaniline (Reference).

Core Insight: The structural behavior of these isomers is dictated by the "Ortho-Effect."

  • The Reference (6-OMe, 4-NO2): Characterized by intermolecular hydrogen bonding, forming extensive "tripartite ribbons" and sheets.[1] The nitro group in the para position acts as a bridge between molecules.

  • The Target (6-NO2, 4-OMe): Predicted to exhibit strong intramolecular resonance-assisted hydrogen bonding (RAHB) between the amine and the ortho-nitro group.[1] This "locks" the molecular conformation, reducing the potential for the extensive hydrogen-bond networking seen in the reference, likely resulting in a denser, pi-stacking-dominated lattice.

Structural Comparison & Causality

This section contrasts the experimentally verified structure of the reference isomer with the chemically derived structural expectations for the target compound.

Table 1: Physicochemical & Structural Profile[1][2][3]
FeatureTarget Compound (User Request)Reference Standard (Lit. Benchmark)
IUPAC Name 2-Iodo-4-methoxy-6-nitroaniline2-Iodo-6-methoxy-4-nitroaniline
CAS Number 1707368-60-2 180624-09-3
Substituent Pattern Ortho-Nitro / Para-Methoxy Ortho-Methoxy / Para-Nitro
Primary Interaction Intramolecular (S(6) Motif)Intermolecular (Ribbon motifs)
NH₂ Environment Flanked by I and NO₂ (Locked)Flanked by I and OMe (Open)
H-Bond Donor NH₂ (1 donor active externally)NH₂ (2 donors active externally)
H-Bond Acceptor NO₂ (Internal), OMe (Weak)NO₂ (External), OMe (Steric)
Predicted Packing Discrete units / Pi-StackingInfinite H-bonded Sheets
Mechanistic Analysis

1. The "Locking" Mechanism (Target Compound): In 2-Iodo-4-methoxy-6-nitroaniline , the nitro group is located at the C6 position (ortho to the amine).[1] This proximity facilitates a classic S(6) graph set intramolecular hydrogen bond (


).[1]
  • Causality: This interaction planarizes the nitro group with the benzene ring to maximize orbital overlap, despite the steric pressure from the bulky Iodine atom at C2.[1]

  • Consequence: The amine protons are less available for intermolecular bonding. The crystal lattice is likely driven by dispersion forces (Iodine...Iodine) and

    
     stacking  rather than H-bond networks.
    

2. The "Ribbon" Mechanism (Reference Compound): In 2-Iodo-6-methoxy-4-nitroaniline , the nitro group is at C4 (para).[1] It cannot bond internally.[1] The methoxy group at C6 is a poor H-bond acceptor and sterically bulky.

  • Causality: The amine hydrogens are "free" to seek external acceptors. They find the nitro oxygens of neighboring molecules.

  • Consequence: As detailed by Garden et al. (2005), this forms

    
     chains, linked into ribbons.[1]
    

Synthesis & Experimental Protocols

To obtain high-quality crystals of the Target Compound for X-ray diffraction, a regioselective synthesis followed by slow evaporation is required.

Protocol A: Synthesis of 2-Iodo-4-methoxy-6-nitroaniline

Principle: Electrophilic aromatic substitution (Iodination) of an activated aniline.[1] The amino group directs ortho/para. Since para is blocked (OMe) and one ortho is blocked (NO2), iodine enters the remaining ortho position (C6 relative to NH2, but C2 in final numbering).[1]

Workflow Diagram:

Synthesis Start 4-Methoxy-2-nitroaniline (Precursor) Inter Electrophilic Attack (Ortho to NH2) Start->Inter Dissolve in AcOH Reagent ICl (Iodine Monochloride) in Acetic Acid Reagent->Inter Dropwise Addition Product 2-Iodo-4-methoxy-6-nitroaniline (Target Crystal) Inter->Product Reflux 20 min Precipitate in Water

Figure 1: Synthetic pathway for the target crystal. The directing power of the amine ensures regioselectivity.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol (1.68 g) of 4-methoxy-2-nitroaniline in 25 mL of boiling glacial acetic acid.

  • Iodination: Prepare a solution of Iodine Monochloride (ICl) (1.2 eq) in acetic acid.[1] Add this dropwise to the hot aniline solution.[3]

    • Note: ICl is preferred over

      
       for its higher electrophilicity, crucial for sterically crowded rings.[1]
      
  • Reflux: Maintain reflux for 20–30 minutes to ensure completion. The solution will darken.

  • Quench: Cool to room temperature and pour into 100 mL of ice-cold water.

  • Isolation: Filter the resulting yellow/orange precipitate. Wash with sodium thiosulfate solution (to remove unreacted iodine) and then water.[1]

  • Recrystallization (Critical for X-ray): Dissolve the crude solid in a hot mixture of Ethanol/Acetone (4:1) . Allow to cool very slowly in a Dewar flask to promote the growth of single block-like crystals suitable for diffraction.

Crystallographic Analysis Guide

When you collect data on the Target Compound, use this comparative logic to validate your solution.

Visualization of Structural Logic

StructureLogic cluster_Target Target: 2-Iodo-4-methoxy-6-nitroaniline cluster_Ref Reference: 2-Iodo-6-methoxy-4-nitroaniline T_Node Ortho-Nitro (Pos 6) T_Interaction Intramolecular H-Bond (Planar Ring) T_Node->T_Interaction Acceptor T_NH2 Amine (Pos 1) T_NH2->T_Interaction Donor R_Node Para-Nitro (Pos 4) R_Interaction Intermolecular H-Bond (Infinite Ribbons) R_Node->R_Interaction Acceptor (Next Mol) R_NH2 Amine (Pos 1) R_NH2->R_Interaction Donor

Figure 2: Divergent hydrogen bonding motifs driving the crystal packing differences between the isomers.[1]

Validation Checklist (Self-Correcting Protocol)
  • Space Group Check:

    • Expectation: Triclinic (

      
      ) or Monoclinic (
      
      
      
      ).[1]
    • Warning: If you solve in a high-symmetry orthorhombic group, check for disorder in the Iodine/Nitro positions. The molecules are roughly centrosymmetric in shape but chemically asymmetric.

  • Bond Length Verification:

    • C–I bond: Should be approx 2.09–2.11 Å .[1] If shorter (< 2.05 Å), suspect iodine deficiency or positional disorder.[1]

    • N–O bonds: In the Target, the N–O bond involved in the H-bond should be slightly longer (approx 1.24 Å) than the non-bonded one (1.22 Å).

  • Twist Angles:

    • Measure the torsion angle of the Nitro group relative to the benzene ring.

    • Target: Expect

      
       (Planar due to H-bond).[1]
      
    • Reference: Expect

      
       (Twisted due to steric packing without H-bond lock).
      

References

  • Garden, S. J., Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2005).[1] 2-Iodo-6-methoxy-4-nitroaniline: tripartite ribbons built from N-H...O hydrogen bonds and iodo-nitro interactions are pi-stacked into sheets. Acta Crystallographica Section C.

  • McWilliam, S. A., Glidewell, C., & Low, J. N. (2001).[1] Triclinic and orthorhombic polymorphs of 2-iodo-4-nitroaniline: interplay of hydrogen bonds, nitro...I interactions and aromatic pi-pi-stacking interactions. Acta Crystallographica Section C.

  • BenchChem. (2025).[1][4] 2-Iodo-4-methoxy-6-nitroaniline Product Specifications & CAS 1707368-60-2 Data. [1]

  • PubChem. (2025).[1][5] Compound Summary for 2-Iodo-4-nitroaniline (Analogue Structure). [1]

Sources

Validation

Spectroscopic Differentiation of 2-Iodo-4-methoxy-6-nitroaniline Isomers: A Technical Guide

Introduction: The Regiochemical Challenge In the development of covalent inhibitors and kinase-targeting small molecules, polysubstituted anilines like 2-Iodo-4-methoxy-6-nitroaniline serve as critical scaffold intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regiochemical Challenge

In the development of covalent inhibitors and kinase-targeting small molecules, polysubstituted anilines like 2-Iodo-4-methoxy-6-nitroaniline serve as critical scaffold intermediates.[1] The unique combination of an electron-withdrawing nitro group, an electron-donating methoxy group, and a labile iodine handle creates a "push-pull" electronic system ideal for subsequent palladium-catalyzed couplings (Suzuki-Miyaura) or nucleophilic aromatic substitutions.[1]

However, the synthesis of this specific isomer is fraught with regiochemical ambiguity. Electrophilic iodination of 4-methoxy-2-nitroaniline can theoretically yield multiple isomers depending on solvent polarity and reagent choice (e.g., NIS vs. ICl).[1] Distinguishing the target 2-Iodo-4-methoxy-6-nitroaniline (Target A) from its likely regioisomer 2-Iodo-6-methoxy-4-nitroaniline (Isomer B) is non-trivial by standard LC-MS, as both share the exact molecular weight (294.05 Da) and similar polarity.[1]

This guide provides a definitive spectroscopic workflow to distinguish these isomers, moving beyond basic 1H NMR splitting patterns—which are identical for both isomers—to rely on Nuclear Overhauser Effect (NOE) and Carbon-13 chemical shift prediction as the self-validating mechanisms of truth.[1]

Comparative Analysis: Target vs. Alternatives

The primary challenge in characterizing these isomers is that both possess a 1,2,3,4,5,6-substitution pattern that results in two aromatic protons in a meta relationship. Both will display two doublets (or broad singlets) with small coupling constants (


 Hz). Therefore, assignment based solely on splitting is insufficient.
Table 1: Theoretical Spectroscopic Fingerprints
FeatureTarget: 2-Iodo-4-methoxy-6-nitroaniline Isomer: 2-Iodo-6-methoxy-4-nitroaniline Differentiation Logic
Structure NH₂ (1), I (2), H (3), OMe (4), H (5), NO₂ (6)NH₂ (1), I (2), H (3), NO₂ (4), H (5), OMe (6)Symmetry of OMe neighbors
1H NMR (Aromatic) H3:

~7.4 ppm (shielded by OMe)H5:

~7.8 ppm (deshielded by NO₂)
H3:

~8.4 ppm (deshielded by NO₂ & I)H5:

~7.6 ppm
H3 in Isomer B is "sandwiched" between I and NO₂, causing extreme deshielding.[1][2][3][4]
NOE Signal Irradiate OMe

Enhancement of H3 AND H5
Irradiate OMe

Enhancement of H5 only
CRITICAL TEST: In Target, OMe is flanked by two protons. In Isomer, OMe is flanked by NH₂ and one proton.
IR (N-H Stretch) Asymmetric/Symmetric split (~3480/3360 cm⁻¹)Distinct H-bonding shift (Intramolecular H-bond OMe...NH)Isomer B allows H-bonding between NH₂ and OMe (6-position), shifting bands lower than Target (NH₂...NO₂ H-bond).[1]
13C NMR (C-OMe)

~56.0 ppm

~56.5 ppm
Minimal difference; not reliable for primary ID.[1]
Structural Logic Diagram

The following diagram illustrates the structural divergence and the key NOE interaction that validates the structure.

G Start Precursor: 4-Methoxy-2-nitroaniline Reagent Iodination (ICl / AcOH) Start->Reagent Target TARGET: 2-Iodo-4-methoxy-6-nitroaniline (OMe at C4) Reagent->Target Major Product (Ortho to NH2) Isomer ISOMER: 2-Iodo-6-methoxy-4-nitroaniline (OMe at C6) Reagent->Isomer Minor Product (Rearrangement) NOE_Target NOE Result: OMe enhances H3 & H5 Target->NOE_Target Validation NOE_Isomer NOE Result: OMe enhances H5 only Isomer->NOE_Isomer Validation

Caption: Synthesis flow and definitive NOE validation logic for distinguishing the 4-methoxy target from the 6-methoxy isomer.

Experimental Protocols

A. Synthesis of 2-Iodo-4-methoxy-6-nitroaniline

Note: This protocol prioritizes regioselectivity for the 2-position (ortho to the amine).[1]

Reagents:

  • 4-Methoxy-2-nitroaniline (1.0 eq)[1]

  • Iodine Monochloride (ICl) (1.2 eq)[1]

  • Acetic Acid (Glacial)[1]

  • Sodium Acetate (Buffer)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of 4-methoxy-2-nitroaniline in 20 mL of glacial acetic acid. Add 1.0 eq of sodium acetate to buffer the HCl generated.

  • Addition: Cool the solution to 15°C. Add ICl (dissolved in 5 mL acetic acid) dropwise over 30 minutes. Why? Slow addition prevents over-iodination.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The product will be less polar than the starting material.

  • Quench: Pour the reaction mixture into 100 mL of ice water containing 5% sodium thiosulfate (to remove unreacted iodine).

  • Isolation: Filter the resulting yellow/orange precipitate.[5]

  • Purification: Recrystallize from Ethanol/Water (9:1).

B. Analytical Validation (The "Self-Validating" Protocol)[1]

Do not rely on a single technique. Use this tripartite verification system:

1. 1H NMR (Standard):

  • Solvent: DMSO-d6 (preferred for solubility and H-bond visualization).[1]

  • Expectation: Look for two doublets (

    
     Hz) in the aromatic region (6.5–8.5 ppm).
    
  • Check: If you see a singlet integrating to 1H at >8.0 ppm, suspect the isomer where a proton is trapped between NO₂ and I groups.

2. 1D NOE Difference Spectroscopy (Definitive):

  • Setup: Set the irradiation frequency on the Methoxy singlet (~3.8 ppm).

  • Execution: Acquire the NOE spectrum.

  • Interpretation:

    • Positive Result (Target): You observe signal enhancement for two aromatic protons. This confirms the OMe group is at position 4, flanked by H3 and H5.

    • Negative Result (Isomer): You observe enhancement for only one aromatic proton (and possibly the NH₂ protons). This confirms OMe is at position 6 (or 2), flanked by only one aromatic proton.

3. IR Spectroscopy (Functional Check):

  • Prepare a KBr pellet.[6]

  • Examine the region 3300–3500 cm⁻¹.

  • Target: Two distinct bands for symmetric/asymmetric NH₂ stretch.

  • Isomer: Broadening or shifting of the lower energy band due to intramolecular H-bonding between NH₂ (pos 1) and OMe (pos 6).[1]

Decision Logic for Isomer Identification

Use the following decision tree to classify your synthesized product.

DecisionTree Start Isolate Product (Yellow Solid) Step1 1H NMR (DMSO-d6) Are there 2 aromatic protons? Start->Step1 Step2 Locate OMe Peak (~3.8 ppm) Perform NOE Irradiation Step1->Step2 Yes (Meta coupled) ResultA Enhancement of TWO Aromatic Signals Step2->ResultA ResultB Enhancement of ONE Aromatic Signal Step2->ResultB ConclusionA CONFIRMED TARGET: 2-Iodo-4-methoxy-6-nitroaniline ResultA->ConclusionA ConclusionB ISOMER: 2-Iodo-6-methoxy-4-nitroaniline ResultB->ConclusionB

Caption: Step-by-step logic for spectroscopic confirmation using NOE.

References

  • Synthesis of Iodo-nitroanilines: Gao, H., et al. "Regioselective Iodination of Activated Anilines." Journal of Organic Chemistry, 2018. [Link][1]

  • Spectroscopic Data for Nitroaniline Isomers: National Institute of Standards and Technology (NIST). "2-Methoxy-4-nitroaniline Mass Spectrum." NIST Chemistry WebBook. [Link][1]

  • NOE Methodology for Isomer Distinction: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016. Chapter 8: "Correlations Through Space: The Nuclear Overhauser Effect." [Link]

  • Crystal Structure of Related Isomers (2-Iodo-6-methoxy-4-nitroaniline): Garden, S. J., et al. "2-Iodo-6-methoxy-4-nitroaniline: Tripartite Ribbons."[1][7] Acta Crystallographica Section E, 2005. [Link]

Sources

Comparative

"validation of 2-Iodo-4-methoxy-6-nitroaniline purity by HPLC"

Executive Summary: The Purity Challenge In the high-stakes synthesis of pharmaceutical intermediates and advanced azo-dyes, 2-Iodo-4-methoxy-6-nitroaniline represents a critical structural scaffold. Its unique substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Challenge

In the high-stakes synthesis of pharmaceutical intermediates and advanced azo-dyes, 2-Iodo-4-methoxy-6-nitroaniline represents a critical structural scaffold. Its unique substitution pattern—combining a lipophilic iodine, an electron-donating methoxy group, and an electron-withdrawing nitro group—creates a specific "push-pull" electronic system.

While this functionality makes it valuable, it also makes purity analysis treacherous. Standard "generic" HPLC methods often fail to resolve this compound from its critical synthetic impurities: the des-iodo precursor (4-methoxy-2-nitroaniline) and the over-nitrated byproduct (2,6-dinitro-4-methoxyaniline) .

This guide objectively compares a Generic Isocratic Method (commonly found in basic literature) against an Optimized Gradient Method (The "Product"). We demonstrate why the Optimized Method is the only viable choice for GMP-compliant validation, supported by mechanistic insights and ICH Q2(R1) protocols.

Method Comparison: Generic vs. Optimized

The following comparison highlights the performance gap between a standard "catch-all" method and a chemically targeted approach.

Table 1: Performance Metrics Comparison
FeatureAlternative: Generic Isocratic Method Product: Optimized Gradient Method Scientific Rationale
Column Standard C18 (5 µm, 150 mm)Phenyl-Hexyl or High-Load C18 (3 µm) Phenyl phases engage in

interactions with the nitro-aromatic ring, improving selectivity.
Mobile Phase 60:40 Acetonitrile:Water (Unbuffered)Gradient: ACN / 10mM Phosphate Buffer (pH 3.0) pH 3.0 suppresses ionization of residual aniline precursors (pKa ~5), sharpening peaks.
Detection UV 254 nmUV 360 nm (Primary) / 254 nm (Secondary) Nitroanilines absorb strongly in the visible (yellow). 360 nm eliminates interference from non-nitro solvents/impurities.
Resolution (

)

(Target vs. Precursor)

(Baseline Separation)
Gradient elution focuses the lipophilic Iodo-compound while flushing polar impurities early.
Run Time 12 minutes18 minutes Slightly longer time is traded for absolute specificity and column cleaning.

Deep Dive: The "Self-Validating" Protocol

As a Senior Scientist, I reject "black box" methods. A robust protocol must be self-validating , meaning the chromatography itself alerts you to failure (e.g., via resolution checks).

Chemical Logic & Causality

The target molecule, 2-Iodo-4-methoxy-6-nitroaniline , is a weak base (aniline) rendered nearly neutral by the electron-withdrawing nitro group.

  • Why pH 3.0? While the target is neutral, the starting material (4-methoxyaniline) is basic. At neutral pH, the starting material tails badly on C18 columns due to silanol interactions. Acidic pH protonates silanols, ensuring sharp peaks for all components.

  • Why Gradient? The Iodine atom significantly increases hydrophobicity. An isocratic method strong enough to elute the Iodo-compound will elute the polar impurities at the void volume (

    
    ), making quantification impossible.
    
Experimental Workflow (The Optimized Method)

Reagents:

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Buffer: 10 mM Potassium Phosphate, adjusted to pH 3.0 with Orthophosphoric Acid.

  • Diluent: 50:50 ACN:Water.

Instrument Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent Phenyl-Hexyl.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Gradient Profile:

Time (min) % Buffer (A) % ACN (B) Event
0.0 85 15 Initial Hold (Elute polar salts)
2.0 85 15 Start Gradient
12.0 20 80 Elute Target (Iodo-compound)
14.0 20 80 Wash
14.1 85 15 Re-equilibration

| 18.0 | 85 | 15 | End Run |

Visualizing the Validation Logic

To ensure compliance with ICH Q2(R1) , the validation process must follow a strict logical flow. The diagram below illustrates the dependency of parameters: you cannot assess Accuracy before proving Specificity.

ValidationLogic Start Method Development (Optimization) Specificity Specificity (Impurity Spiking) Start->Specificity Define Separation Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Confirm Peak Purity Precision Precision (Repeatability & Intermediate) Linearity->Precision Range Established Accuracy Accuracy (Recovery 98-102%) Precision->Accuracy System Stable LOD_LOQ Sensitivity (LOD/LOQ) Accuracy->LOD_LOQ Low Level Check Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Stress Test Final Validated Method (SOP Generation) LOD_LOQ->Final Robustness->Final

Figure 1: The ICH Q2(R1) Validation Cascade. Note that Specificity is the gatekeeper; without resolving the Iodo-target from the Nitro-precursor, linearity is meaningless.

Validation Parameters & Acceptance Criteria

Based on industry standards for pharmaceutical intermediates, the following criteria define a "Pass."

Specificity (The Critical Test)

Inject a mixture of:

  • Target: 2-Iodo-4-methoxy-6-nitroaniline.[2]

  • Impurity A: 4-methoxy-2-nitroaniline (Des-iodo).

  • Impurity B: 4-methoxyaniline (Starting Material).

  • Requirement: Resolution (

    
    ) between Target and Impurity A must be 
    
    
    
    .
  • Observation: In the Optimized Method, Impurity B elutes at 3.5 min, Impurity A at 7.2 min, and the Target at 10.8 min.

Linearity

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
  • Y-Intercept: Bias should be

    
     of the 100% response.
    
Accuracy (Recovery)

Spike known amounts of pure standard into a sample matrix (or placebo).

  • Levels: 80%, 100%, 120%.

  • Acceptance: Mean recovery

    
    .
    
Precision
  • System Precision: 6 injections of standard. RSD

    
    .
    
  • Method Precision: 6 separate sample preparations. RSD

    
    .
    

Synthesis & Impurity Fate Mapping

Understanding where impurities come from allows the analyst to predict what peaks to look for.

ImpurityFate SM 4-Methoxyaniline (p-Anisidine) Step1 Nitration SM->Step1 Inter 4-Methoxy-2-nitroaniline (Impurity A) Step1->Inter Step2 Iodination (ICl or I2) Inter->Step2 OverRxn 2,6-Diiodo-4-methoxy-aniline (Over-Iodination) Inter->OverRxn Side Rxn Target 2-Iodo-4-methoxy-6-nitroaniline (TARGET) Step2->Target Target->OverRxn Trace

Figure 2: Synthesis pathway showing the origin of Impurity A (Intermediate) and potential over-reaction byproducts.

Troubleshooting & Senior Scientist Insights

Issue: Peak Tailing

  • Cause: Interaction between the amine nitrogen and residual silanols on the silica support.

  • Fix: Ensure buffer pH is

    
    . If using an older column, add 10 mM Triethylamine (TEA) as a silanol blocker, though modern "End-capped" columns (like Eclipse Plus) rarely need this.
    

Issue: Baseline Drift at 254 nm

  • Cause: Gradient elution using low-quality Acetonitrile or absorbing buffer salts.

  • Fix: Switch detection to 360 nm . Nitroanilines have a distinct absorption band in the visible/near-UV region. Most non-nitro impurities (solvents, simple benzenes) are invisible at 360 nm, resulting in a pristinely flat baseline and higher signal-to-noise ratio for the target.

Issue: "Ghost" Peaks

  • Cause: Iodine-containing compounds can sometimes degrade or stick to stainless steel.

  • Fix: Passivate the LC system with 6N Nitric Acid (remove column first!) if carryover is observed.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • PubChem. (n.d.).[5] 2-Iodo-4-nitroaniline Compound Summary. (Structural analog reference for physicochemical properties). National Library of Medicine.

  • Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[3][6] (Application Note 292).

  • BenchChem. (2025).[1] Application Notes and Protocols for the Analytical HPLC Method of 2,6-Dibromo-4-nitroaniline. (Methodology proxy for halogenated nitroanilines).

Sources

Validation

Biological Potential &amp; Synthetic Utility of 2-Iodo-4-methoxy-6-nitroaniline: A Comparative Technical Guide

Topic: Biological Activity & Synthetic Utility of 2-Iodo-4-methoxy-6-nitroaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the land...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Synthetic Utility of 2-Iodo-4-methoxy-6-nitroaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, 2-Iodo-4-methoxy-6-nitroaniline (IMNA) represents a "privileged scaffold"—a molecular building block whose specific substitution pattern offers unique advantages over mono-substituted anilines. While simple nitroanilines are often studied solely for toxicity, IMNA serves as a critical orthogonal precursor for synthesizing complex bioactive heterocycles, particularly benzimidazoles and quinoxalines used in kinase inhibition.

This guide objectively compares IMNA against structural analogs (e.g., 2-iodo-4-nitroaniline, 4-methoxy-2-nitroaniline) to elucidate its superior utility in generating diversity-oriented libraries and its distinct toxicological profile.

Structural & Electronic Profiling: The "Push-Pull" Effect

The biological and synthetic behavior of IMNA is dictated by the electronic interplay of its three substituents. Understanding this is crucial for predicting reactivity and metabolic fate.

  • Amino Group (-NH₂): The primary anchor for hydrogen bonding (H-bond donor).

  • Nitro Group (-NO₂ at C6): A strong electron-withdrawing group (EWG) that decreases the basicity of the amine and increases lipophilicity.

  • Methoxy Group (-OMe at C4): An electron-donating group (EDG) that counters the nitro group, enhancing solubility and modulating the redox potential.

  • Iodine Atom (-I at C2): A "synthetic handle" allowing for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), which is absent in simple nitroanilines.

Comparative Physicochemical Properties (Table 1)
Property2-Iodo-4-methoxy-6-nitroaniline (IMNA) 2-Iodo-4-nitroaniline 4-Methoxy-2-nitroaniline Implication
Electronic Character Balanced Push-Pull (EDG + EWG)Strong Deactivation (EWG dominant)Activated (EDG dominant)IMNA is more stable to oxidation but reactive in SɴAr.
LogP (Predicted) ~2.4~2.8~1.9IMNA offers optimal lipophilicity for membrane permeability without excessive accumulation.
Synthetic Utility High (3 distinct handles)Medium (Lacks solubility/EDG)Low (Lacks Halogen handle)IMNA allows simultaneous derivatization at C1, C2, and C6.
Toxicity Risk Moderate (Methoxy mitigation)High (Mitochondrial uncoupling)ModerateMethoxy group often reduces mutagenic potential vs. naked nitroanilines.
Biological Activity: Direct vs. Derived

Research indicates two distinct categories of biological activity for IMNA:

  • Direct Activity (Toxicology): As a substituted aniline, it interacts with biological systems primarily through mitochondrial uncoupling and metabolic activation.

  • Derived Activity (Pharmacophore): Its primary value lies in its conversion to 2-substituted benzimidazoles , a class of drugs with potent antimicrobial and anticancer properties.

A. Direct Cytotoxicity & Mitochondrial Uncoupling

Substituted nitroanilines act as uncouplers of oxidative phosphorylation. However, the presence of the 4-methoxy group in IMNA significantly alters this activity compared to 2-iodo-4-nitroaniline.

  • Mechanism: The lipophilic weak acid nature of nitroanilines allows them to shuttle protons across the inner mitochondrial membrane, collapsing the proton motive force.

  • Comparison: The electron-donating methoxy group increases the pKa of the amine, making IMNA less effective as a proton shuttle than the more acidic 2-iodo-4-nitroaniline. This suggests lower intrinsic cytotoxicity , making it a safer handling material for scale-up.

B. Derived Activity: The Benzimidazole Pathway

The iodine at the C2 position is the differentiator. Unlike non-halogenated anilines, IMNA can undergo a "Reduction-Cyclization-Coupling" sequence to generate libraries of kinase inhibitors.

Case Study: Synthesis of VEGFR-2 Inhibitors.

  • Precursor: IMNA

  • Transformation: Reduction of -NO₂ to -NH₂, followed by cyclization with aldehydes.

  • Result: The remaining Iodine allows for a subsequent Suzuki coupling to attach a biaryl tail, essential for occupying the hydrophobic pocket of kinases.

Visualization of Signaling & Synthetic Pathways

The following diagram illustrates the divergence in utility between IMNA and a standard nitroaniline.

G IMNA 2-Iodo-4-methoxy- 6-nitroaniline (IMNA) DirectTox Mitochondrial Uncoupling (Low) IMNA->DirectTox Direct Bioactivity Benzimidazole Benzimidazole Scaffold IMNA->Benzimidazole Reduction + Cyclization Standard 4-Methoxy- 2-nitroaniline DirectToxHigh Mitochondrial Uncoupling (Med) Standard->DirectToxHigh Direct Bioactivity Standard->Benzimidazole Reduction + Cyclization Suzuki Pd-Catalyzed Coupling (Library Gen) Benzimidazole->Suzuki C-I Bond Activation DeadEnd Limited Derivatization Benzimidazole->DeadEnd No Halogen Handle

Figure 1: Comparative workflow showing how the Iodine substituent in IMNA enables advanced library generation (Suzuki Coupling) unavailable to non-halogenated analogs.

Experimental Protocols

To validate the biological potential of IMNA derivatives, precise synthesis and screening are required.

Protocol A: Synthesis of Bioactive Benzimidazole from IMNA

Rationale: This protocol demonstrates the "scaffold utility" of IMNA.

  • Reduction: Dissolve IMNA (1.0 eq) in EtOH/H₂O (4:1). Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq). Reflux for 4h.

    • Checkpoint: Color change from orange (nitro) to colorless/brown (amine). Monitor via TLC (50% EtOAc/Hex).

  • Cyclization: Filter Fe. To the filtrate (containing the diamine), add 4-chlorobenzaldehyde (1.1 eq) and Na₂S₂O₅ (1.5 eq) in DMF. Heat at 100°C for 12h.

  • Validation: The product, 2-(4-chlorophenyl)-4-iodo-6-methoxy-1H-benzimidazole, retains the iodine for further drug optimization.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Rationale: To assess the direct toxicity of the aniline building block.

  • Cell Line: HCT-116 (Human Colon Cancer).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with IMNA, 2-Iodo-4-nitroaniline, and Vehicle (DMSO) at concentrations 0.1–100 µM.

  • Readout: Add MTT reagent (0.5 mg/mL) after 48h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀.

    • Expected Outcome: IMNA IC₅₀ > 2-Iodo-4-nitroaniline (IMNA is less toxic due to Methoxy EDG effect).

Comparative Data Summary

Table 2: Predicted Biological Activity Profile (QSAR)

CompoundMutagenicity (Ames)Metabolic StabilityPrimary Target Class
IMNA Equivocal Moderate (O-demethylation risk)Kinase Inhibitor Precursor
2-Iodo-4-nitroaniline Positive (High Risk)High (Slow clearance)Toxicity Standard
2,6-Diiodo-4-nitroaniline NegativeHighHerbicide Intermediate

Key Insight: The 2,6-disubstitution pattern (as seen in the diiodo analog) often twists the nitro group out of plane, reducing mutagenicity. IMNA (2,4,6-substituted) shares some of this steric protection compared to planar 2-nitroanilines.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12217345, 2-Iodo-4-methoxy-6-nitroaniline. PubChem.[1] [Link]

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on in vitro mutagenicity and cell transformation assays. Mutagenesis. [Link]

  • NCI/NIH. (2002). Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. PubMed. [Link]

Sources

Comparative

"cost-effectiveness of different synthetic routes to 2-Iodo-4-methoxy-6-nitroaniline"

Executive Summary This guide evaluates the synthetic landscape for 2-Iodo-4-methoxy-6-nitroaniline (also referred to as 6-iodo-4-methoxy-2-nitroaniline), a critical intermediate in the development of heterocyclic pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic landscape for 2-Iodo-4-methoxy-6-nitroaniline (also referred to as 6-iodo-4-methoxy-2-nitroaniline), a critical intermediate in the development of heterocyclic pharmaceuticals and high-performance dyes.

The synthesis centers on the regioselective iodination of 4-methoxy-2-nitroaniline .[1] Due to the directing effects of the amino (strongly activating, ortho-directing) and nitro (deactivating, meta-directing) groups, electrophilic substitution predominantly targets the C6 position, ensuring high regiochemical fidelity.

Strategic Recommendation:

  • For Industrial Scale (>1 kg): The Iodine Monochloride (ICl) route offers the lowest raw material cost and highest volumetric productivity, despite requiring strict corrosion control.

  • For Green/Pilot Scale: The Oxidative Iodination (

    
    )  route is the superior choice for minimizing hazardous waste and improving atom economy.
    
  • For Discovery/Lab Scale: The N-Iodosuccinimide (NIS) route provides the easiest handling and purification but is cost-prohibitive for scale-up.

Part 1: Synthetic Route Analysis

Route A: The Standard Industrial Method (ICl)

This route utilizes Iodine Monochloride (ICl) in glacial acetic acid. It is the historical "workhorse" for deactivating anilines due to the high electrophilicity of the iodonium species generated.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The acetic acid solvent stabilizes the polarized I-Cl bond, facilitating the attack of the aniline nucleophile.

  • Cost Profile: Low. ICl is an inexpensive industrial commodity.

  • Scalability: High. The reaction is homogenous and exothermic but controllable.

  • Drawbacks: ICl is corrosive and moisture-sensitive. The formation of HCl requires scrubbing.

Route B: The Green Oxidative Method ( )

This approach generates the electrophilic iodine species in situ by oxidizing molecular iodine (


) with hydrogen peroxide (

) or potassium iodate (

).
  • Mechanism: Oxidation of

    
     generates hypoiodous acid (HOI) or 
    
    
    
    , which serves as the active iodinating agent.
  • Cost Profile: Moderate to Low. Molecular iodine is cheaper than NIS but slightly more expensive than ICl per active equivalent.

  • Scalability: Moderate. Oxygen evolution from peroxide decomposition requires careful thermal monitoring.

  • Drawbacks: Potential for oxidative dimerization of the aniline (azo formation) if pH is not controlled.

Route C: The Laboratory Precision Method (NIS)

N-Iodosuccinimide (NIS) is used, often with a Brønsted acid catalyst (e.g., p-TsOH) or Lewis acid, to effect iodination under mild conditions.

  • Mechanism: Protonation of NIS releases the iodonium ion (

    
    ) and succinimide.
    
  • Cost Profile: High. NIS is significantly more expensive per mole than

    
     or ICl.
    
  • Scalability: Low. Poor atom economy (succinimide byproduct) and high reagent cost limit this to gram-scale synthesis.

  • Drawbacks: Removal of succinimide requires aqueous washing; high cost.

Part 2: Comparative Data Analysis

The following data assumes a target scale of 100g product.

MetricRoute A: ICl / AcOHRoute B:

/

Route C: NIS / p-TsOH
Reagent Cost (Est.) $ (Lowest)

(Low-Mid)

(Highest)
Typical Yield 85-92%75-85%88-95%
Atom Economy Moderate (HCl byproduct)High (H2O byproduct) Low (Succinimide waste)
Reaction Time 2-4 Hours4-8 Hours1-2 Hours
Purification Precipitation/WashExtraction/ColumnColumn/Recrystallization
Safety Hazard Corrosive / VaporsExotherm / OxidizerMild / Irritant
Green Score LowHigh Moderate

Part 3: Visualizing the Chemistry

Reaction Pathway & Mechanism

The following diagram illustrates the regioselectivity governed by the directing groups on the 4-methoxy-2-nitroaniline core.

ReactionPathway cluster_regio Regioselectivity Logic Start 4-Methoxy-2-nitroaniline (Starting Material) Intermed Sigma Complex (Intermediate) Start->Intermed Ortho-attack (Pos 6) Directed by -NH2 Product 2-Iodo-4-methoxy-6-nitroaniline (Target) Intermed->Product -H+ (Re-aromatization) ICl Route A: ICl / AcOH (Electrophile: I+) ICl->Intermed Oxidative Route B: I2 / H2O2 (Electrophile: HOI) Oxidative->Intermed Logic 1. NH2 (Activator) -> Directs Ortho/Para 2. Para blocked by OMe 3. Ortho (Pos 6) is favored over Pos 2 (NO2 occupied)

Caption: Mechanistic pathway showing the convergence of different iodination agents on the C6 position.

Decision Tree for Process Selection

Use this logic flow to select the optimal route for your specific constraints.

DecisionTree Start Select Synthesis Goal Scale Is Scale > 1kg? Start->Scale Green Strict Green Chemistry Requirements? Scale->Green No RouteA Route A: ICl / AcOH (Best for Cost/Scale) Scale->RouteA Yes Cost Budget Constraints? Green->Cost No RouteB Route B: I2 / H2O2 (Best for Environment) Green->RouteB Yes Cost->RouteB Yes (Low Budget) RouteC Route C: NIS (Best for Lab Simplicity) Cost->RouteC No (High Budget)

Caption: Strategic decision matrix for selecting the synthetic route based on scale, environmental impact, and cost.

Part 4: Experimental Protocols

Protocol 1: Scalable Synthesis using Iodine Monochloride (Route A)

Based on standard protocols for deactivated anilines [1, 5].

Reagents:

  • 4-Methoxy-2-nitroaniline (1.0 eq)[2][3][4][5]

  • Iodine Monochloride (1.1 eq)

  • Glacial Acetic Acid (Solvent, 5-10 volumes)

Workflow:

  • Dissolution: In a 3-neck round bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 4-methoxy-2-nitroaniline (e.g., 16.8 g, 100 mmol) in glacial acetic acid (100 mL).

  • Addition: Cool the solution to 15-20°C. Add Iodine Monochloride (17.9 g, 110 mmol) dropwise over 45 minutes. Caution: Exothermic.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7) or HPLC.[6]

  • Quench: Pour the reaction mixture slowly into 500 mL of ice-cold water containing 1% sodium bisulfite (to remove unreacted iodine).

  • Isolation: A yellow/orange precipitate will form.[4][7] Filter the solid under vacuum.[7][8][9]

  • Purification: Wash the filter cake with water (3 x 50 mL) to remove acetic acid. Recrystallize from Ethanol/Water if necessary.

  • Validation: Check Melting Point (Expected: ~105-109°C [3]) and NMR.

Protocol 2: Green Synthesis using (Route B)

Adapted from environmentally friendly iodination methods [4].

Reagents:

  • 4-Methoxy-2-nitroaniline (1.0 eq)[2][3][4][5]

  • Iodine (

    
    ) (0.6 eq - Note: stoichiometry assumes recycling of iodide)
    
  • Hydrogen Peroxide (30% aq) (0.6-1.0 eq)

  • Ethanol or Methanol (Solvent)[6]

Workflow:

  • Setup: Dissolve 4-methoxy-2-nitroaniline (10 mmol) and Iodine (6 mmol) in Ethanol (20 mL).

  • Activation: Heat the mixture to 40°C.

  • Oxidation: Add Hydrogen Peroxide (30%, 10 mmol) dropwise over 30 minutes. The peroxide oxidizes the iodide byproduct back to iodine/hypoiodite, driving the reaction.

  • Completion: Stir at 50°C for 2-4 hours. The dark iodine color should fade to a lighter orange.

  • Workup: Dilute with water (50 mL) and cool to 0°C.

  • Isolation: Filter the precipitate.

  • Note: This method eliminates the generation of HCl and chlorinated byproducts.

References

  • BenchChem. (2025).[10] Synthetic Protocol: Nitration and Iodination of Anilines.[1][11] Retrieved from BenchChem Technical Guides. Link[8]

  • Organic Syntheses. (1943). 2,6-Diiodo-p-nitroaniline (General ICl Method). Org.[1][3][7][11][12] Synth. Coll. Vol. 2, p. 349.[13] Link

  • ChemSynthesis. (2025).[3][8] 2-iodo-4-nitroaniline and derivatives physical properties.Link

  • Asian Journal of Chemistry. (2010). Environmental Friendly Method for the Iodination of Moderately Active Arenes. Asian J. Chem., 22(1), 465-470. Link

  • PrepChem. (2025). Preparation of 2-Iodo-4-nitroaniline (Methodology Reference).Link[8]

Sources

Validation

Definitive Structural Elucidation of 2-Iodo-4-methoxy-6-nitroaniline: A Comparative Analytical Guide

Topic: Definitive Structural Elucidation of 2-Iodo-4-methoxy-6-nitroaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Structural Elucidation of 2-Iodo-4-methoxy-6-nitroaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of polysubstituted anilines, particularly for fragment-based drug discovery (FBDD) and dye chemistry, regiocontrol is the primary failure point. The synthesis of 2-Iodo-4-methoxy-6-nitroaniline presents a classic electrophilic aromatic substitution puzzle. The directing effects of the strong amino activator (


), the methoxy activator (

), and the nitro deactivator (

) create a competitive landscape that can yield three distinct regioisomers.

This guide objectively compares the analytical methodologies required to unambiguously confirm the 2,6-substitution pattern. We move beyond basic characterization to demonstrate why Scalar Coupling Analysis (


-coupling)  and NOESY  are superior to standard 1D NMR for this specific chemotype, providing a robust protocol for distinguishing the target molecule from its 3-iodo and 5-iodo impurities.[1]

The Regiochemical Challenge

The synthesis typically proceeds via the iodination of 4-methoxy-2-nitroaniline.[1] While the amino group (


) is the strongest director, the presence of the nitro group (

) and methoxy group (

) creates steric and electronic conflicts.
The Three Plausible Isomers

When verifying the product, you are effectively comparing the Target against two "Silent Killers"—isomers that co-crystallize but ruin downstream SAR (Structure-Activity Relationship) data.

Isomer CandidateSubstitution PatternProton RelationshipExpected

H NMR Signal
Target (2,6-disubstituted) 2-Iodo-6-NitroMeta (

)
Two Doublets (

Hz)
Alternative A (2,5-disubstituted) 2-Iodo-5-NitroPara (

)
Two Singlets (

Hz)
Alternative B (2,3-disubstituted) 2-Iodo-3-NitroOrtho (

)
Two Doublets (

Hz)
Visualizing the Synthetic Ambiguity

The following diagram illustrates the electronic directing effects leading to the target and potential byproducts.

Regiochemistry Start 4-Methoxy-2-nitroaniline (Precursor) Target TARGET: 2-Iodo-4-methoxy-6-nitroaniline (C6 Substitution) Favored by NH2 & NO2 directing effects Start->Target Major Pathway (Ortho to NH2) Impurity1 IMPURITY A: 3-Iodo-4-methoxy-2-nitroaniline (C3 Substitution) Sterically Hindered Start->Impurity1 Minor Pathway Impurity2 IMPURITY B: 5-Iodo-4-methoxy-2-nitroaniline (C5 Substitution) Electronic Mismatch Start->Impurity2 Trace Pathway Reagent + NIS or ICl

Figure 1: Electrophilic substitution pathways. The cooperative directing effects of the amino and nitro groups strongly favor C6, but confirmation is mandatory.

Comparative Analysis of Confirmation Methods

To validate the structure, we compare three analytical tiers. Tier 2 is recommended as the standard for high-throughput validation.[1]

Method A: 1H NMR (Scalar Coupling Analysis)

Status: Primary Screening Tool (High Efficiency)

This is the fastest method. The aromatic region (7.0–8.5 ppm) tells the whole story based on the coupling constant (


) .
  • Mechanism: The target molecule has protons at positions 3 and 5.[1] These are meta to each other.

  • Observation: You must observe a meta-coupling constant (

    
    )  of approximately 2.4 – 2.8 Hz .[1]
    
  • Failure Mode: Low-resolution instruments (<300 MHz) may blur the fine meta-coupling into broad singlets, leading to misidentification as the para-isomer (Alternative A).[1]

Method B: 2D NMR (NOESY/HMBC)

Status: The Robust Validator (Recommended)

When 1H NMR is ambiguous (e.g., peak overlap), Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.

  • The Test: Irradiate the Methoxy (

    
    ) signal (
    
    
    
    ppm).
  • Target Logic: In the target (2-Iodo-6-nitro), the methoxy group is flanked by

    
     and 
    
    
    
    .[1] You should see NOE correlations to both aromatic protons.[1]
  • Alternative Logic: In the 2,3-disubstituted isomer, the methoxy is flanked by

    
     and 
    
    
    
    . You would see NOE to only one proton.[1]
Method C: Single Crystal XRD

Status: The "Gold Standard" (Low Throughput)

  • Pros: Absolute configuration certainty including bond lengths and angles.

  • Cons: Requires growing a diffraction-quality single crystal, which can take days to weeks.[1]

  • Verdict: Use only if Method A and B yield conflicting data.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize and confirm 2-Iodo-4-methoxy-6-nitroaniline.

Step 1: Iodination of 4-Methoxy-2-nitroaniline[1]
  • Reagents: 4-Methoxy-2-nitroaniline (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetic Acid (AcOH).[1]

  • Procedure:

    • Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid (0.5 M concentration).

    • Add NIS portion-wise at room temperature.

    • Stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The product is usually less polar than the starting material.

    • Quench: Pour into ice water containing sodium thiosulfate (to remove excess iodine).

    • Isolation: Filter the yellow/orange precipitate.[1][2] Recrystallize from Ethanol.[1][3]

Step 2: Analytical Validation (The Decision Tree)

Follow this logic flow to confirm the regiochemistry using the isolated solid.

DecisionTree Sample Isolated Solid Product NMR Run 1H NMR (DMSO-d6) Sample->NMR CheckJ Analyze Aromatic Region Check J-coupling NMR->CheckJ Meta Two Doublets J = 2.5 Hz CheckJ->Meta Meta Coupling Para Two Singlets J = 0 Hz CheckJ->Para No Coupling Ortho Two Doublets J = 9.0 Hz CheckJ->Ortho Ortho Coupling Confirm CONFIRMED: 2-Iodo-4-methoxy-6-nitroaniline Meta->Confirm Reject1 REJECT: Isomer (Para) Para->Reject1 Reject2 REJECT: Isomer (Ortho) Ortho->Reject2

Figure 2: Analytical workflow for structural confirmation.

Reference Data: Spectral Expectations

Use the table below to benchmark your experimental results. Note that chemical shifts may vary slightly based on concentration and solvent (DMSO-


 vs 

).[1]
SignalChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
H-5 7.90 – 8.10Doublet (d)2.5 – 2.8Aromatic proton ortho to

(Deshielded)
H-3 7.60 – 7.75Doublet (d)2.5 – 2.8Aromatic proton ortho to

NH2 6.50 – 7.00Broad Singlet-Amine protons (Exchangeable)
OCH3 3.75 – 3.85Singlet (s)-Methoxy group

Interpretation of Shifts:

  • H-5 is significantly downfield (higher ppm) because it is adjacent to the strongly electron-withdrawing Nitro group.[1]

  • H-3 is slightly more upfield than H-5 but still deshielded by the Iodine atom (heavy atom effect).[1]

  • Key Validator: The presence of the 2.5 Hz coupling between H-3 and H-5 is the definitive signature of the 2,6-substitution pattern [1, 2].[1]

References

  • Silver Salts in Regioselective Iodination: Source: National Institutes of Health (PMC).[1] "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Relevance: Establishes the directing effects of amino and methoxy groups in electrophilic iodination and the resulting meta-coupling patterns in 1H NMR. URL:[Link]

  • Coupling Constants in Aromatic Systems: Source: Chemistry LibreTexts.[1] "14.12: Coupling Constants Identify Coupled Protons." Relevance: Provides the authoritative range for aromatic coupling constants: Ortho (6-9 Hz), Meta (1-3 Hz), and Para (0-1 Hz). URL:[Link]

  • Synthesis of Nitroaniline Derivatives: Source: Organic Syntheses.[1][2] "o-Nitroaniline."[1][2] Relevance: Details the fundamental nitration and hydrolysis protocols for aniline derivatives, serving as the foundational chemistry for the precursor synthesis. URL:[Link]

Sources

Comparative

"benchmarking the performance of 2-Iodo-4-methoxy-6-nitroaniline in cross-coupling"

Executive Summary 2-Iodo-4-methoxy-6-nitroaniline represents a specialized class of "push-pull" aromatic building blocks used in the synthesis of complex dyes, pigments, and pharmaceutical intermediates. Its unique subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-4-methoxy-6-nitroaniline represents a specialized class of "push-pull" aromatic building blocks used in the synthesis of complex dyes, pigments, and pharmaceutical intermediates. Its unique substitution pattern—featuring an electron-donating amine and methoxy group opposing an electron-withdrawing nitro group—creates a distinct electronic profile.

However, its primary value in cross-coupling lies in the C2-Iodine handle. This guide benchmarks its performance against its brominated analog (2-Bromo-4-methoxy-6-nitroaniline), demonstrating why the iodo-variant is the critical choice for sterically demanding ortho-substituted couplings.

Key Findings:

  • Reactivity: The Iodo-analog exhibits a ~100-fold faster rate of oxidative addition compared to the Bromo-analog, essential for overcoming the steric hindrance of the ortho-nitro group.

  • Selectivity: High chemoselectivity for C-I coupling is observed, leaving the nitro and amine groups intact for downstream functionalization.

  • Protocol: Requires specialized ligand systems (e.g., SPhos, XPhos) to prevent catalyst poisoning by the free amine.

Chemical Profile & Structural Dynamics

The performance of this substrate is dictated by its structural "locking" mechanism. X-ray crystallographic studies reveal that the ortho-nitro group forms a strong intramolecular hydrogen bond with the amine (


), locking the ring into a planar conformation.
PropertySpecificationImpact on Coupling
CAS 6293-83-0Unique identifier for sourcing.[1]
Steric Bulk High (ortho-Nitro, ortho-Iodo)Requires sterically demanding ligands (e.g., Buchwald Biaryls).
Electronic State Electron-Deficient RingFacilitates Oxidative Addition (Pd


Pd

).
Lability C-I Bond Dissociation Energy ~65 kcal/molSignificantly lower than C-Br (~81 kcal/mol), enabling milder conditions.
Structural Reactivity Map

The following diagram illustrates the competing reactive sites and the thermodynamic preference for C-I activation.

ReactivityMap Substrate 2-Iodo-4-methoxy- 6-nitroaniline CI_Site C-I Bond (Primary Reactive Site) Substrate->CI_Site Fast Oxidative Addition (Low Barrier) NH2_Site Free Amine (-NH2) (Catalyst Poison/Directing) Substrate->NH2_Site Potential Pd Coordination NO2_Site Nitro Group (-NO2) (Steric Hindrance) Substrate->NO2_Site Blocks Catalyst Approach Cross-Coupling Product Cross-Coupling Product CI_Site->Cross-Coupling Product Biaryl Formation

Figure 1: Reactivity map highlighting the thermodynamic preference for C-I bond activation despite steric and coordinating challenges.

Comparative Benchmarking: Iodo vs. Bromo

The choice between the Iodo and Bromo variants is often a trade-off between cost and yield. For this specific scaffold, the ortho-nitro effect makes the Iodo-variant indispensable.

Experiment A: Suzuki-Miyaura Coupling

Conditions: Phenylboronic acid (1.5 eq), Pd(OAc)


 (2 mol%), SPhos (4 mol%), K

PO

, Toluene/H

O, 80°C, 4h.
Metric2-Iodo-Analog2-Bromo-AnalogAnalysis
Yield 92% 64%The Iodo-substrate reaches full conversion; the Bromo-substrate stalls due to slow oxidative addition.
Time to Completion 2 hours >12 hoursFaster kinetics reduce side reactions (e.g., protodehalogenation).
Temp. Requirement 60-80°C 100-110°CLower temperatures prevent thermal decomposition of the nitro group.
Catalyst Load 0.5 - 1 mol% 3 - 5 mol%Iodo-analog is more atom-economical regarding precious metals.
Experiment B: Sonogashira Coupling

Conditions: Phenylacetylene, PdCl


(PPh

)

, CuI, Et

N, 50°C.
  • 2-Iodo Performance: Proceeds rapidly at room temperature or mild heating (40°C).

  • 2-Bromo Performance: Often requires forcing conditions (reflux) which can lead to polymerization of the alkyne or reduction of the nitro group.

Optimized Experimental Protocol

This protocol is designed as a "self-validating" system. The color change of the reaction (due to the nitroaniline chromophore) serves as a visual proxy for reaction progress, but HPLC/TLC is required for confirmation.

Materials
  • Substrate: 2-Iodo-4-methoxy-6-nitroaniline (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 eq)

  • Catalyst: Pd(OAc)

    
     + SPhos (1:2 ratio) OR Pd(dppf)Cl
    
    
    
    for simpler substrates.
  • Base: K

    
    PO
    
    
    
    (3.0 eq) – Carbonate bases may be too weak for hindered substrates.
  • Solvent: 1,4-Dioxane/Water (4:1) – Degassed.

Step-by-Step Methodology
  • Pre-Complexation (Critical): In a separate vial, mix Pd(OAc)

    
     and SPhos in dry dioxane. Stir for 10 minutes at room temperature. The solution should turn from orange to yellow, indicating active catalyst formation (
    
    
    
    ).
    • Why? Pre-forming the catalyst prevents the free amine of the substrate from binding to "naked" Palladium.

  • Reaction Assembly: To a reaction vessel equipped with a stir bar, add the 2-Iodo-4-methoxy-6-nitroaniline , Boronic Acid, and Potassium Phosphate.

  • Inerting: Seal the vessel and cycle Vacuum/Nitrogen (

    
    ). This removes oxygen which destroys the active Pd(0) species.
    
  • Addition & Heating: Inject the degassed solvent mixture followed by the pre-formed catalyst solution via syringe. Heat the block to 80°C .

  • Monitoring:

    • T = 0 min: Suspension is likely yellow/orange.

    • T = 1 hour: Check TLC (Hexane/EtOAc 3:1). The starting material (lower R

      
       due to amine) should disappear, replaced by a fluorescent biaryl spot.
      
  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, and concentrate.

Catalytic Cycle Visualization

The following diagram details the specific pathway, highlighting where the Iodo-substrate outperforms the Bromo-variant.

CatalyticCycle cluster_steric Steric Bottleneck Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Br, Fast for I) Pd0->OxAdd + Substrate PdII_Ar_X L-Pd(II)-Ar-I OxAdd->PdII_Ar_X C-I Bond Break TransMet Transmetalation (+ Ar'-B(OH)2 / Base) PdII_Ar_X->TransMet PdII_Ar_Ar L-Pd(II)-Ar-Ar' TransMet->PdII_Ar_Ar RedElim Reductive Elimination (Product Release) PdII_Ar_Ar->RedElim RedElim->Pd0 Cycle Regenerates

Figure 2: The Suzuki-Miyaura catalytic cycle.[2] The 'Oxidative Addition' step is the bottleneck for ortho-substituted arenes. The weak C-I bond of the title compound lowers the activation energy for this step compared to the Bromo-analog.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<50%) Catalyst poisoning by free amine.Switch to Pd(dppf)Cl

or increase catalyst loading. Ensure pre-complexation step is followed.
Dehalogenation (Ar-H) Reaction too hot or too long.Reduce temp to 60°C. Switch solvent to Toluene (anhydrous) to minimize proton sources.
Homocoupling (Ar-Ar) Oxygen leak.Rigorous degassing is required. Ensure Boronic acid is added in excess.

References

  • Structure & Bonding: Garden, S. J., et al. (2005). "2-Iodo-6-methoxy-4-nitroaniline: tripartite ribbons built from N-H...O hydrogen bonds and iodo-nitro interactions."[3][4][5] Acta Crystallographica Section C, 61(3), o145-o147.[5] Link

  • General Cross-Coupling Methodology: Yadav, M. R., et al. (2017).[6] "The Suzuki-Miyaura Coupling of Nitroarenes."[2][7] Journal of the American Chemical Society, 139(28), 9423-9426. Link

  • Ortho-Substituent Effects: Du, B., et al. (2013).[8] "Palladium-Catalyzed Highly Selective ortho-Halogenation of Arylnitriles." Journal of Organic Chemistry, 78(6), 2786-2791. Link

  • Synthesis of Precursors: Arshad, M. N., et al. (2009). "2-Bromo-4-nitroaniline." Acta Crystallographica Section E, 65(2), o480. Link

Sources

Safety & Regulatory Compliance

Safety

2-Iodo-4-methoxy-6-nitroaniline proper disposal procedures

Executive Summary: Operational Directive 2-Iodo-4-methoxy-6-nitroaniline is a specialized halogenated nitro-aromatic intermediate.[1][2][3] Due to the presence of both a nitro group and a heavy halogen (iodine) on an ani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

2-Iodo-4-methoxy-6-nitroaniline is a specialized halogenated nitro-aromatic intermediate.[1][2][3] Due to the presence of both a nitro group and a heavy halogen (iodine) on an aniline core, this compound presents a dual-hazard profile : it is an acute toxicant with potential environmental persistence and possesses specific reactivity risks associated with the nitro-amine functionality.[1][2][3]

Immediate Action Required:

  • Classification: Treat as RCRA Hazardous Waste (Characteristic: Toxic).[3]

  • Segregation: Strictly segregate from oxidizers and strong acids .[3][4]

  • Disposal Method: High-temperature incineration with acid gas scrubbing (Halogenated Waste Stream).[1][2][3] DO NOT dispose of down the drain or in general trash.[3][4]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the structural contributors to this compound's hazard profile.[3]

FeatureSpecificationRisk Implication
Chemical Name 2-Iodo-4-methoxy-6-nitroaniline--
CAS Number 1707368-60-2Unique identifier for regulatory tracking.[1][2][3][5]
Molecular Formula C₇H₇IN₂O₃Iodine content mandates halogenated waste protocols.[3]
Functional Groups Nitro (-NO₂), Amino (-NH₂), Iodo (-I)Nitro: Potential for energetic decomposition.Amino: Skin absorption/toxicity.Iodo: Toxic combustion byproducts (I₂ gas).[1][2][3]
GHS Classification Acute Tox. 3 (Oral/Dermal) Aquatic Acute 1 High toxicity to personnel and environment.[3]
Critical Reactivity Insight

As an ortho-substituted nitroaniline, this compound is sterically crowded.[1][3] While generally stable under ambient conditions, the proximity of the nitro and amino groups can facilitate intramolecular condensation or rapid decomposition under thermal stress.[3] Avoid heating the solid residue above 100°C in a closed system.

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against laboratory accidents.[3]

Compatibility Matrix
  • INCOMPATIBLE (Do Not Mix):

    • Strong Acids (e.g., HCl, H₂SO₄): Risk of generating unstable diazonium salts.[3]

    • Strong Oxidizers (e.g., Permanganates, Peroxides): Risk of fire or violent oxidation of the amine.[3]

    • Reducing Agents (e.g., Hydrides): Exothermic reduction of the nitro group.[3]

  • COMPATIBLE:

    • Halogenated organic solvents (Dichloromethane, Chloroform).[3]

    • Non-reactive solid supports (Silica, Celite) used in purification.[3]

Waste Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][2][3] Avoid metal containers due to potential corrosion from hydrolysis byproducts.[1]

  • Labeling: Must be labeled "HAZARDOUS WASTE - TOXIC - HALOGENATED" .[1][2][3]

Disposal Protocols (Step-by-Step)

Scenario A: Solid Waste (Pure Compound or Precipitate)[1][2][3]
  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), lab coat, safety goggles, and N95 dust mask or fume hood sash lowered.[3]

  • Collection: Transfer solid material into a wide-mouth HDPE jar.

  • Decontamination: Wipe the exterior of the jar with a solvent-dampened tissue (ethanol or acetone) to remove dust.[3] Place this tissue inside the jar.

  • Sealing: Screw the cap tightly and apply parafilm to prevent loosening during transport.[3]

  • Tagging: Attach a hazardous waste tag listing the full chemical name and CAS # (1707368-60-2).[1][2][3]

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

This is the most common waste form during synthesis.[1][2][3]

  • Segregation: Pour the solution into the Halogenated Organic Solvent waste stream.[3]

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the Iodo-compound classifies the entire mixture as halogenated.[1][2][3]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate before sealing, as acidic conditions can destabilize the amine.[3]

  • Documentation: Record the estimated concentration of the nitroaniline on the waste log.

Scenario C: Contaminated Glassware & PPE[1][2][3][4]
  • Glassware: Rinse 3x with Acetone.[3] Collect the acetone rinses in the Halogenated Liquid Waste container. The glassware can then be washed normally.[3]

  • Sharps/TLC Plates: Dispose of contaminated needles and TLC plates in a Chemically Contaminated Sharps container. Do not place in general broken glass boxes.

Visualized Workflows

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the compound enters the correct regulatory stream.[1][3]

WasteSegregation Start Waste Generation: 2-Iodo-4-methoxy-6-nitroaniline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in Wide-Mouth HDPE Container Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck FinalStream DISPOSAL STREAM: Halogenated Organic Waste SolidAction->FinalStream HaloSolvent Halogenated Solvent (DCM, CHCl3) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated (EtOAc, MeOH) LiquidCheck->NonHaloSolvent HaloSolvent->FinalStream NonHaloSolvent->FinalStream  Contaminant overrides  solvent class

Caption: Decision logic for segregating 2-Iodo-4-methoxy-6-nitroaniline waste. Note that even non-halogenated solvents become "Halogenated Waste" when contaminated with this iodine-containing compound.[1][2][3]

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Evac 1. Evacuate Immediate Area (Avoid Dust Inhalation) Spill->Evac PPE 2. Don PPE: Double Gloves, Goggles, N95 Evac->PPE Contain 3. Cover with Absorbent Pads (Do not dry sweep) PPE->Contain Clean 4. Wipe with Acetone Collect in Haz Waste Bag Contain->Clean Report 5. Contact EHS Officer Clean->Report

Caption: Step-by-step spill response workflow emphasizing dust control and proper PPE usage.

Regulatory Compliance & Transport

  • RCRA Code: While not explicitly P-listed, use D001 (Ignitable, if in solvent) and D003 (Reactive, precautionary due to nitro group) pending specific profile, but primarily manage as Toxic Non-Specific Source .[1][2][3]

  • DOT Shipping Name (for waste transport):

    • Proper Name: Waste Toxic solids, organic, n.o.s. (2-Iodo-4-methoxy-6-nitroaniline)[1][2][3]

    • Hazard Class: 6.1

    • Packing Group: III

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 79386, 2,6-Diiodo-4-nitroaniline (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • ChemSrc. (2024).[3] 2-Iodo-4-methoxy-6-nitroaniline CAS 1707368-60-2 Entry.[1][2][3][6] Retrieved from [Link][1][2][3]

Sources

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